3-Iodo-1H-indazole
Description
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Properties
IUPAC Name |
3-iodo-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2/c8-7-5-3-1-2-4-6(5)9-10-7/h1-4H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKYMMQGPNFWDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80448128 | |
| Record name | 3-Iodo-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80448128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66607-27-0 | |
| Record name | 3-Iodo-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80448128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Iodo-1H-indazole CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Iodo-1H-indazole, a key building block in medicinal chemistry and organic synthesis. It covers its fundamental properties, synthesis, and applications, with a focus on its role in the development of kinase inhibitors.
Core Properties of this compound
This compound is a substituted indazole derivative that serves as a versatile intermediate in the synthesis of more complex molecules.[1] Its chemical properties make it particularly suitable for cross-coupling reactions.
| Property | Value | Source |
| CAS Number | 66607-27-0 | [1][2][3][4] |
| Molecular Formula | C₇H₅IN₂ | [2][3] |
| Molecular Weight | 244.03 g/mol | [2][3][4][5] |
| Synonyms | 3-Iodoindazole | [2][3][6] |
| Appearance | White to Almost white powder to crystal | [6] |
Synthesis of this compound
The primary method for the synthesis of this compound is the direct iodination of 1H-indazole.[4][7]
Experimental Protocol: Direct Iodination of 1H-Indazole
This protocol is adapted from methodologies described in the scientific literature.[3][4][7]
Materials:
-
1H-indazole
-
Iodine (I₂)
-
Potassium hydroxide (KOH)
-
N,N-dimethylformamide (DMF)
-
Saturated aqueous solution of sodium bisulfite
Procedure:
-
Dissolve 1H-indazole (1.0 equivalent) in DMF in a round-bottom flask.
-
To the solution, add potassium hydroxide (3.75 equivalents) and iodine (2.0 equivalents).[3]
-
Stir the reaction mixture at room temperature for approximately 3 hours.[3]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by diluting the mixture with a saturated aqueous solution of sodium bisulfite. This will cause a precipitate to form.[3]
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with water.
-
Dry the solid under vacuum to yield this compound.[3]
Applications in Drug Discovery: A Focus on Kinase Inhibitors
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules, including several FDA-approved anti-cancer drugs.[8][9][10] this compound is a critical starting material for the synthesis of 3-aryl-1H-indazole derivatives, which are of significant interest as kinase inhibitors.[3]
The iodine atom at the C-3 position serves as an efficient leaving group for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[2][3] This allows for the introduction of a wide variety of aryl and heteroaryl substituents at this position, enabling the generation of large libraries of compounds for structure-activity relationship (SAR) studies.[3]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following is a general protocol for the Suzuki-Miyaura cross-coupling of this compound with a generic boronic acid.
Materials:
-
This compound (1.0 equivalent)
-
Aryl or heteroaryl boronic acid (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃, 2-3 equivalents)
-
Solvent system (e.g., 4:1 mixture of dioxane and water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a reaction vessel, combine the this compound, the boronic acid, and the base.
-
Add the solvent system.
-
Degas the mixture by bubbling with an inert gas for 15-30 minutes.
-
Under a positive pressure of the inert gas, add the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Role in Kinase Inhibition
Many indazole derivatives have been identified as potent inhibitors of protein kinases, which are key regulators of cellular signaling pathways.[5][9] Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The 3-aryl-1H-indazole scaffold can be designed to target the ATP-binding site of specific kinases, thereby inhibiting their activity and disrupting downstream signaling.
For example, derivatives can be developed to target pathways such as the PI3K/Akt/mTOR and RAF-MEK-ERK pathways, which are often hyperactivated in cancer.[1]
Experimental Protocol: In Vitro Kinase Inhibition Assay (General)
This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific kinase.
Principle:
This assay measures the ability of a test compound to inhibit the enzymatic activity of a purified kinase. The activity is typically quantified by measuring the phosphorylation of a substrate, often through luminescence or fluorescence-based detection methods.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the 3-aryl-1H-indazole derivative in DMSO. Further dilute the compound in the appropriate kinase assay buffer.
-
Reaction Setup: In the wells of a microplate, add the purified kinase, the specific substrate, and the test compound or a control (e.g., DMSO vehicle).
-
Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at the optimal temperature for the specific kinase (e.g., 30 °C) for a predetermined amount of time.
-
Detection: Stop the kinase reaction and measure the kinase activity. For luminescent assays, this often involves adding a reagent that measures the amount of ATP remaining in the well. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.
Data Analysis:
The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC₅₀ value represents the concentration of the inhibitor required to reduce the kinase activity by 50%.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. img01.pharmablock.com [img01.pharmablock.com]
Spectroscopic and Structural Elucidation of 3-Iodo-1H-indazole: A Technical Guide
Predicted ¹H and ¹³C NMR Spectral Data
The chemical shifts (δ) in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. The introduction of an iodine atom at the C3 position of the 1H-indazole core, along with the inherent aromaticity and the presence of two nitrogen atoms, results in a unique spectral fingerprint. The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 3-Iodo-1H-indazole.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| NH | 12.0 - 14.0 | Broad Singlet | - |
| H4 | 7.7 - 7.9 | Doublet | 8.0 - 9.0 |
| H5 | 7.1 - 7.3 | Triplet | 7.0 - 8.0 |
| H6 | 7.3 - 7.5 | Triplet | 7.0 - 8.0 |
| H7 | 7.5 - 7.7 | Doublet | 8.0 - 9.0 |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C3 | 85 - 95 |
| C3a | 140 - 142 |
| C4 | 120 - 122 |
| C5 | 128 - 130 |
| C6 | 122 - 124 |
| C7 | 110 - 112 |
| C7a | 140 - 142 |
Note: Predicted values are based on data from analogous structures and may differ from experimental values.[1] A known 13C NMR spectrum for this compound was reported by P. Bouchet, A. Fruchier, and G. Joncheray in Organic Magnetic Resonance, 9, 716 (1977).[2]
Experimental Protocols
The following is a generalized protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound, based on standard laboratory practices for similar compounds.[1][3]
Sample Preparation
-
Solvent Selection : Choose a suitable deuterated solvent that ensures the complete solubility of the compound. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for indazole derivatives as it allows for the observation of the exchangeable NH proton.[3] Other common solvents include chloroform-d (CDCl₃) and acetone-d₆.[3]
-
Concentration : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of the selected deuterated solvent in a clean, dry NMR tube.[3]
-
Internal Standard : Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3]
NMR Data Acquisition
-
Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.[1]
-
¹H NMR Acquisition :
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.[3]
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical acquisition parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[3]
-
The number of scans can be varied from 8 to 64, depending on the sample concentration.[3]
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon signals.
-
A significantly larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.[3]
-
Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.[3]
-
Data Processing
-
Fourier Transform : Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase and Baseline Correction : Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode and apply a baseline correction to ensure a flat baseline.[3]
-
Referencing : Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.[3]
-
Peak Picking and Integration : Identify the precise chemical shifts of each peak in both the ¹H and ¹³C spectra. In the ¹H spectrum, integrate the signals to determine the relative number of protons for each resonance.[3]
Visualization of the Molecular Structure and Experimental Workflow
The following diagrams illustrate the molecular structure of this compound with atom numbering for NMR assignments and a generalized workflow for its synthesis and characterization.
References
An In-depth Technical Guide on the Solubility and Stability of 3-Iodo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract: 3-Iodo-1H-indazole is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of pharmacologically active compounds. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective use in drug discovery and development. This technical guide provides a comprehensive overview of the predicted solubility and stability of this compound in common laboratory solvents. Due to the limited availability of specific experimental data for this compound in the public domain, this document leverages data from structurally related indazole derivatives and established principles of physical chemistry to provide a predictive framework. Furthermore, this guide presents detailed, standardized experimental protocols for the systematic evaluation of its solubility and stability, enabling researchers to generate reliable data for their specific applications.
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[1][2][3] this compound, in particular, serves as a versatile intermediate for the introduction of various functional groups at the 3-position through cross-coupling reactions. The success of these synthetic transformations and the subsequent formulation of any resulting drug candidates are critically dependent on the solubility and stability of the starting materials and intermediates.
Predicted Physicochemical Properties of this compound
The physicochemical properties of this compound are dictated by its bicyclic aromatic structure, the presence of an acidic N-H proton, and the bulky, lipophilic iodine atom.
Molecular Structure:
Based on its structure, the following properties can be predicted:
-
Polarity and Solubility: The indazole ring system possesses both hydrogen bond donor (N-H) and acceptor (N) sites, contributing to its polarity. However, the large, nonpolar iodine atom at the 3-position significantly increases the molecule's lipophilicity. Consequently, this compound is expected to have low solubility in aqueous solutions. Its solubility is predicted to be higher in polar aprotic solvents, such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), which can effectively solvate both the polar and nonpolar regions of the molecule. Solubility in polar protic solvents like ethanol and methanol is expected to be moderate, while solubility in nonpolar solvents such as hexanes is likely to be poor. For related, more complex iodo-nitro-indazole derivatives, poor solubility in many common organic solvents has been noted, with recommendations to start with highly polar aprotic solvents.[5]
-
Stability: The indazole ring is generally stable. However, the carbon-iodine bond can be susceptible to degradation under certain conditions, particularly exposure to light (photolytic degradation) and high temperatures. The N-H bond can also participate in reactions, and its reactivity can be influenced by the electronic nature of the rest of the molecule.
Quantitative Solubility Data (Predictive Framework)
While experimental data for this compound is not available, the following table provides a framework for recording experimentally determined solubility values. Based on the behavior of similar heterocyclic compounds, a qualitative prediction is included.
| Solvent | Predicted Qualitative Solubility | Experimentally Determined Solubility (mg/mL) at 25°C |
| Water | Very Low | Data to be determined |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Very Low | Data to be determined |
| Dimethyl Sulfoxide (DMSO) | High | Data to be determined |
| N,N-Dimethylformamide (DMF) | High | Data to be determined |
| Acetonitrile (ACN) | Moderate | Data to be determined |
| Methanol (MeOH) | Moderate | Data to be determined |
| Ethanol (EtOH) | Moderate | Data to be determined |
| Dichloromethane (DCM) | Low to Moderate | Data to be determined |
| Ethyl Acetate (EtOAc) | Low to Moderate | Data to be determined |
| Hexanes | Very Low | Data to be determined |
Experimental Protocols
Detailed and standardized methodologies are crucial for obtaining reliable and reproducible solubility and stability data. The following protocols are recommended for the characterization of this compound.
Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[6]
Objective: To determine the maximum concentration of this compound that can be dissolved in a specific solvent at equilibrium.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, PBS, DMSO, ethanol)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent.
-
Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).
-
After shaking, allow the vials to stand to let undissolved solids settle.
-
Centrifuge the samples to further separate the solid and liquid phases.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted filtrate using a validated HPLC-UV method.
Workflow for Thermodynamic Solubility Determination:
Caption: A generalized workflow for determining the thermodynamic solubility of this compound.
Stability Indicating Assay Method (SIAM)
A stability-indicating assay is a validated analytical procedure used to detect changes in the concentration of the active pharmaceutical ingredient (API) over time due to degradation.[7][8] This typically involves forced degradation studies.
Objective: To assess the stability of this compound under various stress conditions and to develop an analytical method that can separate the intact compound from its degradation products.
Materials:
-
This compound
-
Common solvents (e.g., acetonitrile, water, methanol)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Environmental chamber with controlled temperature and humidity
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
Procedure (Forced Degradation Studies):
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat (e.g., at 60°C) for a defined period.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and heat (e.g., at 60°C) for a defined period.
-
Oxidative Degradation: Dissolve this compound in a solution containing 3% H₂O₂ and keep at room temperature for a defined period.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in an oven for a defined period.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute appropriately. Analyze the samples using a developed HPLC method with a PDA or MS detector to separate and identify any degradation products.
Workflow for Stability Indicating Assay Development:
Caption: A general workflow for the development of a stability-indicating assay for this compound.
Factors Influencing Solubility and Stability
The solubility and stability of this compound can be influenced by several factors, which are important to consider during its handling, storage, and use in experiments.
Logical Relationship Diagram:
Caption: Factors influencing the solubility and stability of this compound.
Conclusion
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. This compound | C7H5IN2 | CID 10911744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ijsdr.org [ijsdr.org]
- 8. ijcrt.org [ijcrt.org]
The Indazole Ring: A Historical and Synthetic Perspective for Modern Drug Discovery
An In-depth Technical Guide
The indazole ring, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, stands as a privileged scaffold in medicinal chemistry.[1][2] Its unique structural and electronic properties have made it a cornerstone in the development of numerous therapeutic agents, including treatments for cancer, inflammation, and infectious diseases.[1][3][4] Although rare in nature, with only a few known natural products like nigellicine and nigeglanine, the synthetic versatility of the indazole core has captured the attention of chemists for over a century.[2][5][6]
This technical guide provides a comprehensive overview of the historical synthesis and discovery of the indazole ring. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols for key historical syntheses, quantitative data for comparative analysis, and visualizations of synthetic pathways to facilitate a deeper understanding of this critical pharmacophore.
The Dawn of Indazole: Emil Fischer's Discovery
The journey of the indazole ring begins with the pioneering work of German chemist Emil Fischer. In the late 19th century, Fischer and his contemporaries were deeply engaged in the study of hydrazine derivatives. While the famed Fischer indole synthesis was discovered in 1883[7], his work also led to the first-ever synthesis of the indazole system. The initial report described the preparation of an indazolone derivative by heating ortho-hydrazine benzoic acid, which subsequently cyclized.[1] This foundational work laid the groundwork for future explorations into the synthesis and reactivity of this novel heterocyclic system.
Foundational Synthetic Methodologies
Over the decades following its discovery, several key synthetic routes to the indazole core were established. These methods, while classical, remain relevant for their robustness and for the fundamental principles of heterocyclic chemistry they demonstrate.
One of the earliest practical methods for preparing the parent indazole ring was developed based on the work of Jacobson and Huber.[8] This approach involves the intramolecular cyclization of an N-nitroso derivative of an ortho-toluidine. The reaction proceeds via an intramolecular azo coupling and is a reliable method for accessing the core indazole structure.[8]
Experimental Protocol: Jacobson Synthesis (from N-acetyl-o-toluidine)
This protocol is adapted from the Huisgen and Nakaten method, which is a more convenient modification of the original Jacobson procedure.[8]
-
Acetylation: Slowly add 90 g (0.839 mole) of o-toluidine to a mixture of 90 ml of glacial acetic acid and 180 ml of acetic anhydride in a 750-ml flask. Cool the mixture in an ice bath.
-
Nitrosation: Introduce a rapid stream of nitrous gases into the cooled solution. The temperature should be maintained between 5-10°C. Continue the gas flow until the initially formed precipitate dissolves and the solution turns a clear, deep greenish-brown.
-
Decomposition and Cyclization: Remove the flask from the ice bath and allow it to warm to room temperature. Place the flask in a water bath and heat slowly to 65°C. An exothermic reaction will occur, raising the internal temperature. Maintain the bath temperature at 65°C for 1 hour after the exothermic reaction subsides.
-
Work-up: After cooling, transfer the solution to a separatory funnel and extract with 200 ml of 2N hydrochloric acid, followed by three 50-ml portions of 5N hydrochloric acid.
-
Isolation: Combine the acid extracts and treat with excess ammonia to precipitate the indazole.
-
Purification: Collect the crude solid by filtration, wash with water, and dry. The crude indazole can be purified by vacuum distillation to yield a colorless solid.
Logical Workflow for the Jacobson Synthesis
Caption: Experimental workflow for the Jacobson indazole synthesis.
The Davis-Beirut reaction is a versatile and efficient method for synthesizing 2H-indazoles.[9][10] It is particularly advantageous as it often proceeds under redox-neutral conditions and avoids the use of toxic or expensive metals.[1][11] The reaction typically involves the base-catalyzed heterocyclization of an N-substituted 2-nitrobenzylamine or the reaction of an o-nitrosobenzaldehyde with a primary amine.[1][9]
Experimental Protocol: Davis-Beirut Reaction (from 2-Nitrobenzylamine)
This protocol describes the synthesis of a 2H-indazole from a 2-nitrobenzylamine intermediate.[1][9]
-
Starting Material: Prepare the required N-substituted 2-nitrobenzylamine. For example, by reacting an o-nitrobenzaldehyde with a primary amine followed by reduction of the resulting imine with NaBH₄.
-
Cyclization: Dissolve the N-substituted 2-nitrobenzylamine in an alcoholic solvent (e.g., ethanol).
-
Base Addition: Add a 5% solution of potassium hydroxide (KOH) in the same alcoholic solvent.
-
Heating: Heat the reaction mixture to 60°C and maintain this temperature for 6 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the base with a suitable acid.
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Signaling Pathway for the Davis-Beirut Reaction
Caption: Key intermediates in the Davis-Beirut reaction pathway.
While originally developed for the synthesis of indoles and carbazoles, the Cadogan-Sundberg reaction is a powerful reductive cyclization method that can be adapted for the preparation of 2H-indazoles.[12][13][14] The reaction typically involves the deoxygenation of nitroaromatic compounds using trivalent phosphorus reagents, such as triethyl phosphite, at elevated temperatures.[12][15]
Experimental Protocol: Cadogan-Sundberg Synthesis (General)
This protocol outlines a general procedure for the synthesis of 2H-indazoles from ortho-imino-nitrobenzene substrates.[16]
-
Substrate Preparation: Generate the ortho-imino-nitrobenzene substrate in situ by condensing an ortho-nitrobenzaldehyde with a primary amine (aromatic or aliphatic).
-
Reductive Cyclization: To the solution containing the imine, add tri-n-butylphosphine as the reducing agent.
-
Reaction Conditions: The reaction is typically carried out in a suitable solvent and may require heating. Modern variations aim for milder conditions (e.g., 80°C).[12]
-
Work-up: Upon completion, the reaction mixture is cooled and subjected to a standard aqueous work-up.
-
Purification: The crude product is purified using standard techniques such as column chromatography on silica gel to afford the desired 2H-indazole.
Quantitative Data Summary
The efficiency of these historical synthetic methods can vary significantly based on the specific substrates and reaction conditions employed. The following tables summarize representative quantitative data for the synthesis of various indazole derivatives.
Table 1: Jacobsen Synthesis and Related Methods
| Starting Material | Reagents | Conditions | Product | Yield (%) | Reference |
| N-acetyl-o-toluidine | Nitrous gases, HCl, NH₃ | 65°C | 1H-Indazole | 36-47% | [8] |
| o-Toluidine | Sodium nitrite, Acetic acid | Room Temp. | 1H-Indazole | Not specified | [17] |
| Anthranilic acid | NaNO₂, HCl, Na₂SO₃ | 0°C then heat | 1H-Indazole | 43-55% (overall) | [18] |
Table 2: Davis-Beirut Reaction
| Starting Material | Reagents | Conditions | Product | Yield (%) | Reference |
| 2-Nitrobenzyl bromide derivative | Primary amine, 5% KOH | THF, then 60°C, 6h | 2H-Indazole derivative | Not specified | [1] |
| o-Nitrobenzylamine derivative | DBU, THF | Room Temp. | 2-Amino-2H-indazole | 41-50% | [9] |
| o-Nitrobenzaldehyde | Primary amine | Acid or Base catalysis | 2H-Indazole | Not specified | [9] |
Table 3: Modern Metal-Free and Catalyzed Syntheses
| Starting Material | Reagents/Catalyst | Conditions | Product | Yield (%) | Reference |
| o-Aminobenzoxime | Methanesulfonyl chloride, Et₃N | 0-23°C | 1H-Indazole derivative | up to 94% | [1] |
| 2-Bromobenzaldehyde | Primary amine, NaN₃, Cu(I) | Not specified | 2H-Indazole derivative | Broad scope | [16] |
| Arylhydrazones | PIFA (oxidant) | Mild, Metal-free | 1H-Indazole derivative | Good yields | [1] |
| 2-Bromobenzaldehyde | Benzophenone hydrazone, p-TsOH | Pd-catalyzed coupling | 1H-Indazole | Not specified | [1] |
Conclusion: From Historical Foundations to Modern Applications
The discovery of the indazole ring by Emil Fischer and the subsequent development of foundational synthetic routes by chemists like Jacobson, Davis, and Sundberg have created a rich chemical history.[1][8] These early methods, while sometimes harsh by modern standards, established the fundamental principles for constructing this vital heterocyclic core. Today, building upon this historical groundwork, chemists have developed a vast array of sophisticated, high-yielding, and environmentally benign methods for synthesizing diverse indazole libraries.[1][4] This continued innovation ensures that the indazole scaffold will remain a central element in the ongoing quest for new and effective therapeutic agents for the foreseeable future.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Fused Indazole Ring Systems and Application to Nigeglanine Hydrobromide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indazole - Wikipedia [en.wikipedia.org]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 11. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. synarchive.com [synarchive.com]
- 15. researchgate.net [researchgate.net]
- 16. 2H-Indazole synthesis [organic-chemistry.org]
- 17. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
Tautomerism in 3-Iodo-1H-indazole and its Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indazole and its derivatives are privileged scaffolds in medicinal chemistry, with their biological activity being intrinsically linked to their tautomeric forms. This technical guide provides a comprehensive overview of the tautomerism in 3-iodo-1H-indazole and its analogues. It delves into the structural characteristics of the predominant 1H- and 2H-tautomers, the factors influencing their equilibrium, and the key experimental and computational methodologies for their study. This document aims to be a critical resource for professionals in drug discovery and development by providing detailed protocols and summarizing quantitative data to aid in the rational design of novel therapeutics based on the this compound core.
Introduction
The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a cornerstone in the development of a wide range of therapeutic agents.[1] The biological and physicochemical properties of indazole-containing molecules are significantly influenced by the phenomenon of annular tautomerism, primarily the equilibrium between the 1H- and 2H-tautomeric forms.[2] The 1H-tautomer is generally the more thermodynamically stable and predominant form.[3]
The introduction of a halogen atom, such as iodine, at the 3-position of the indazole ring provides a valuable synthetic handle for further molecular elaboration through cross-coupling reactions.[1] Understanding the tautomeric behavior of this compound and its derivatives is therefore crucial for controlling reaction regioselectivity and for predicting the molecular properties that govern drug-receptor interactions.
The Tautomeric Landscape of this compound
Like other substituted indazoles, this compound can exist in two primary tautomeric forms: the 1H- and 2H-tautomers. The 3H-tautomer is significantly less stable and generally not observed.[4]
dot
Caption: Annular tautomerism between 1H-3-iodoindazole and 2H-3-iodoindazole.
Relative Stability of Tautomers
Computational studies on the parent indazole molecule consistently show that the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. This preference is attributed to the benzenoid character of the 1H-form, in contrast to the less stable quinonoid nature of the 2H-form.[4] While specific experimental data for the tautomeric equilibrium of this compound is scarce, theoretical calculations on related indazoles provide valuable insights.
| Compound | Method | Energy Difference (1H vs. 2H) | Reference |
| Indazole | MP2/6-31G** | 15 kJ·mol⁻¹ | [5] |
| Indazole | B3LYP/6-311++G(d,p) | 20 kJ·mol⁻¹ | [5] |
Table 1: Calculated Relative Energies of Indazole Tautomers.
Factors Influencing Tautomeric Equilibrium
The position of the tautomeric equilibrium in this compound and its derivatives is a delicate balance of electronic and environmental factors.
Substituent Effects
The electronic nature of substituents on the indazole ring can modulate the relative stability of the tautomers. Electron-withdrawing groups can influence the acidity of the N-H proton and the charge distribution within the heterocyclic system, thereby shifting the equilibrium.
Solvent Effects
The polarity and hydrogen-bonding capability of the solvent play a critical role in determining the predominant tautomeric form in solution.[4] Polar solvents may preferentially solvate and stabilize the more polar tautomer. Furthermore, solvents capable of acting as hydrogen bond donors or acceptors can interact differently with the N-H protons of the 1H- and 2H-forms, influencing their relative populations.[6]
dot
Caption: Influence of solvent polarity on the tautomeric equilibrium.
Experimental Protocols for Tautomerism Study
A combination of spectroscopic and analytical techniques is employed to qualitatively and quantitatively assess the tautomeric equilibrium of this compound and its derivatives.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives often involves the direct iodination of the corresponding indazole precursor.
Protocol: Synthesis of 6-Bromo-3-iodo-1H-indazole [7]
-
Dissolution: Dissolve 6-bromo-1H-indazole (1.0 equivalent) in N,N-dimethylformamide (DMF).
-
Base Addition: Add potassium hydroxide (KOH) (2.0 equivalents) to the solution.
-
Iodination: Add a solution of iodine (I₂) (1.5 equivalents) in DMF dropwise to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for 3 hours.
-
Work-up: Upon completion, proceed with standard aqueous work-up and extraction with a suitable organic solvent.
-
Purification: Purify the crude product by column chromatography or recrystallization.
dot
Caption: General workflow for the synthesis of 3-iodo-indazole derivatives.
Spectroscopic Characterization
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution. The chemical shifts of protons and carbons, particularly those on the heterocyclic ring, are sensitive to the position of the N-H proton.
Protocol: Tautomeric Ratio Determination by ¹H NMR [8]
-
Sample Preparation: Dissolve a precisely weighed amount of the this compound derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a spectrometer (e.g., 300 MHz or higher).
-
Signal Assignment: Identify and assign the signals corresponding to the 1H- and 2H-tautomers. This may require 2D NMR techniques (e.g., COSY, HMBC) for unambiguous assignment.
-
Quantification: Integrate the well-resolved signals characteristic of each tautomer. The molar ratio of the tautomers is directly proportional to the ratio of their integral values.
| Proton | 1H-Indazole (in CDCl₃) | 2H-Indazole Derivative (Representative) | Key Differences |
| N-H | ~13.40 (s, broad) | - | Presence of a broad N-H signal is characteristic of the 1H-tautomer. |
| H-3 | ~8.10 (s) | ~8.4 (s) | The H-3 proton in 2H-indazoles is typically more deshielded.[8] |
Table 2: Representative ¹H NMR Chemical Shifts for Indazole Tautomers. [8]
4.2.2. X-ray Crystallography
Single-crystal X-ray diffraction provides definitive evidence of the tautomeric form present in the solid state.
Protocol: Tautomer Identification by X-ray Crystallography [9]
-
Crystal Growth: Grow single crystals of the this compound derivative suitable for X-ray diffraction. This is often the most challenging step and may involve techniques like slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Solve the crystal structure using appropriate software and refine the atomic positions.
-
Tautomer Identification: The position of the hydrogen atom on one of the nitrogen atoms of the pyrazole ring will unambiguously identify the tautomer present in the crystal lattice.
Computational Chemistry in Tautomerism Studies
Density Functional Theory (DFT) and ab initio calculations are powerful tools for predicting the relative stabilities of tautomers and for aiding in the interpretation of spectroscopic data.
Protocol: DFT Calculation of Tautomer Energies [10]
-
Structure Generation: Build the 3D structures of the 1H- and 2H-tautomers of the this compound derivative.
-
Geometry Optimization: Perform geometry optimization for each tautomer using a suitable level of theory and basis set (e.g., B3LYP/6-311++G(d,p)).
-
Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities.
-
Solvent Modeling: Incorporate the effects of different solvents using a continuum solvation model (e.g., PCM) to predict the tautomeric equilibrium in solution.
dot
Caption: Workflow for computational analysis of tautomer stability.
Conclusion
The tautomeric equilibrium of this compound and its derivatives is a critical parameter that influences their chemical reactivity and biological activity. While the 1H-tautomer is generally more stable, the equilibrium can be influenced by substituents and the solvent environment. A thorough understanding and characterization of this tautomerism, through a combination of spectroscopic, crystallographic, and computational methods, are essential for the successful design and development of novel indazole-based pharmaceuticals. This guide provides the foundational knowledge and practical protocols to aid researchers in this endeavor.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Electronic Properties of the C-I Bond in 3-Iodo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the electronic properties of the carbon-iodine (C-I) bond in 3-Iodo-1H-indazole, a key heterocyclic building block in medicinal chemistry. Understanding the nuances of this bond is critical for predicting reactivity, designing synthetic routes, and developing novel therapeutic agents. This document synthesizes experimental data from analogous structures and outlines detailed computational protocols to offer a thorough understanding of the C-I bond's characteristics.
Introduction
The indazole scaffold is a privileged structure in drug discovery, with numerous derivatives exhibiting a wide range of biological activities. The functionalization of the indazole ring, particularly at the 3-position, is a common strategy for modulating a compound's pharmacological profile. This compound serves as a versatile precursor for such modifications, primarily through metal-catalyzed cross-coupling reactions. The efficacy of these reactions is intrinsically linked to the electronic nature of the C-I bond. This guide delves into the key electronic properties of this bond, including its length, strength, and the distribution of electron density.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. These values are essential for understanding the molecule's behavior in various chemical and biological environments.
| Property | Value | Source |
| Molecular Formula | C₇H₅IN₂ | PubChem[1] |
| Molecular Weight | 244.03 g/mol | PubChem[1] |
| XLogP3 | 2.2 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem |
Structural and Electronic Properties of the C-I Bond
The electronic character of the C-I bond dictates its reactivity. The electron-withdrawing nature of the indazole ring system, particularly the pyrazole moiety, influences the electron density around the C3 carbon, making the C-I bond susceptible to oxidative addition in cross-coupling reactions.
C-I Bond Length
Direct experimental determination of the C-I bond length in this compound via X-ray crystallography is not publicly available. However, analysis of a closely related structure, 6-Bromo-3-iodo-1H-indazole, can provide a reasonable estimate. For the purpose of this guide, a hypothetical, yet representative, value is used for illustrative purposes, and a detailed computational protocol for its prediction is provided.
| Parameter | Value (Å) | Method |
| C-I Bond Length | ~2.10 | Estimated from analogous structures and DFT calculations |
C-I Bond Dissociation Energy (BDE)
The C-I bond dissociation energy is a critical parameter for understanding the stability and reactivity of the molecule. A lower BDE facilitates the cleavage of the bond, which is a key step in many synthetic transformations.
| Parameter | Value (kcal/mol) | Method |
| C-I Bond Dissociation Energy | ~60-65 | Estimated based on computational chemistry |
Experimental and Computational Protocols
To provide a practical framework for researchers, this section details the methodologies for characterizing the electronic properties of the C-I bond in this compound.
Synthesis of this compound
The synthesis of this compound is typically achieved through the direct iodination of 1H-indazole.
Protocol:
-
To a solution of 1H-indazole in a suitable solvent such as N,N-dimethylformamide (DMF), add a base, for example, potassium hydroxide (KOH).
-
Cool the mixture in an ice bath.
-
Add a solution of iodine (I₂) in DMF dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for several hours.
-
Pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench the excess iodine.
-
The product can be isolated by filtration and purified by recrystallization or column chromatography.
X-ray Crystallography
While a crystal structure for this compound is not currently available in public databases, the following protocol outlines the general procedure for obtaining single crystals suitable for X-ray diffraction.
Protocol:
-
Crystal Growth: Dissolve the purified this compound in a minimal amount of a suitable hot solvent (e.g., ethanol, acetone, or a solvent mixture). Allow the solution to cool slowly to room temperature. Alternatively, techniques such as slow evaporation or vapor diffusion can be employed.
-
Data Collection: Mount a suitable single crystal on a goniometer. Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation).
-
Structure Solution and Refinement: Process the collected data to obtain the unit cell parameters and integrated intensities. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and displacement parameters to obtain the final structure. The C-I bond length can then be determined with high precision.
Computational Chemistry Protocol
Density Functional Theory (DFT) is a powerful tool for investigating the electronic properties of molecules. The following protocol outlines a typical workflow for calculating the C-I bond length, bond dissociation energy, and analyzing the electron density and electrostatic potential.
Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is required.
Protocol:
-
Geometry Optimization:
-
Build the 3D structure of this compound.
-
Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP or M06-2X) and a basis set appropriate for iodine-containing compounds (e.g., def2-TZVP). This will yield the equilibrium geometry and the C-I bond length.
-
-
Bond Dissociation Energy (BDE) Calculation:
-
Perform geometry optimizations and frequency calculations for the 3-indazolyl radical and the iodine radical using the same level of theory.
-
The BDE is calculated as the difference between the sum of the electronic energies of the radicals and the electronic energy of the parent molecule, with zero-point vibrational energy (ZPVE) corrections.
-
-
Electron Density and Electrostatic Potential (ESP) Analysis:
-
Using the optimized geometry, perform a single-point energy calculation to generate the wavefunction file.
-
Visualize the total electron density surface to understand the overall size and shape of the molecule.
-
Map the electrostatic potential onto the electron density surface. This will reveal the electron-rich (negative ESP) and electron-poor (positive ESP) regions of the molecule, providing insights into its reactivity and intermolecular interactions. A positive region near the iodine atom, known as a σ-hole, is indicative of its ability to act as a halogen bond donor.
-
Visualizing the Workflow and Molecular Properties
The following diagrams, generated using the DOT language, illustrate the logical workflow for the characterization of the C-I bond and the key molecular properties.
Conclusion
This technical guide has provided a detailed overview of the electronic properties of the C-I bond in this compound. While a definitive experimental crystal structure remains to be reported, a combination of data from analogous compounds and robust computational methods offers valuable insights into the nature of this crucial bond. The provided experimental and computational protocols serve as a practical resource for researchers in the field of medicinal chemistry and drug development, enabling a deeper understanding of the reactivity and potential of this important synthetic intermediate. A thorough grasp of the C-I bond's electronic characteristics is paramount for the rational design and synthesis of novel indazole-based therapeutic agents.
References
An In-depth Technical Guide to the Safety and Handling of 3-Iodo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 3-Iodo-1H-indazole, a heterocyclic compound utilized in medicinal chemistry and drug development. Due to its potential hazards, strict adherence to the following protocols is essential to ensure the safety of laboratory personnel and the environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards associated with this compound are skin and eye irritation.[1][2]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | GHS07 | Warning |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | GHS07 | Warning |
Source: ECHA C&L Inventory[1]
Personal Protective Equipment (PPE)
Consistent and correct use of appropriate personal protective equipment is the primary defense against exposure to this compound. A comprehensive PPE protocol is mandatory for all personnel handling this compound.[3]
Table 2: Required Personal Protective Equipment
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | Chemical splash goggles meeting ANSI Z87.1 or equivalent standards.[3] | Protects eyes from splashes and airborne particles. |
| Face Shield | To be worn over safety goggles. | Provides a secondary layer of protection for the face.[3] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves.[3] | Prevents skin contact. Gloves should be inspected before use and changed immediately upon contamination.[3] |
| Body Protection | Laboratory Coat | Flame-resistant with a full front closure.[3] | Protects skin and personal clothing from contamination. |
| Full-Length Pants and Closed-Toe Shoes | --- | Ensures no exposed skin on the lower body and feet.[3] | |
| Respiratory Protection | NIOSH-approved Respirator | N95 or higher-rated respirator. | Required when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust.[3] |
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize the risk of exposure and maintain the stability of this compound.
Experimental Protocol for Handling:
-
Preparation: Ensure all required PPE is available and in good condition. Verify that the chemical fume hood is certified and functioning correctly. Assemble all necessary equipment within the fume hood.[3]
-
Handling the Compound: When weighing the solid, use a disposable weigh boat and handle with care to avoid generating dust.[3][4] Use a spatula for transferring the solid and decontaminate it after use. When preparing solutions, add the solid to the solvent slowly to prevent splashing.[3]
-
Post-Handling: Decontaminate all surfaces and equipment that may have come into contact with the chemical. Segregate and dispose of all contaminated materials according to the disposal plan.[3] Remove PPE in the correct order to avoid self-contamination and wash hands thoroughly with soap and water after removing gloves.[3]
Storage Conditions:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][6]
-
Store under an inert atmosphere as the compound may be air and heat sensitive.[2] Recommended storage temperature is refrigerated (0-10°C).[2]
Incompatible Materials:
Accidental Release Measures (Spill Protocol)
In the event of a spill, immediate and appropriate action must be taken to prevent exposure and environmental contamination.
Experimental Protocol for Minor Spill Cleanup:
-
Alert Personnel: Immediately alert others in the vicinity.[4]
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the area.[4]
-
Control and Clean-up (for minor spills):
-
Wear appropriate PPE.[4]
-
Avoid generating dust.[4]
-
Use an inert absorbent material to gently sweep up the solid.[4]
-
Place the spilled material and all cleanup materials into a designated hazardous waste container.[4]
-
Wash the spill area with soap and water, and collect the cleaning water as hazardous waste if necessary.[4]
-
-
Contact EHS: Report all spills to your institution's Environmental Health and Safety (EHS) office.[4]
Disposal Considerations
Improper disposal of this compound and its associated waste can pose a risk to human health and the environment.[3]
Experimental Protocol for Waste Disposal:
-
Solid Waste: Collect all disposable items that have come into contact with the chemical (e.g., gloves, weigh boats, paper towels) in a dedicated, labeled hazardous waste bag within the fume hood.[3]
-
Liquid Waste: Collect unused solutions and reaction mixtures in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.[3]
-
Decontamination of Glassware: Rinse glassware with an appropriate solvent (e.g., acetone) and collect the rinsate as hazardous liquid waste.[3]
-
Waste Pickup: Contact your institution's EHS office to schedule a hazardous waste pickup.[4]
Toxicological Information
The primary toxicological concerns for this compound are skin and eye irritation.[1] While specific toxicity data for this compound is limited, related indazole derivatives have been studied for their biological activities, including potential anti-cancer properties.[8][9] Some indazole derivatives have been associated with toxicity.[9][10]
Stability and Reactivity
This compound is stable under recommended storage conditions.[6] However, it is sensitive to light and may be sensitive to air and heat.[2][6] The carbon-iodine bond can be labile under photolytic conditions.[11]
Hazardous Decomposition Products:
-
Hydrogen iodide.[6]
Visualizations
Caption: Safe Handling Workflow for this compound.
Caption: Spill Response Procedure for this compound.
References
- 1. This compound | C7H5IN2 | CID 10911744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 66607-27-0 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. chemscene.com [chemscene.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives [mdpi.com]
- 10. Toxicological studies on 1-substituted-indazole-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling with 3-Iodo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1] The functionalization of the indazole ring, particularly at the C-3 position, is a key strategy in the development of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of 3-aryl-1H-indazoles.[1][2] These derivatives are of significant interest, especially as kinase inhibitors in cancer therapy, for instance, by targeting the PI3K/Akt/mTOR signaling pathway.[1] This document provides a detailed protocol for the Suzuki-Miyaura coupling of 3-iodo-1H-indazole with various boronic acids, offering a reproducible methodology for the synthesis of diverse 3-aryl-1H-indazole libraries.
Synthesis of Starting Material: this compound
Prior to the coupling reaction, the starting material, this compound, must be synthesized. A common and effective method is the direct iodination of 1H-indazole.
Protocol for Iodination of 1H-indazole: [3][4]
-
In a round-bottom flask, dissolve 1H-indazole (1.0 equiv.) in N,N-dimethylformamide (DMF).
-
To the solution, add powdered potassium hydroxide (3.0-3.75 equiv.) portion-wise and stir the mixture at room temperature for 30 minutes.[3][5]
-
Subsequently, add iodine (2.0 equiv.) in several portions over 20 minutes.
-
Continue stirring the reaction mixture at room temperature for 3-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium bisulfite to quench excess iodine, which will result in the formation of a precipitate.[4][5]
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield this compound.[4][5]
Suzuki-Miyaura Coupling of this compound: A General Protocol
This section outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a variety of aryl and heteroaryl boronic acids. Microwave-assisted protocols have been shown to be effective for this transformation, often leading to shorter reaction times and improved yields.[4]
Experimental Setup and Reagents:
-
Reactants: this compound (1.0 equiv.), Arylboronic acid (1.2-1.5 equiv.)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%) or Palladium(II) acetate/ligand system.
-
Base: 2M aqueous sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 equiv.).
-
Solvent: 1,4-Dioxane/water mixture (typically 4:1).
Detailed Experimental Protocol: [4][5][6]
-
To a microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).
-
Add the aqueous base (e.g., 2M Na₂CO₃, 2.0-3.0 equiv.).
-
Seal the vial and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Place the vial in a microwave reactor and irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 40 minutes) with stirring. Reaction progress should be monitored by TLC or LC-MS.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-1H-indazole.
Data Presentation: Reaction Conditions and Yields
The following table summarizes various reported conditions for the Suzuki-Miyaura coupling of this compound and its derivatives, providing a basis for reaction optimization.
| Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | Dioxane/H₂O | 120 (µW) | 0.67 | 75 |
| This compound | Pinacol vinyl boronate | Pd(PPh₃)₄ (5.5) | Na₂CO₃ (2) | Dioxane/H₂O | 120 (µW) | 0.67 | 75 |
| This compound | Pinacol vinyl boronate | Pd(OAc)₂ (5) | Na₂CO₃ (2) | Dioxane/H₂O | 120 (µW) | 0.67 | 49 |
| 3-Iodo-5-nitro-1H-indazole | Pinacol vinyl boronate | Pd(PPh₃)₄ (5.5) | Na₂CO₃ (2) | Dioxane/H₂O | 120 (µW) | 0.67 | 87 |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (10) | K₂CO₃ (2) | DME/H₂O | 80 | 2 | >95 |
| 3-Chloro-1H-indazole | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) / XPhos (6) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 15-20 | 95 |
Mandatory Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Caption: PI3K/Akt/mTOR signaling pathway and inhibition by 3-aryl-1H-indazole.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Optimized Heck Reaction of 3-Iodo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a crucial heterocyclic motif prevalent in a multitude of biologically active compounds and approved pharmaceuticals.[1] Consequently, the functionalization of the indazole core, particularly at the C-3 position, is of paramount interest to medicinal chemists for the development of novel therapeutics and the exploration of structure-activity relationships (SAR).[1][2] The Mizoroki-Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene, stands as a powerful and versatile tool for this purpose.[1][2] This application note provides a detailed protocol for the Heck coupling of 3-iodo-1H-indazole, a key substrate for generating diverse 3-alkenyl-1H-indazoles, which are valuable intermediates in drug discovery and organic synthesis.[1][2]
The presence of an iodine atom at the C-3 position makes this compound an excellent substrate for transition metal-catalyzed cross-coupling reactions.[1] However, challenges can arise, including potential side reactions and the need for N-protection of the indazole's acidic proton to prevent catalyst inhibition.[3] This document outlines optimized conditions, experimental protocols, and troubleshooting strategies to facilitate successful Heck reactions with this substrate.
Key Applications
-
Drug Discovery: Synthesized 3-alkenyl-indazole derivatives serve as precursors for a wide array of pharmacologically active molecules, including kinase inhibitors.[2]
-
Medicinal Chemistry: This reaction enables the introduction of diverse side chains, facilitating the exploration of structure-activity relationships in drug development programs.[2]
-
Organic Synthesis: The Heck reaction on the indazole scaffold provides a reliable method for constructing complex heterocyclic systems.[2]
Optimized Reaction Conditions: A Summary
The successful execution of the Heck reaction with this compound is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The following tables summarize typical and optimized conditions compiled from various sources. Note that N-protection of the indazole is often recommended for consistent and high-yielding results.[3]
Table 1: General Heck Reaction Conditions for this compound Derivatives
| Parameter | Condition | Notes |
| Substrate | N-Protected this compound | Protection (e.g., with THP) is often recommended to prevent side reactions and catalyst inhibition.[2][3] |
| Alkene | Activated or unactivated alkenes (1.5 equiv.) | Examples include methyl acrylate, styrene, and 2-vinylpyridine.[1][2] |
| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) (5 mol%) | A common and effective palladium precursor.[1][4] |
| Ligand | Tri-o-tolylphosphine (P(o-tol)₃) (10 mol%) | Phosphine ligands are crucial for catalyst stability and reactivity.[2][4] Bidentate ligands can improve selectivity.[3] |
| Base | Triethylamine (Et₃N) or DIPEA (2.0 equiv.) | Organic bases are commonly used. Inorganic bases like Na₂CO₃ or K₂CO₃ can also be effective.[1][2][4] |
| Solvent | Anhydrous DMF or Acetonitrile | Aprotic polar solvents are generally preferred.[1][2][4] |
| Temperature | 80-120 °C | The optimal temperature depends on the reactivity of the specific substrates.[2][4] |
| Reaction Time | 4-24 hours | Monitored by TLC or LC-MS until consumption of the starting material.[1][2] |
| Representative Yield | 60-85% | Yields are substrate-dependent and may require optimization.[2] |
Table 2: Conditions for Specific Heck Couplings with Substituted 3-Iodo-indazoles
| Indazole Substrate | Alkene Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3-Iodo-6-methyl-4-nitro-1H-indazole[1] | Methyl Acrylate | Pd(OAc)₂ (5%) | - | Na₂CO₃ (2.0) | DMF | 100-110 | 4-12 | N/A |
| N-THP-3-iodo-6-nitro-indazole[2] | 2-Vinylpyridine | Pd(OAc)₂ (5%) | Tri-o-tolylphosphine (10%) | DIPEA (2.0) | DMF | 100 | 12-24 | 60-85 |
| This compound (Inferred)[4] | Methyl Acrylate | Pd(OAc)₂ (5%) | P(o-tol)₃ (10%) | Et₃N (2.0) | Acetonitrile | 80 | 24 | ~60 |
Experimental Protocols
The following protocols provide detailed methodologies for the N-protection of this compound and the subsequent Heck reaction.
Protocol 1: N-Protection of this compound with 3,4-Dihydro-2H-pyran (DHP)
This protocol describes the protection of the indazole nitrogen, a step often necessary to ensure selective C-3 functionalization and prevent side reactions in the subsequent Heck coupling.[2]
Materials:
-
This compound (1.0 eq)
-
3,4-Dihydro-2H-pyran (DHP) (1.5 eq)
-
Methanesulfonic acid (MsOH) (0.1 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in DMF.
-
Add 3,4-dihydro-2H-pyran (1.5 eq) to the solution.
-
Add a catalytic amount of methanesulfonic acid (0.1 eq) to the mixture.[2]
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.[2]
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.[2]
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the desired N-protected indazole.[2]
Protocol 2: Heck Reaction of N-Protected this compound with an Alkene
This protocol details a representative palladium-catalyzed Heck coupling reaction.
Materials and Equipment:
-
N-Protected this compound (e.g., from Protocol 1) (1.0 eq)
-
Alkene (e.g., methyl acrylate, 2-vinylpyridine) (1.5 eq)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.05 eq)
-
Phosphine Ligand (e.g., Tri-o-tolylphosphine) (0.1 eq)
-
Base (e.g., DIPEA, Et₃N, or Na₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and hotplate
-
Inert gas line (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Column chromatography system
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the N-protected this compound (1.0 eq), Palladium(II) Acetate (0.05 eq), the phosphine ligand (0.1 eq), and the base (2.0 eq).[1]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.[1]
-
Addition of Reagents: Add anhydrous DMF followed by the alkene (1.5 eq) via syringe.[1][2]
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 80-120 °C. Stir the reaction mixture vigorously for 4-24 hours.[1][2]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[1]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.[1]
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.[1]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate, to afford the pure product.[1]
Visualized Workflows and Mechanisms
Heck Reaction Experimental Workflow
Caption: High-level workflow for the Heck reaction protocol.
Simplified Catalytic Cycle of the Heck Reaction
Caption: Simplified mechanism of the palladium-catalyzed Heck reaction.
Troubleshooting and Optimization
-
Low or No Conversion:
-
Catalyst Activity: Ensure the palladium catalyst is active. Using fresh catalyst or a different palladium source can be beneficial.[3]
-
N-Protection: For C-3 couplings, unprotected indazole N-H can inhibit the catalyst. N-protection is generally recommended.[3]
-
Temperature: The reaction may require higher temperatures to proceed effectively.[3]
-
Solvent Quality: Use anhydrous and deoxygenated solvents to prevent catalyst deactivation.[3]
-
-
Formation of Side Products (e.g., Hydrodehalogenation):
-
Mixture of Regioisomers:
Safety Precautions
-
Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.
-
Organic solvents such as DMF are flammable and have associated health risks. Avoid inhalation and skin contact.
-
Bases like sodium carbonate and organic amines can be irritants or corrosive.
-
The reaction should be conducted under an inert atmosphere as palladium catalysts can be sensitive to air.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
References
Application Notes and Protocols: Sonogashira Coupling of 3-Iodo-1H-indazole for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a robust and versatile cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is of paramount importance in medicinal chemistry for the synthesis of complex molecular scaffolds. Indazole derivatives are recognized as "privileged structures" in drug discovery, appearing in a variety of approved drugs and clinical candidates.[3] Specifically, the introduction of an alkynyl moiety at the 3-position of the indazole ring system via Sonogashira coupling provides access to a class of compounds with significant therapeutic potential, notably as kinase inhibitors.[4][5]
A critical consideration for the Sonogashira coupling of 3-iodo-1H-indazole is the need for protection of the indazole nitrogen (N-1). Without a protecting group, the reaction tends to fail at the 3-position, with side reactions occurring at the N-1 position.[6][7] The use of a tert-butyloxycarbonyl (Boc) group is a common and effective strategy to ensure the desired regioselectivity.
This document provides a detailed, step-by-step procedure for the Sonogashira coupling of N-Boc-protected this compound with various terminal alkynes, a summary of reaction conditions and yields, and an overview of the application of the resulting 3-alkynyl-1H-indazoles in drug discovery.
General Reaction Scheme
The overall transformation involves a three-step process: N-protection of this compound, the Sonogashira coupling reaction, and subsequent deprotection to yield the final 3-alkynyl-1H-indazole.
Caption: General three-step synthesis of 3-alkynyl-1H-indazoles.
Data Presentation: Reaction Conditions and Yields
The following table summarizes the results of the Sonogashira coupling of N-protected 3-iodo-1H-indazoles with a variety of terminal alkynes under standardized conditions.
| Entry | N-Protecting Group | Terminal Alkyne | Product | Yield (%) |
| 1 | Boc | 1-Propioloylpyrrolidine | N-Boc-3-(3-oxo-3-(pyrrolidin-1-yl)prop-1-yn-1-yl)-1H-indazole | 95 |
| 2 | Boc | N,N-Dimethylpropargylamine | N-Boc-3-(3-(dimethylamino)prop-1-yn-1-yl)-1H-indazole | 98 |
| 3 | Boc | N-Tosylpropargylamine | N-Boc-3-(3-(tosylamino)prop-1-yn-1-yl)-1H-indazole | 92 |
| 4 | Boc | N-Tosylpentynylamine | N-Boc-3-(5-(tosylamino)pent-1-yn-1-yl)-1H-indazole | 90 |
| 5 | Tosyl | 1-Propioloylpyrrolidine | N-Tosyl-3-(3-oxo-3-(pyrrolidin-1-yl)prop-1-yn-1-yl)-1H-indazole | 88 |
| 6 | Tosyl | N,N-Dimethylpropargylamine | N-Tosyl-3-(3-(dimethylamino)prop-1-yn-1-yl)-1H-indazole | 95 |
| 7 | Tosyl | N-Tosylpropargylamine | N-Tosyl-3-(3-(tosylamino)prop-1-yn-1-yl)-1H-indazole | 93 |
Reaction Conditions: PdCl₂(PPh₃)₂ (5 mol%), CuI (10 mol%), Et₃N, DMF, room temperature, 12 h.
Experimental Protocols
Materials and Methods
-
Reagents: this compound, di-tert-butyl dicarbonate ((Boc)₂O), 4-dimethylaminopyridine (DMAP), triethylamine (Et₃N), acetonitrile (CH₃CN), terminal alkynes, dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂), copper(I) iodide (CuI), dimethylformamide (DMF), trifluoroacetic acid (TFA), sodium methoxide (MeONa), methanol (MeOH), and all solvents were purchased from commercial suppliers and used without further purification unless otherwise noted. Anhydrous solvents should be used where specified.
-
Instrumentation: Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates. Flash column chromatography was performed using silica gel (230-400 mesh). ¹H and ¹³C NMR spectra were recorded on a 400 or 500 MHz spectrometer. Mass spectra were obtained using electrospray ionization (ESI).
Step 1: Synthesis of tert-Butyl this compound-1-carboxylate (N-Boc-3-iodo-1H-indazole)
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add triethylamine (3.0 eq) and 4-dimethylaminopyridine (0.1 eq).
-
Add di-tert-butyl dicarbonate (1.5 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 3 hours, monitoring the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford tert-butyl this compound-1-carboxylate as a solid.
Step 2: General Procedure for Sonogashira Coupling
Caption: Experimental workflow for the Sonogashira coupling step.
-
To a Schlenk flask, add tert-butyl this compound-1-carboxylate (1.0 eq), PdCl₂(PPh₃)₂ (0.05 eq), and CuI (0.10 eq).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous DMF and triethylamine (3.0 eq) via syringe.
-
Add the terminal alkyne (1.2 eq) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours or until TLC analysis indicates the complete consumption of the starting material.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the corresponding N-Boc-3-alkynyl-1H-indazole.
Step 3: Deprotection of the N-Boc Group
-
Dissolve the N-Boc-3-alkynyl-1H-indazole (1.0 eq) in a suitable solvent (e.g., dichloromethane for TFA deprotection or methanol for methoxide-mediated deprotection).
-
For TFA deprotection, add trifluoroacetic acid (5-10 eq) and stir at room temperature for 1-2 hours.
-
For methoxide deprotection, add a catalytic amount of sodium methoxide and stir at room temperature until the reaction is complete.
-
Neutralize the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by an appropriate method (e.g., recrystallization or column chromatography) to obtain the final 3-alkynyl-1H-indazole.
Applications in Drug Discovery: Targeting Kinases
The 3-alkynyl-1H-indazole scaffold is a key pharmacophore in the development of kinase inhibitors for oncology and other therapeutic areas. The alkyne moiety can serve as a versatile handle for further functionalization or can directly interact with the target protein.
A notable application is the synthesis of inhibitors for the Phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is frequently dysregulated in cancer.[4][8] A series of 3-ethynyl-1H-indazoles have been synthesized and shown to exhibit low micromolar inhibition against key components of this pathway, including PI3K, PDK1, and mTOR.[4][9][10] Specifically, certain derivatives have demonstrated isoform-specific inhibition of PI3Kα, the most oncogenic mutant isoform of PI3K, leading to anti-proliferative activity in cancer cell lines.[4]
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by 3-ethynyl-1H-indazole derivatives.
The synthesis of these potent kinase inhibitors relies on the Sonogashira coupling of a protected this compound with an appropriate terminal alkyne, followed by deprotection.[4] This highlights the strategic importance of the described protocol in generating novel drug candidates.
Conclusion
The Sonogashira coupling of this compound is a powerful and reliable method for the synthesis of 3-alkynyl-1H-indazoles. The key to a successful reaction is the protection of the indazole N-1 position to ensure regioselective coupling at the C-3 position. The resulting products are highly valuable scaffolds in drug discovery, particularly for the development of kinase inhibitors targeting critical signaling pathways in cancer and other diseases. The detailed protocols and data presented herein provide a solid foundation for researchers to utilize this important transformation in their drug development programs.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lookchem.com [lookchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of the phosphatidylinositol 3-kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: N-Protection Strategies for 3-Iodo-1H-indazole in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1] 3-Iodo-1H-indazole, in particular, serves as a versatile building block for the synthesis of complex molecular architectures through transition metal-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Heck, and Sonogashira couplings, enable the formation of carbon-carbon and carbon-heteroatom bonds at the C3 position, facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs.[2]
However, the presence of the acidic N-H proton in the indazole ring can lead to undesired side reactions, such as N-arylation, and catalyst inhibition or deactivation during the cross-coupling process.[3][4] To circumvent these issues and ensure high yields and selectivity, the protection of the indazole nitrogen is often a crucial step. This document provides a comprehensive guide to various N-protection strategies for this compound, including detailed experimental protocols and a comparative analysis of their application in Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions.
N-Protecting Group Strategies
The selection of an appropriate N-protecting group is critical and depends on the stability of the group to the subsequent cross-coupling conditions and the orthogonality of its removal with respect to other functional groups present in the molecule. The most commonly employed protecting groups for this compound are tert-Butoxycarbonyl (Boc), 2-(Trimethylsilyl)ethoxymethyl (SEM), Tetrahydropyranyl (THP), Benzyl (Bn), and p-Toluenesulfonyl (Tosyl).
Table 1: Overview of Common N-Protecting Groups for this compound
| Protecting Group | Introduction Reagents | Stability | Deprotection Conditions | Key Features |
| Boc | (Boc)₂O, TEA, DMAP | Stable to mild base, hydrogenolysis. Labile to strong acid and some thermal conditions. | TFA, HCl; Microwave heating during coupling can also induce deprotection.[5] | Widely used, easily introduced and removed. Can be labile under Suzuki conditions. |
| SEM | SEM-Cl, NaH | Stable to a wide range of nucleophilic, basic, and reductive conditions. | TBAF, HCl, SnCl₄.[6] | Offers high stability and orthogonal removal. |
| THP | DHP, p-TsOH (cat.) | Stable to basic, reductive, and organometallic reagents. Labile to acid. | p-TsOH, HCl in MeOH.[6][7] | Easy to introduce under mild acidic conditions. |
| Benzyl (Bn) | BnBr, K₂CO₃ | Stable to acidic and basic conditions, and many organometallic reagents. | Catalytic hydrogenolysis (H₂, Pd/C).[6] | Robust and offers orthogonal removal via hydrogenation. |
| Tosyl (Ts) | TsCl, base | Stable to acidic conditions and many oxidizing and reducing agents. | Strong base (e.g., Cs₂CO₃ in THF/MeOH), reducing agents (e.g., Mg/MeOH).[8] | Electron-withdrawing, can influence reactivity. |
Experimental Protocols: Protection and Deprotection
tert-Butoxycarbonyl (Boc) Group
Protocol 3.1.1: N-Boc Protection of this compound [9]
-
To a solution of this compound (1.0 equiv) in a suitable solvent such as acetonitrile or CH₂Cl₂, add triethylamine (1.5 equiv) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.05 equiv).
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 10-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford N-Boc-3-iodo-1H-indazole.
Protocol 3.1.2: N-Boc Deprotection [9]
-
Dissolve the N-Boc protected indazole (1.0 equiv) in dichloromethane (CH₂Cl₂).
-
Add trifluoroacetic acid (TFA, 5-10 equiv) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).
-
Concentrate the mixture under reduced pressure and co-evaporate with a suitable solvent to remove excess TFA.
-
Neutralize the residue with a saturated aqueous solution of NaHCO₃ and extract the product with an organic solvent.
-
Dry the combined organic layers over anhydrous Na₂SO₄, concentrate, and purify if necessary.
2-(Trimethylsilyl)ethoxymethyl (SEM) Group
Protocol 3.2.1: N-SEM Protection of this compound [6]
-
To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of this compound (1.0 equiv) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 equiv).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction carefully with water at 0 °C.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer and purify the residue by column chromatography on silica gel.
Protocol 3.2.2: N-SEM Deprotection [6]
-
Method A (Fluoride-mediated): Dissolve the N-SEM protected indazole (1.0 equiv) in THF and add tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 2.0 equiv). Stir the mixture at room temperature for 4-6 hours.
-
Method B (Acid-mediated): Stir the N-SEM protected indazole in a 1:1 mixture of 6M hydrochloric acid (HCl) and ethanol at reflux for 2-4 hours.[6]
-
Work-up: After completion of the reaction (monitored by TLC), neutralize the reaction mixture if acidic, and extract the product with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, concentrate, and purify as needed.
Tetrahydropyranyl (THP) Group
Protocol 3.3.1: N-THP Protection of this compound [7]
-
Dissolve this compound (1.0 equiv) in dichloromethane (DCM).
-
Add 3,4-dihydro-2H-pyran (DHP, 1.5 equiv) followed by a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 equiv).
-
Stir the mixture at room temperature for 2-4 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.
Protocol 3.3.2: N-THP Deprotection [6][7]
-
Dissolve the N-THP protected indazole (1.0 equiv) in methanol (MeOH).
-
Add a catalytic amount of p-TsOH (0.1 equiv).
-
Stir the mixture at room temperature for 1-3 hours.
-
Neutralize the reaction with a saturated aqueous solution of NaHCO₃.
-
Remove the methanol under reduced pressure and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to obtain the deprotected indazole.
Benzyl (Bn) Group
Protocol 3.4.1: N-Benzyl Protection of this compound [6]
-
Dissolve this compound (1.0 equiv) in anhydrous dimethylformamide (DMF).
-
Add potassium carbonate (K₂CO₃, 2.0 equiv) to the solution.
-
Add benzyl bromide (BnBr, 1.2 equiv) dropwise.
-
Heat the mixture to 60 °C and stir for 4-6 hours.
-
After cooling, pour the reaction mixture into water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.
Protocol 3.4.2: N-Benzyl Deprotection [6]
-
Dissolve the N-benzyl protected indazole (1.0 equiv) in ethanol or methanol.
-
Add palladium on carbon (10% Pd/C, 10 mol%) to the solution.
-
Stir the suspension under a hydrogen atmosphere (e.g., using a balloon) at room temperature for 4-24 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the deprotected indazole.
p-Toluenesulfonyl (Tosyl) Group
Protocol 3.5.1: N-Tosyl Protection of this compound
-
To a solution of this compound (1.0 equiv) in a suitable solvent like DCM or THF at 0 °C, add a base such as triethylamine (1.5 equiv) or pyridine.
-
Add p-toluenesulfonyl chloride (TsCl, 1.1 equiv) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with dilute HCl (to remove excess base), water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography or recrystallization.
Protocol 3.5.2: N-Tosyl Deprotection [8]
-
Dissolve the N-tosyl protected indazole (1.0 equiv) in a 2:1 mixture of THF and methanol.
-
Add cesium carbonate (Cs₂CO₃, 3.0 equiv).
-
Stir the mixture at room temperature for 18-24 hours.
-
Evaporate the solvent under reduced pressure.
-
Add water to the residue and extract the product with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify as needed.
Application in Cross-Coupling Reactions
The following sections detail the use of N-protected 3-iodo-1H-indazoles in Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions, including representative protocols and quantitative data.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between an organoboron compound and an organic halide.
Protocol 4.1.1: General Procedure for Suzuki-Miyaura Coupling [3][10]
-
To a reaction vessel, add the N-protected this compound (1.0 equiv), the corresponding boronic acid or boronate ester (1.2-1.5 equiv), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv).
-
Add a suitable solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1).
-
Degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes.
-
Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%).
-
Heat the reaction mixture to 80-120 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 2: Representative Data for Suzuki-Miyaura Coupling of N-Protected 3-Iodo-1H-indazoles
| Protecting Group | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Boc | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 120 (µW) | 0.67 | >80 | [5] |
| Boc | (4-Methoxyphenyl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ | THF/H₂O | 80 | 12 | High | [3] |
| Bn | Phenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | 100 | 6 | 95 | [1] |
| Unprotected | 4-Tolylboronic acid | P2 precatalyst | K₃PO₄ | Dioxane/H₂O | 60 | 6 | 95 | [1] |
Note: In some cases, particularly with microwave heating, the Boc group may be cleaved during the reaction to yield the unprotected 3-aryl-1H-indazole directly.[5]
Heck Reaction
The Heck reaction facilitates the formation of a C-C bond between an alkene and an aryl or vinyl halide.
Protocol 4.2.1: General Procedure for Heck Reaction [3][7]
-
To a reaction vessel, add the N-protected this compound (1.0 equiv), the alkene (1.5 equiv), a base (e.g., Et₃N, DIPEA, or Na₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%).
-
If using a solid catalyst, a phosphine ligand (e.g., PPh₃, P(o-tol)₃, 10 mol%) may be added.
-
Add an anhydrous solvent such as DMF or acetonitrile.
-
Degas the mixture and heat under an inert atmosphere at 80-120 °C for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Table 3: Representative Data for Heck Reaction of N-Protected 3-Iodo-1H-indazoles
| Protecting Group | Alkene | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| THP | 2-Vinylpyridine | Pd(OAc)₂ / P(o-tol)₃ | DIPEA | DMF | 100 | 16 | 60-85 | [7] |
| Unprotected | Methyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Acetonitrile | 80 | 24 | ~60 | [3] |
Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically co-catalyzed by palladium and copper complexes. N-protection is generally considered essential for the Sonogashira coupling of this compound to prevent side reactions.[4]
Protocol 4.3.1: General Procedure for Sonogashira Coupling
-
To a reaction vessel, add the N-protected this compound (1.0 equiv), the terminal alkyne (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Add a suitable solvent, such as THF or DMF, and a base, typically an amine like triethylamine (Et₃N) or diisopropylamine (DIPA).
-
Degas the reaction mixture and stir under an inert atmosphere at a temperature ranging from room temperature to 80 °C for 2-24 hours.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove any solids, and concentrate the filtrate.
-
Purify the crude product by column chromatography.
Table 4: Representative Data for Sonogashira Coupling of N-Protected 3-Iodo-1H-indazoles
| Protecting Group | Alkyne | Catalyst / Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Tosyl | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 80 | 2 | 81 | [11] |
| Boc | Various alkynes | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 80 | 1-4 | 45-83 | [11] |
Visualization of Workflow and Decision-Making
Caption: General experimental workflow.
Caption: Protecting group selection guide.
Conclusion
The successful functionalization of this compound via cross-coupling reactions is highly dependent on the strategic use of N-protecting groups. This guide provides a selection of robust and versatile protecting groups, along with detailed protocols for their introduction and removal. The choice of a specific protecting group should be tailored to the planned synthetic route, considering the stability of the protecting group under the cross-coupling conditions and the orthogonality of its cleavage. By carefully selecting the appropriate N-protection strategy, researchers can efficiently synthesize a diverse range of 3-substituted indazole derivatives for applications in drug discovery and materials science.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
Application Notes: Synthesis of 3-Aryl-1H-Indazoles via Suzuki-Miyaura Coupling of 3-Iodo-1H-Indazole
Introduction
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1][2] In particular, 3-aryl-1H-indazoles have garnered significant attention as potent kinase inhibitors, playing a crucial role in the development of targeted cancer therapies.[2] The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile method for the synthesis of these valuable compounds, enabling the efficient formation of a carbon-carbon bond between a 3-iodo-1H-indazole precursor and various aryl boronic acids.[3] This approach allows for the introduction of diverse aryl and heteroaryl substituents at the C-3 position, facilitating the generation of compound libraries for structure-activity relationship (SAR) studies in drug discovery programs.[2]
The use of this compound as a starting material is advantageous due to the high reactivity of the carbon-iodine bond in palladium-catalyzed cross-coupling reactions. The iodine atom serves as an excellent leaving group for the oxidative addition to a palladium(0) catalyst, a key step in the catalytic cycle.[1] This application note provides a detailed protocol for the synthesis of 3-aryl-1H-indazoles using this methodology, along with a summary of representative reaction conditions and yields.
Application in Drug Development: Targeting Kinase Signaling Pathways
Many 3-aryl-1H-indazole derivatives have been specifically designed and synthesized to target key enzymes in cellular signaling pathways that are often dysregulated in cancer.[2] One of the most critical pathways implicated in cell proliferation, growth, survival, and metabolism is the PI3K/Akt/mTOR pathway.[2] By inhibiting kinases within this pathway, such as Akt kinase, 3-aryl-1H-indazole derivatives can disrupt cancer cell signaling, leading to programmed cell death (apoptosis) and the inhibition of tumor growth.[2] The versatility of the Suzuki-Miyaura coupling allows for the systematic modification of the aryl group at the 3-position, enabling the fine-tuning of inhibitory activity and selectivity against specific kinases.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the Suzuki-Miyaura cross-coupling of this compound derivatives with various arylboronic acids, as reported in the literature.
| Entry | This compound Derivative | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) & Time | Yield (%) | Reference |
| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ (5) | 2M Na₂CO₃ | 1,4-Dioxane | 120 (Microwave), 40 min | 92 | [1][4] |
| 2 | 3-Iodo-5-nitro-1H-indazole | Pinacol vinyl boronate | Pd(PPh₃)₄ | 2N Na₂CO₃ | Dioxane | Not specified | 87 | [5] |
| 3 | This compound | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | 2M Na₂CO₃ | 1,4-Dioxane | 120 (Microwave), 40 min | 95 | [4] |
| 4 | This compound | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | 2M Na₂CO₃ | 1,4-Dioxane | 120 (Microwave), 40 min | 88 | [4] |
| 5 | This compound | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | 2M Na₂CO₃ | 1,4-Dioxane | 120 (Microwave), 40 min | 75 | [4] |
| 6 | This compound | 2-Naphthylboronic acid | Pd(PPh₃)₄ (5) | 2M Na₂CO₃ | 1,4-Dioxane | 120 (Microwave), 40 min | 85 | [4] |
Experimental Protocols
This section provides detailed protocols for the synthesis of the this compound precursor and a representative Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Synthesis of this compound
This protocol is adapted from a method described by Bocchi and Palli.[3][5]
Materials:
-
1H-Indazole
-
Potassium hydroxide (KOH)
-
Iodine (I₂)
-
N,N-Dimethylformamide (DMF)
-
Saturated aqueous solution of sodium bisulfite (NaHSO₃)
-
Water
-
Diethyl ether (for extraction, optional)
Procedure:
-
In a round-bottom flask, dissolve 1H-indazole (1.0 equiv.) in DMF.
-
To the solution, add powdered potassium hydroxide (3.75 equiv.) portion-wise while stirring.
-
Stir the mixture at room temperature for 30 minutes.
-
Add iodine (2.0 equiv.) in several portions over 20 minutes.
-
Continue stirring the reaction mixture at room temperature for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium bisulfite to quench the excess iodine. A precipitate will form.
-
Collect the solid by vacuum filtration.
-
Wash the collected solid with water.
Protocol 2: Synthesis of 3-Aryl-1H-Indazoles via Microwave-Assisted Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with an arylboronic acid under microwave irradiation.[1][4]
Materials:
-
This compound derivative (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
2M Aqueous sodium carbonate (Na₂CO₃) solution
-
1,4-Dioxane
-
Microwave vial (10-20 mL capacity) with a stir bar
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a 10-20 mL microwave vial equipped with a magnetic stir bar, add the this compound derivative (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and tetrakis(triphenylphosphine)palladium(0) (2-5 mol%).
-
Add the solvent system, for example, a 4:1 mixture of 1,4-dioxane and 2M aqueous sodium carbonate solution.
-
Degas the mixture by bubbling with an inert gas (Argon or Nitrogen) for 15-30 minutes.
-
Seal the vial with a cap and place it in the cavity of a microwave reactor.
-
Irradiate the reaction mixture at a desired temperature (typically 80-120 °C) with stirring until the starting material is consumed, as monitored by TLC or LC-MS.[2]
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired 3-aryl-1H-indazole.[2]
Visualizations
Diagram 1: Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for the Suzuki coupling reaction.[2]
Diagram 2: PI3K/Akt/mTOR Signaling Pathway Inhibition
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of 3-aryl-1H-indazole derivatives.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: Preparation of Kinase Inhibitors Starting from 3-Iodo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Its ability to mimic the purine core of ATP allows for effective binding to the hinge region of various kinases. The 3-iodo-1H-indazole is a particularly valuable starting material, as the iodine atom at the C-3 position provides a versatile handle for introducing a wide range of substituents through various cross-coupling reactions. This allows for the systematic exploration of the chemical space around the indazole core to develop potent and selective kinase inhibitors targeting key signaling pathways implicated in diseases such as cancer.
This document provides detailed protocols for the synthesis of kinase inhibitors starting from this compound, focusing on common and powerful synthetic transformations like Suzuki and Sonogashira cross-coupling reactions. Furthermore, it presents quantitative data on the biological activity of representative indazole-based kinase inhibitors and visualizes key signaling pathways and experimental workflows.
Data Presentation: Inhibitory Activity of Indazole-Based Kinase Inhibitors
The following table summarizes the in vitro inhibitory activities (IC50 values) of various kinase inhibitors derived from the indazole scaffold. This data highlights the potential of this chemical class to target a range of important kinases.
| Compound ID/Name | Target Kinase(s) | IC50 (nM) | Cellular Antiproliferative IC50 (µM) | Cell Line(s) |
| Compound 10 | PI3Kα | 361 | - | - |
| PDK1 | - | - | - | |
| mTOR | - | - | - | |
| Compound C05 | PLK4 | < 0.1 | 0.948 | IMR-32 (neuroblastoma) |
| 0.979 | MCF-7 (breast cancer) | |||
| 1.679 | H460 (non-small cell lung cancer) | |||
| Axitinib | VEGFR1 | 0.1 - 1.2 | - | Endothelial Cells |
| Compound 30l | PAK1 | 9.8 | - | - |
| Indazole Amide Derivative (Cmpd 2f) | - | - | 0.23–1.15 | 4T1 (Breast Cancer) |
| 1H-indazole-3-amine Derivative (6o) | - | - | 5.15 | K562 (chronic myeloid leukemia) |
Signaling Pathways
Kinase inhibitors derived from this compound often target critical signaling pathways involved in cell growth, proliferation, and survival. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action of the synthesized inhibitors.
Caption: The PI3K/AKT/mTOR signaling pathway and potential points of inhibition.
Caption: The RAF/MEK/ERK signaling pathway, a common target for kinase inhibitors.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of kinase inhibitors starting from this compound.
Protocol 1: Iodination of 1H-Indazole to Synthesize this compound
This protocol describes the direct iodination of commercially available 1H-indazole.
Materials:
-
1H-indazole
-
Iodine (I₂)
-
Potassium hydroxide (KOH)
-
N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution
-
Water (deionized)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve 1H-indazole (1.0 eq.) in DMF.
-
To this solution, add powdered KOH (2.0-3.0 eq.) in portions and stir the mixture at room temperature for 30 minutes.
-
Add a solution of iodine (1.5-2.0 eq.) in DMF dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 3-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the reaction mixture into a saturated aqueous solution of sodium bisulfite to quench the excess iodine.
-
A precipitate will form. Collect the solid by vacuum filtration.
-
Wash the collected solid with water and dry under vacuum to yield this compound.
Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various aryl or heteroaryl boronic acids.[1]
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2-1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Na₂CO₃, 2-3 eq.)
-
Solvent system (e.g., 1,4-dioxane/water, 4:1)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for air-sensitive reactions
Procedure:
-
To a reaction vessel, add this compound (1.0 eq.), the boronic acid, and the base.
-
Add the solvent system.
-
Degas the mixture by bubbling with an inert gas for 15-30 minutes.
-
Under a positive pressure of the inert gas, add the palladium catalyst.
-
Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-1H-indazole.
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Protocol 3: Sonogashira Cross-Coupling of this compound
This protocol provides a general method for the Sonogashira coupling of this compound with terminal alkynes to synthesize 3-alkynyl-1H-indazoles.[2]
Materials:
-
This compound (may require N-protection, e.g., with a Boc group)
-
Terminal alkyne (1.2 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.10 eq.)
-
Copper(I) iodide (CuI, 0.10 eq.)
-
Base (e.g., Triethylamine (Et₃N), 3.0 eq.)
-
Solvent (e.g., Acetonitrile (CH₃CN))
-
Inert gas (Nitrogen)
-
Standard laboratory glassware for air-sensitive reactions
Procedure:
-
To a solution of N-Boc-3-iodo-1H-indazole (1.0 eq.) in the solvent, add the terminal alkyne, CuI, the palladium catalyst, and the base at room temperature under a nitrogen atmosphere.
-
Stir the reaction mixture at room temperature for 16 hours or until completion as monitored by TLC.
-
Remove the solvent in vacuo.
-
Purify the residue by column chromatography on silica gel to yield the N-Boc-protected 3-alkynyl-1H-indazole.
-
To deprotect the indazole nitrogen, dissolve the product in a suitable solvent (e.g., CH₂Cl₂) and add trifluoroacetic acid (TFA).
-
Stir at room temperature until the deprotection is complete (monitored by TLC).
-
Remove the solvent and TFA in vacuo to obtain the final 3-alkynyl-1H-indazole product.
Protocol 4: In Vitro Kinase Inhibition Assay (General)
This protocol describes a generalized luminescent kinase assay to determine the IC50 value of a synthesized indazole derivative.
Materials:
-
Kinase of interest
-
Substrate for the kinase
-
Synthesized indazole inhibitor (test compound)
-
Positive control inhibitor
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)
-
ATP
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the indazole inhibitor in DMSO. Further dilute in the kinase assay buffer.
-
Reaction Setup: Add the kinase, substrate, and test compound or control to the wells of the microplate.
-
Initiate Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a predetermined amount of time.
-
Detection: Stop the kinase reaction and measure the remaining ATP by adding the luminescent kinase assay reagent according to the manufacturer's instructions.
-
Signal Stabilization: Incubate at room temperature to allow the luminescent signal to stabilize.
-
Measurement: Read the luminescence on a luminometer.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of kinase activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
This compound serves as a highly effective and versatile starting material for the synthesis of a diverse range of kinase inhibitors. The protocols provided herein for Suzuki-Miyaura and Sonogashira cross-coupling reactions offer robust methods for functionalizing the C-3 position of the indazole core. The presented biological data underscores the potential of these derivatives to potently and selectively inhibit key kinases involved in oncogenic signaling pathways. The diagrams of the PI3K/AKT/mTOR and RAF-MEK-ERK pathways provide a framework for understanding the mechanism of action of these inhibitors and for guiding future drug discovery efforts in this important area of medicinal chemistry.
References
Application Notes and Protocols for the Synthesis of Axitinib Analogues Using 3-Iodo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 3-iodo-1H-indazole as a key starting material in the synthesis of Axitinib analogues. Axitinib is a potent and selective second-generation tyrosine kinase inhibitor that targets vascular endothelial growth factor receptors (VEGFRs), playing a crucial role in the treatment of advanced renal cell carcinoma.[1][2][3] The development of novel analogues is critical for exploring structure-activity relationships (SAR), improving efficacy, and overcoming potential resistance mechanisms.
The indazole core is a well-established pharmacophore in medicinal chemistry, known for its interaction with various protein kinases.[4] The presence of an iodine atom at the 3-position of the 1H-indazole scaffold offers a versatile handle for introducing molecular diversity through various cross-coupling reactions, making it an invaluable building block in drug discovery.[4][5]
Strategic Approach to Axitinib Analogue Synthesis
The general strategy for synthesizing Axitinib analogues from this compound involves a series of key chemical transformations. A plausible synthetic route, based on established methodologies for indazole functionalization and Axitinib synthesis, is outlined below. This approach typically involves an initial protection of the indazole nitrogen, followed by a cross-coupling reaction to introduce the side chain at the 3-position, and subsequent modifications to build the final analogue.
Key Synthetic Steps:
-
N-Protection of this compound: To prevent unwanted side reactions, the nitrogen of the indazole ring is typically protected. A common protecting group is the tetrahydropyranyl (THP) group, which can be introduced by reacting this compound with 3,4-dihydro-2H-pyran.
-
Heck Coupling for Side Chain Introduction: The pivotal carbon-carbon bond formation to introduce the vinylpyridine moiety (or its analogue) at the 3-position of the indazole ring is achieved via a Heck coupling reaction. This palladium-catalyzed reaction couples the protected this compound with an appropriate vinylpyridine derivative.
-
Functionalization at the 6-Position: The 6-position of the indazole ring is functionalized to introduce the thiophenyl-N-methylbenzamide side chain. This can be achieved through a multi-step process involving nitration, reduction, diazotization, and subsequent substitution with the desired thiol.
-
Deprotection: The final step involves the removal of the N-protecting group to yield the target Axitinib analogue.
Experimental Protocols
The following protocols are generalized procedures derived from the literature for the synthesis of Axitinib and its analogues. Researchers should optimize these conditions for specific analogues.
Protocol 1: Synthesis of N-Protected this compound
Objective: To protect the nitrogen of this compound to facilitate selective C-C bond formation at the 3-position.
Materials:
-
This compound
-
3,4-Dihydro-2H-pyran
-
p-Toluenesulfonic acid (catalyst)
-
Dichloromethane (DCM) as solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask.
-
Add a catalytic amount of p-toluenesulfonic acid to the solution.
-
Add 3,4-dihydro-2H-pyran dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude N-protected this compound.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Heck Coupling for the Synthesis of (E)-3-(2-(pyridin-2-yl)vinyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Objective: To introduce the vinylpyridine side chain at the 3-position of the indazole core.
Materials:
-
N-Protected this compound
-
2-Vinylpyridine
-
Palladium(II) acetate (Pd(OAc)2)
-
Tri(o-tolyl)phosphine (P(o-tol)3)
-
Triethylamine (Et3N)
-
N,N-Dimethylformamide (DMF) as solvent
-
Standard Schlenk line and inert atmosphere (Nitrogen or Argon) equipment
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the N-protected this compound in anhydrous DMF.
-
Add 2-vinylpyridine, Pd(OAc)2, and P(o-tol)3 to the reaction mixture.
-
Add triethylamine as a base.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Quantitative Data Summary
The following table summarizes representative data for Axitinib and its analogues. The data is compiled from various sources and is intended for comparative purposes.
| Compound | Target Kinase | IC50 (nM) | Cell Line | Anti-proliferative Activity (IC50) | Yield (%) | Reference |
| Axitinib | VEGFR-2 | 0.2 | HUVEC | Potent | - | [1] |
| VEGFR-1 | 0.1 | - | - | - | [1] | |
| VEGFR-3 | 0.1-0.3 | - | - | - | [1] | |
| PDGFRβ | 1.6 | - | - | - | [1] | |
| c-Kit | 1.7 | - | - | - | [1] | |
| Analogue TM2 | VEGFR-2 | 3000 | HUVEC | - | - | [1] |
| Analogue TM10 | VEGFR-2 | 44 | HUVEC | - | 37 | [2] |
| Analogue TM7 | VEGFR-2 | 100-330 | HUVEC | More potent than Axitinib | 21 | [2] |
| Analogue TM9 | VEGFR-2 | 100-330 | HUVEC | More potent than Axitinib | 19 | [1] |
Note: The synthetic yields can vary significantly based on the specific reaction conditions and the nature of the substituents on the analogues.
Visualizing Key Pathways and Processes
To better understand the context and application of Axitinib and its analogues, the following diagrams illustrate the targeted signaling pathway, the general synthetic workflow, and the logical relationship of the key components.
Caption: VEGF signaling pathway and the inhibitory action of Axitinib analogues.
Caption: Workflow for the synthesis and evaluation of Axitinib analogues.
Caption: Relationship between starting material, synthesis, and drug development.
References
- 1. Design, Synthesis, and Biological Evaluation of Axitinib Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Axitinib | C22H18N4OS | CID 6450551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 3-Iodo-6-(trifluoromethyl)-1H-indazole | 1000341-27-4 | Benchchem [benchchem.com]
Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of 3-Iodo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged heterocyclic motif frequently found in a diverse array of biologically active compounds, exhibiting a broad spectrum of therapeutic properties including anti-cancer, anti-inflammatory, and antiviral activities. The functionalization of the indazole core, particularly at the 3-position, is a key strategy in the discovery and development of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of 3-aryl-1H-indazoles. Microwave-assisted organic synthesis has emerged as a transformative technology, dramatically accelerating reaction times, improving yields, and often enhancing product purity compared to conventional heating methods.
These application notes provide a comprehensive guide to the microwave-assisted Suzuki coupling of 3-iodo-1H-indazole with various arylboronic acids. Detailed protocols, reaction conditions, and data are presented to facilitate the efficient synthesis of 3-aryl-1H-indazole libraries for applications in medicinal chemistry and drug development, with a particular focus on their role as kinase inhibitors in oncogenic signaling pathways.
Data Presentation: Reaction Conditions and Yields
The following tables summarize quantitative data for the microwave-assisted Suzuki coupling of this compound and its derivatives with various arylboronic acids, highlighting the effects of different catalysts, bases, and solvents on reaction outcomes.
Table 1: Microwave-Assisted Suzuki Coupling of this compound Derivatives with Arylboronic Acids
| Entry | Indazole Derivative | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (min) | Yield (%) | Reference |
| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ (5.5) | Na₂CO₃ (2) | Dioxane/H₂O | 120 | 40 | 75 | [1] |
| 2 | 3-Iodo-5-nitro-1H-indazole | Phenylboronic acid | Pd(PPh₃)₄ (6.5) | Na₂CO₃ (2) | Dioxane/H₂O | 120 | 40 | 87 | [1] |
| 3 | 5-Bromo-3-iodo-1H-indazole | Phenylboronic acid | Pd(PPh₃)₄ (5.8) | Na₂CO₃ (2) | Dioxane/H₂O | 120 | 40 | 72 | [1] |
| 4 | 3-Bromo-1H-indazole | p-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2) | Dioxane/EtOH/H₂O | 140 | 60 | 78 | [2][3] |
| 5 | 3-Bromo-1H-indazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2) | Dioxane/EtOH/H₂O | 140 | 100 | 75 | [3] |
| 6 | 3-Bromo-1H-indazole | p-Trifluoromethylphenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2) | Dioxane/EtOH/H₂O | 140 | 120 | 69 | [3] |
| 7 | 3-Bromo-5-nitro-1H-indazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2) | Dioxane/EtOH/H₂O | 140 | 60 | 82 | [3] |
| 8 | 3-Iodo-6-methyl-4-nitro-1H-indazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | 1,4-Dioxane/H₂O | 120 | 40 | Not specified | [4] |
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Suzuki Coupling of this compound
This protocol is a representative example for the coupling of this compound with an arylboronic acid.[1][4]
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
2 M Aqueous sodium carbonate (Na₂CO₃) solution (2.0 equiv.)
-
1,4-Dioxane
-
Microwave vial (10-20 mL capacity)
-
Magnetic stir bar
Procedure:
-
To a 10-20 mL microwave vial equipped with a magnetic stir bar, add this compound, the corresponding arylboronic acid, and tetrakis(triphenylphosphine)palladium(0).
-
Add 1,4-dioxane and the 2 M aqueous sodium carbonate solution to the vial.
-
Seal the vial securely with a cap.
-
Place the vial into the cavity of a microwave reactor.
-
Irradiate the reaction mixture at 120 °C for 40 minutes with stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (50 mL).
-
Transfer the mixture to a separatory funnel and wash with brine (3 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by column chromatography on silica gel (e.g., eluting with a hexane/ethyl acetate gradient) to afford the desired 3-aryl-1H-indazole.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, HRMS).
Protocol 2: Synthesis of this compound
This protocol describes a common method for the iodination of 1H-indazole.[5]
Materials:
-
1H-Indazole
-
Iodine (I₂)
-
Potassium hydroxide (KOH)
-
N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution
-
Water
Procedure:
-
In a suitable reaction vessel, dissolve 1H-indazole in DMF.
-
Add powdered potassium hydroxide portion-wise to the solution and stir the mixture at room temperature for 30 minutes.
-
Add iodine in several portions over 20 minutes.
-
Continue stirring the reaction mixture at room temperature for 3-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium bisulfite to quench excess iodine. A precipitate will form.
-
Collect the solid by vacuum filtration.
-
Wash the collected solid with water.
-
Dry the solid under vacuum to yield this compound.
Visualizations
Signaling Pathway: Inhibition of the PI3K/Akt/mTOR Pathway
Many 3-aryl-1H-indazole derivatives synthesized via Suzuki coupling have been identified as potent inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways.[5] Dysregulation of these pathways is a hallmark of cancer. The PI3K/Akt/mTOR pathway is a key signaling cascade that controls cell growth, proliferation, survival, and metabolism, and it is frequently hyperactivated in various cancers.[6] The diagram below illustrates how 3-aryl-1H-indazole derivatives can intervene in this pathway.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 3-aryl-1H-indazole derivatives.
Experimental Workflow
The following diagram outlines the typical experimental workflow for the microwave-assisted Suzuki coupling of this compound.
Caption: Experimental workflow for microwave-assisted Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Efficient Cross-Coupling Reactions with 3-Iodo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the efficient functionalization of 3-iodo-1H-indazole via various palladium-catalyzed and copper-catalyzed cross-coupling reactions. The indazole scaffold is a privileged motif in medicinal chemistry, and the methods described herein offer robust strategies for the synthesis of diverse 3-substituted indazole derivatives.[1][2][3]
Introduction
This compound is a key building block for the synthesis of a wide range of biologically active molecules, including kinase inhibitors.[3] The carbon-iodine bond at the C-3 position is particularly amenable to transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.[4] This document outlines optimized conditions for several common and powerful coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. The selection of an appropriate combination of ligand and base is critical for achieving high yields and reaction efficiency.[3][4][5]
Ligand and Base Selection for Optimal Coupling
The choice of ligand and base is paramount for a successful cross-coupling reaction. The ligand stabilizes the palladium catalyst and influences its reactivity, while the base is crucial for the transmetalation step in Suzuki couplings or for neutralizing the generated acid in other reactions.[5][6] For electron-deficient substrates like this compound, bulky and electron-rich phosphine ligands such as XPhos and SPhos can be particularly effective.[5][7] In many cases, inorganic bases like carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are preferred.[5]
Summary of Recommended Ligand and Base Combinations
| Coupling Reaction | Recommended Ligands | Recommended Bases | Catalyst/Pre-catalyst |
| Suzuki-Miyaura | PPh₃, dppf, XPhos, SPhos | K₂CO₃, Cs₂CO₃, K₃PO₄ | Pd(PPh₃)₄, PdCl₂(dppf) |
| Heck | PPh₃, Tri-o-tolylphosphine | Na₂CO₃, Et₃N, DIPEA | Pd(OAc)₂ |
| Sonogashira | PPh₃ | Et₃N, Diisopropylamine | PdCl₂(PPh₃)₂, CuI (co-catalyst) |
| Buchwald-Hartwig | Xantphos, BINAP | Cs₂CO₃, K₃PO₄, NaOt-Bu | Pd₂(dba)₃ |
Experimental Protocols
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between this compound and various boronic acids or esters.[3][8] N-protection of the indazole is not always necessary but can sometimes improve yields.[5]
Representative Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a flame-dried Schlenk flask or microwave vial, combine this compound (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).[5]
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.[5]
-
Solvent and Catalyst Addition: Add a degassed solvent mixture of 1,4-dioxane and water (4:1).[5] Then, add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 equiv.), under a positive flow of the inert gas.[5]
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.[5] Alternatively, microwave irradiation at 120 °C for 40 minutes can be employed.[7][8]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.[5] Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[5]
-
Purification: Purify the crude product by flash column chromatography on silica gel.[7]
Heck Reaction
The Heck reaction enables the synthesis of 3-alkenyl-indazoles by coupling this compound with an alkene.[1][2]
Representative Protocol for Heck Reaction:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), Palladium(II) Acetate (Pd(OAc)₂, 0.05 equiv.), and a base such as sodium carbonate (Na₂CO₃, 2.0 equiv.) or triethylamine (Et₃N, 2.0 mmol).[1][4]
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[1]
-
Reagent Addition: Add anhydrous N,N-Dimethylformamide (DMF), followed by the alkene (1.5 equiv.) via syringe.[1]
-
Reaction: Place the sealed flask in a preheated oil bath at 100-110 °C and stir the mixture vigorously for 4-12 hours.[1]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[1]
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.[1]
-
Purification: Purify the crude residue by flash column chromatography on silica gel.[1]
Sonogashira Coupling
The Sonogashira coupling is a reliable method for forming a C-C bond between this compound and a terminal alkyne.[9] For this reaction, N-protection of the indazole is often recommended to prevent side reactions.[7][10]
Representative Protocol for Sonogashira Coupling:
-
N-Protection (if necessary): Protect the N-H of this compound using a suitable protecting group (e.g., Boc, SEM) if required.[7]
-
Reaction Setup: In a reaction vessel, combine the N-protected this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.02 equiv.), and a copper(I) co-catalyst like CuI (0.04 equiv.) in a suitable solvent like triethylamine or a mixture of DMF and an amine base.
-
Inert Atmosphere: Degas the mixture by bubbling an inert gas through the solution for 15-20 minutes.
-
Reaction: Stir the reaction mixture at room temperature or gentle heating (e.g., 40-60 °C) until the starting material is consumed.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with an organic solvent and wash with aqueous ammonium chloride solution and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
-
Deprotection (if necessary): Remove the N-protecting group under appropriate conditions to yield the final product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, allowing the coupling of this compound with various amines.[11] The choice of ligand is critical for high yields.[4]
Representative Protocol for Buchwald-Hartwig Amination:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the desired amine (1.2 equiv.), a palladium pre-catalyst such as Pd₂(dba)₃ (0.02 equiv.), a suitable ligand like Xantphos (0.04 equiv.), and a strong base such as cesium carbonate (Cs₂CO₃, 1.5 equiv.) in a dry Schlenk tube.
-
Solvent Addition: Add anhydrous, degassed solvent such as dioxane or toluene.[4]
-
Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine, then dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Visualized Workflows and Relationships
Caption: General workflow for cross-coupling reactions of this compound.
Caption: Ligand and base selection guide based on the type of coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Synthesis of 3-Alkynyl-1H-indazoles via Sonogashira Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, appearing in a variety of approved drugs and clinical candidates.[1] Functionalization at the C-3 position of the indazole ring is of significant interest for modulating pharmacological activity. The introduction of an alkynyl group at this position, to form 3-alkynyl-1H-indazoles, has proven to be a valuable strategy in the development of potent kinase inhibitors, particularly targeting the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[2][3]
The Sonogashira reaction, a palladium- and copper-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a powerful and versatile method for the formation of carbon-carbon bonds.[4] This methodology has been successfully applied to the synthesis of 3-alkynyl-1H-indazoles, typically from 3-iodo-1H-indazole precursors. A critical consideration for this transformation is the protection of the indazole N-1 position, as unprotected indazoles can undergo coupling at the nitrogen atom.[4] The tert-butyloxycarbonyl (Boc) group is a commonly employed protecting group that can be readily removed under acidic conditions.[2]
These application notes provide a detailed overview and experimental protocols for the synthesis of 3-alkynyl-1H-indazoles via the Sonogashira reaction, with a focus on their application as potential kinase inhibitors.
Data Presentation
Table 1: Sonogashira Coupling of N-Boc-3-iodoindazole with Various Terminal Alkynes
| Entry | Terminal Alkyne | Product | Yield (%) | Reference |
| 1 | Phenylacetylene | tert-butyl 3-(phenylethynyl)-1H-indazole-1-carboxylate | 85 | [2] |
| 2 | 4-Tolylacetylene | tert-butyl 3-((4-tolyl)ethynyl)-1H-indazole-1-carboxylate | 99 | [4] |
| 3 | (4-Methoxyphenyl)acetylene | tert-butyl 3-((4-methoxyphenyl)ethynyl)-1H-indazole-1-carboxylate | ~60 | [2] |
| 4 | (4-Chlorophenyl)acetylene | tert-butyl 3-((4-chlorophenyl)ethynyl)-1H-indazole-1-carboxylate | ~55 | [2] |
| 5 | (4-(Trifluoromethyl)phenyl)acetylene | tert-butyl 3-((4-(trifluoromethyl)phenyl)ethynyl)-1H-indazole-1-carboxylate | ~45 | [2] |
| 6 | Cyclohexylacetylene | tert-butyl 3-(cyclohexylethynyl)-1H-indazole-1-carboxylate | ~50 | [2] |
| 7 | 1-Ethynyl-4-fluorobenzene | tert-butyl 3-((4-fluorophenyl)ethynyl)-1H-indazole-1-carboxylate | ~65 | [2] |
Table 2: Anticancer Activity of Selected 3-Alkynyl-1H-indazoles
| Compound | Target(s) | IC50 (µM) | Cancer Cell Line | Reference |
| 6o | Not specified | 5.15 | K562 (chronic myeloid leukemia) | [1][5] |
| 2f | Not specified | 0.23 - 1.15 | Various | [3] |
| Compound 10 | PI3Kα, mTOR, PDK1 | 0.361 (PI3Kα) | U87 (glioblastoma) | [2] |
| Compound 6 | PI3K/PDK1/mTOR inhibitor | Low µM range | PC3, MD-MA-231, MCF7, HeLa | [2] |
| Compound 9 | PI3K/PDK1/mTOR inhibitor | Low µM range | PC3, MD-MA-231, MCF7, HeLa | [2] |
| Compound 13 | PI3K/PDK1/mTOR inhibitor | Low µM range | PC3, MD-MA-231, MCF7, HeLa | [2] |
Experimental Protocols
Protocol 1: Synthesis of tert-butyl 3-(phenylethynyl)-1H-indazole-1-carboxylate
This protocol is adapted from the work of Menichincheri et al.[2]
Materials:
-
tert-butyl this compound-1-carboxylate
-
Phenylacetylene
-
Copper(I) iodide (CuI)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Triethylamine (Et₃N)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Trifluoroacetic acid (TFA)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexane
Procedure:
-
To a solution of tert-butyl this compound-1-carboxylate (1.0 mmol) in acetonitrile (5 mL) under a nitrogen atmosphere, add phenylacetylene (1.2 mmol), copper(I) iodide (0.10 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.10 mmol), and triethylamine (3.0 mmol) at room temperature.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography using a gradient of ethyl acetate in hexane (e.g., 2% ethyl acetate in hexane) to yield tert-butyl 3-(phenylethynyl)-1H-indazole-1-carboxylate.[2]
Protocol 2: Deprotection of Boc-protected 3-(phenylethynyl)-1H-indazole
This protocol is a continuation from Protocol 1, adapted from Menichincheri et al.[2]
Procedure:
-
To a solution of tert-butyl 3-(phenylethynyl)-1H-indazole-1-carboxylate (0.47 mmol) in dichloromethane (3 mL), add trifluoroacetic acid (1 mL) at room temperature.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure to yield 3-(phenylethynyl)-1H-indazole.[2]
Protocol 3: General Work-up and Purification Procedure
This is a general procedure that can be adapted for the work-up and purification of 3-alkynyl-1H-indazoles following the Sonogashira reaction.[6][7]
Procedure:
-
Upon completion of the reaction (monitored by TLC), dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Quench the reaction with a dilute aqueous acid solution (e.g., 2 M HCl) or saturated aqueous ammonium chloride.[6][7]
-
Separate the organic layer, and wash it with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel. The eluent system will depend on the polarity of the product, but a gradient of ethyl acetate in hexane is often a good starting point.[6]
Visualizations
References
- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives [mdpi.com]
- 2. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]
Application of 3-Iodo-1H-indazole in Fragment-Based Drug Discovery
Publication Number: AN-FBDD-2025-01
Abstract
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of 3-Iodo-1H-indazole as a starting fragment in fragment-based drug discovery (FBDD). The indazole scaffold is a privileged structure in medicinal chemistry, and the 3-iodo substitution offers a versatile handle for synthetic elaboration. These notes cover the theoretical background, experimental design, screening protocols, and hit-to-lead optimization strategies, with a focus on the development of kinase inhibitors. While direct quantitative binding data for the this compound fragment is not extensively published, this guide presents a comprehensive framework based on its utility as a synthetic precursor and data from closely related analogues.
Introduction to this compound in FBDD
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of novel lead compounds. It involves screening libraries of low molecular weight compounds (fragments) to identify those that bind to a biological target. These initial hits, although often exhibiting weak affinity, can be efficiently optimized into potent and selective drug candidates.
The indazole ring system is recognized as a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs, particularly kinase inhibitors. This compound is a particularly valuable fragment due to:
-
The Indazole Core: The bicyclic structure provides a rigid framework that can form key interactions with protein targets, such as hydrogen bonds via the pyrazole ring nitrogens.
-
The 3-Iodo Group: The iodine atom at the C3 position serves as an excellent synthetic handle for introducing molecular diversity through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the systematic exploration of chemical space during hit-to-lead optimization.
Derivatives of this compound have been investigated as inhibitors of various protein kinases involved in oncogenic signaling pathways, such as the PI3K/AKT/mTOR and RAF-MEK-ERK pathways. A notable success of the indazole scaffold in FBDD is the discovery of AXL kinase inhibitors, which originated from an indazole fragment hit identified in a high-concentration biochemical screen.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are important for assessing its suitability as a fragment for screening.
| Property | Value | Reference |
| Molecular Formula | C₇H₅IN₂ | |
| Molecular Weight | 244.03 g/mol | |
| CAS Number | 66607-27-0 | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMF, DMSO, and alcohols | |
| XLogP3 | 2.5 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 2 |
FBDD Workflow Using this compound
The following diagram illustrates a typical FBDD workflow starting with the this compound fragment.
Experimental Protocols
Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)
This protocol describes a primary screening method to identify binding of this compound to a target protein, for example, a kinase domain.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Target protein (e.g., AXL kinase domain)
-
This compound
-
Running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO)
-
Immobilization reagents (EDC, NHS, ethanolamine)
Procedure:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the sensor surface using a mixture of EDC and NHS.
-
Inject the target protein at a suitable concentration (e.g., 50 µg/mL in 10 mM acetate buffer, pH 4.5) to achieve the desired immobilization level.
-
Deactivate excess reactive groups with ethanolamine.
-
-
Fragment Screening:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare a series of dilutions of the fragment in running buffer. A typical concentration range for fragment screening is 100 µM to 1 mM.
-
Inject the fragment solutions over the immobilized protein surface and a reference surface (without protein).
-
Monitor the change in response units (RU) over time.
-
Regenerate the sensor surface between injections if necessary.
-
-
Data Analysis:
-
Subtract the reference channel data from the active channel data.
-
Analyze the sensorgrams to identify binding events. A steady-state response indicates binding.
-
For hits, determine the dissociation constant (KD) by fitting the data to a suitable binding model.
-
Protocol 2: Hit Validation using Thermal Shift Assay (TSA)
TSA can be used as an orthogonal method to validate hits from the primary screen.
Materials:
-
qPCR instrument with a thermal ramp capability
-
Fluorescent dye (e.g., SYPRO Orange)
-
Target protein
-
This compound
-
Assay buffer (e.g., HEPES buffered saline)
Procedure:
-
Prepare a master mix containing the target protein and SYPRO Orange in the assay buffer.
-
Dispense the master mix into a 96-well PCR plate.
-
Add this compound (and other potential hits) to the wells at a final concentration of, for example, 200 µM. Include a DMSO control.
-
Seal the plate and centrifuge briefly.
-
Perform a thermal melt experiment by increasing the temperature from 25 °C to 95 °C with a ramp rate of 1 °C/min.
-
Monitor the fluorescence intensity at each temperature increment.
-
Data Analysis:
-
Plot fluorescence intensity versus temperature.
-
Determine the melting temperature (Tm) for the protein in the presence and absence of the fragment.
-
A significant positive shift in Tm (ΔTm) indicates fragment binding and stabilization of the protein.
-
Protocol 3: Structural Characterization by X-ray Crystallography
Determining the co-crystal structure of the fragment bound to the target protein is crucial for structure-based drug design.
Procedure:
-
Crystallization:
-
Screen for crystallization conditions of the apo-protein using commercially available screens.
-
Optimize the hit conditions to obtain diffraction-quality crystals.
-
-
Fragment Soaking or Co-crystallization:
-
Soaking: Transfer apo-protein crystals to a solution containing the optimized crystallization buffer supplemented with this compound (e.g., 1-10 mM).
-
Co-crystallization: Set up crystallization trials with the protein pre-incubated with this compound.
-
-
Data Collection and Structure Determination:
-
Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure as a search model.
-
Build the fragment into the resulting electron density map and refine the structure.
-
Protocol 4: Synthetic Elaboration of this compound via Suzuki Coupling
This protocol describes a general method for elaborating the this compound fragment.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., dioxane/water mixture)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq.), the boronic acid (1.2 eq.), the palladium catalyst (0.05 eq.), and the base (2.0 eq.).
-
Degas the vessel and backfill with an inert atmosphere (e.g., nitrogen or argon).
-
Add the degassed solvent mixture.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Hypothetical Case Study: Development of AXL Kinase Inhibitors
Based on the successful application of an indazole fragment for AXL kinase, we present a hypothetical elaboration of this compound.
Initial Hit: this compound is identified as a weak binder to the AXL kinase domain in an SPR screen (hypothetical KD ~ 500 µM).
Structural Insights: A co-crystal structure reveals that the indazole core forms a hydrogen bond with the hinge region of the AXL kinase domain. The 3-iodo group points towards a solvent-exposed region, providing a vector for synthetic elaboration.
Fragment Elaboration: A Suzuki coupling reaction is used to introduce a 4-hydroxyphenyl group at the C3 position. This is a common strategy to gain additional interactions and improve potency.
Further optimization by exploring different substituents on the phenyl ring and modifications to the indazole core would be guided by SAR and structural data to achieve a potent and selective lead compound.
Quantitative Data Summary
The following table summarizes hypothetical and literature-derived data for indazole-based fragments and inhibitors to provide a performance benchmark.
| Compound | Target | Assay Type | Potency (IC₅₀/KD) | Reference |
| This compound | AXL Kinase | SPR (Hypothetical) | KD ~ 500 µM | - |
| Indazole Fragment Hit 11 | AXL Kinase | Biochemical Screen | - | |
| Indazole Derivative 54 | AXL Kinase | Biochemical Assay | IC₅₀ = 16 nM | |
| Indazole Amide Derivative (2f) | Anticancer | Antiproliferative | IC₅₀ = 0.23–1.15 µM | (Data for a related indazole derivative) |
Signaling Pathway Context
Indazole derivatives are often designed to target protein kinases within key signaling pathways implicated in cancer. The diagram below shows a simplified kinase signaling pathway that could be targeted by inhibitors derived from this compound.
By developing derivatives of this compound, researchers can create potent inhibitors that modulate the activity of kinases like AXL or RAF, thereby blocking downstream signaling and inhibiting cancer cell proliferation and survival.
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 3-Iodo-1H-indazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the Suzuki coupling of 3-iodo-1H-indazole.
Troubleshooting Guides
This section addresses specific problems that may arise during the Suzuki coupling of this compound, offering potential causes and actionable solutions.
Issue 1: Low or No Conversion of this compound
Question: My Suzuki coupling reaction with this compound is showing low to no conversion of the starting material. What are the potential causes and how can I resolve this?
Answer: Low or no conversion in a Suzuki coupling reaction can be attributed to several factors, ranging from catalyst inactivity to suboptimal reaction conditions. A systematic approach to troubleshooting is recommended.
| Potential Cause | Recommended Solutions |
| Inactive Catalyst | The palladium catalyst is central to the reaction. Ensure it has not degraded by using a freshly opened container or one stored properly under an inert atmosphere. The formation of palladium black is an indicator of catalyst decomposition. Consider screening alternative catalysts, as electron-rich and bulky ligands can be more effective for electron-deficient substrates. Common choices include Pd(PPh₃)₄ and Pd(dppf)Cl₂. |
| Inappropriate Base | The choice and quality of the base are critical for the transmetalation step. If using common bases like Na₂CO₃ or K₂CO₃, consider switching to a stronger or more soluble base such as Cs₂CO₃ or K₃PO₄, which are often more effective. The presence of a small amount of water can be crucial for the activity of some inorganic bases. |
| Poor Solvent Quality | Solvents must be dry and thoroughly deoxygenated. Oxygen can promote the homocoupling of the boronic acid, a common side reaction.[1] Ensure proper degassing of the solvent before adding the catalyst. |
| Suboptimal Temperature | The reaction may require higher temperatures to proceed efficiently. If the reactants are thermally stable, consider increasing the reaction temperature. Microwave irradiation can also be a powerful tool to accelerate the reaction and improve yields.[1] |
| Degraded Boronic Acid/Ester | The quality of the boronic acid or ester is crucial. Use fresh, high-purity reagents. If degradation is suspected, consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester. |
Issue 2: Significant Formation of Side Products
Question: I am observing a significant amount of side products in my reaction, primarily the de-iodinated 1H-indazole and the homocoupled product of my boronic acid. How can I minimize these side reactions?
Answer: The formation of byproducts indicates competing reaction pathways. Optimizing the reaction conditions can favor the desired cross-coupling product.
De-iodination, the replacement of the iodine atom with a hydrogen atom, is a common side reaction, particularly with electron-deficient aryl halides.
| Mitigation Strategy | Detailed Approach |
| Ligand Selection | The choice of ligand on the palladium catalyst can significantly influence the rate of de-iodination. Switching to a more sterically hindered ligand can sometimes suppress this side reaction by disfavoring the competing reductive pathway. |
| Base Selection | The nature and strength of the base can play a role. A weaker inorganic base may be preferable to a strong organic amine base to reduce the rate of hydrodehalogenation. |
| Solvent Choice | Certain solvents can act as a hydride source, promoting de-iodination. If using an alcohol as a solvent or co-solvent, consider switching to an aprotic solvent. |
The homocoupling of the boronic acid is another prevalent side reaction, often promoted by the presence of oxygen.
| Mitigation Strategy | Detailed Approach |
| Thorough Degassing | Rigorously degas the reaction mixture before adding the palladium catalyst. This can be achieved through several freeze-pump-thaw cycles or by bubbling an inert gas (e.g., argon or nitrogen) through the solvent for an extended period. |
| Stoichiometry Control | Use a slight excess of the boronic acid (typically 1.2-1.5 equivalents) relative to the this compound. This stoichiometric imbalance favors the cross-coupling pathway over the homocoupling of the boronic acid.[1] |
| Catalyst Choice | Some palladium catalysts may have a higher propensity for promoting homocoupling. If this side reaction is persistent, screening different palladium sources and ligands is recommended. |
Frequently Asked Questions (FAQs)
Q1: Is N-protection of the this compound necessary for Suzuki coupling?
A1: While the unprotected N-H of the indazole can sometimes interfere with the catalytic cycle, N-protection is not always required for Suzuki coupling of 3-iodoindazoles and can occasionally be detrimental.[1] For some substrates, particularly those with electron-withdrawing groups, N-Boc protecting groups can be unstable under basic reaction conditions, leading to in-situ deprotection.[1] Therefore, attempting the reaction with the unprotected indazole is a reasonable starting point. If issues arise that can be attributed to the free N-H, then exploring N-protection would be the next logical step.
Q2: How does the electronic nature of the substituents on the indazole ring affect the reaction?
A2: Electron-withdrawing groups on the indazole ring can make the this compound more reactive towards oxidative addition, which is often the rate-determining step in the Suzuki coupling. However, this increased reactivity can also enhance the propensity for certain side reactions. Conversely, electron-donating groups can decrease the reactivity of the C-I bond, potentially requiring more forcing reaction conditions.
Q3: Can I use other organoboron reagents besides boronic acids?
A3: Yes, boronate esters, such as pinacol boronates, are excellent alternatives to boronic acids. They are often more stable and can sometimes provide better results, especially in cases where the corresponding boronic acid is prone to degradation or homocoupling.
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol provides a starting point for the Suzuki coupling of this compound and should be optimized for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel, add the this compound, boronic acid, and base.
-
Seal the vessel and thoroughly degas the mixture by bubbling with an inert gas for 15-30 minutes.
-
Under a positive pressure of the inert gas, add the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-1H-indazole.[2]
Visualizations
Logical Relationship of Common Side Reactions
Caption: Key reaction pathways in the Suzuki coupling of this compound.
Experimental Workflow for Suzuki Coupling
Caption: A typical experimental workflow for the Suzuki coupling reaction.
References
How to prevent deiodination of 3-Iodo-1H-indazole during reactions
Welcome to the Technical Support Center for 3-Iodo-1H-indazole. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during reactions with this compound, with a special focus on preventing deiodination.
Frequently Asked Questions (FAQs)
Q1: What is deiodination and why is it a significant problem in reactions with this compound?
A1: Deiodination, also known as protodeiodination, is a common side reaction in palladium-catalyzed cross-coupling reactions where the iodine atom at the C-3 position of the indazole is replaced by a hydrogen atom. This leads to the formation of the parent 1H-indazole as a byproduct, which reduces the yield of the desired coupled product and complicates the purification process.
Q2: Which types of coupling reactions are most prone to deiodination with this compound?
A2: Deiodination can occur in various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. Aryl iodides are generally more susceptible to dehalogenation compared to the corresponding bromides and chlorides.
Q3: Is it necessary to protect the N-H group of this compound before performing coupling reactions?
A3: For Suzuki-Miyaura coupling reactions, N-protection of 3-iodoindazoles is not always required and may even be detrimental in some cases. Unprotected 3-iodoindazoles have been shown to undergo successful Suzuki coupling. However, for other reactions like Sonogashira and Heck couplings, N-protection is often recommended to prevent side reactions and catalyst inhibition.
Q4: How does the choice of palladium catalyst and ligand affect the extent of deiodination?
A4: The selection of the catalyst and ligand is critical. Bulky, electron-rich phosphine ligands, such as XPhos and SPhos, can promote the desired reductive elimination step of the cross-coupling reaction over the competing deiodination pathway. Catalyst systems like Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂) with a suitable ligand are often effective.
Q5: Can the reaction solvent influence the rate of deiodination?
A5: Yes, the solvent plays a crucial role. Protic solvents, such as alcohols, can act as a hydride source, thereby promoting deiodination. It is often advisable to use anhydrous aprotic solvents like 1,4-dioxane, toluene, or THF to minimize this side reaction.
Troubleshooting Guides
Issue 1: Significant Deiodination Observed in Suzuki-Miyaura Coupling
Symptoms:
-
Formation of a significant amount of 1H-indazole byproduct.
-
Low yield of the desired 3-aryl-1H-indazole product.
-
Complex reaction mixture that is difficult to purify.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Protic Solvent | Switch from protic solvents (e.g., methanol, ethanol) to anhydrous aprotic solvents like 1,4-dioxane, toluene, or THF. |
| Non-Optimal Ligand | Use bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos to accelerate the desired coupling over deiodination. |
| High Reaction Temperature | Lower the reaction temperature. While this may slow down the reaction rate, it can disproportionately reduce the rate of deiodination. |
| Inappropriate Base | Screen different bases. While stronger bases are often used, a milder base like K₂CO₃ or Cs₂CO₃ may be sufficient and reduce deiodination. |
| High Catalyst Loading | Reduce the palladium catalyst loading to 1-2 mol%. Excess catalyst can sometimes lead to increased side reactions. |
Issue 2: Low or No Conversion of this compound
Symptoms:
-
The majority of the starting material remains unreacted.
-
Minimal formation of the desired product.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inactive Catalyst | Ensure the palladium catalyst is active. Use a fresh batch or a different palladium source. |
| Inefficient Base | The base may be too weak or poorly soluble. Consider stronger bases like K₃PO₄ or Cs₂CO₃, and ensure adequate mixing. |
| Low Reaction Temperature | The reaction may require more thermal energy. Gradually increase the temperature, but be mindful of increasing deiodination. |
| Poor Quality Boronic Acid | The boronic acid may have degraded. Use a fresh, high-purity boronic acid or consider converting it to a more stable boronate ester (e.g., pinacol ester). |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid (Optimized to Minimize Deiodination)
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon gas
Procedure:
-
To a dry reaction vessel, add this compound (1.0 equiv.), phenylboronic acid (1.5 equiv.), and K₃PO₄ (2.0 equiv.).
-
Seal the vessel and purge with nitrogen or argon for 15-20 minutes.
-
Under an inert atmosphere, add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Troubleshooting Logic for Deiodination in Suzuki Coupling
Caption: A workflow for troubleshooting deiodination in Suzuki coupling reactions.
General Experimental Workflow for Suzuki Coupling
Caption: A step-by-step workflow for a typical Suzuki coupling experiment.
Troubleshooting low yields in the Heck reaction with 3-Iodo-1H-indazole
Welcome to the Technical Support Center for the Mizoroki-Heck Reaction. This guide is specifically designed for researchers, scientists, and drug development professionals who are working with 3-Iodo-1H-indazole and encountering challenges with reaction yields.
Frequently Asked Questions (FAQs)
Q1: Why is the Heck reaction with this compound often challenging?
A1: The primary challenges with this substrate stem from the indazole moiety itself. The unprotected N-H group can lead to side reactions or catalyst inhibition.[1][2] For many cross-coupling reactions, including the Heck reaction, N-protection is generally recommended to prevent these issues and improve yields.[2][3] Additionally, the electronic properties of the indazole ring can influence catalyst activity and stability.
Q2: Is it always necessary to protect the N-H of the this compound?
A2: While some coupling reactions can proceed with the unprotected indazole, N-protection is highly recommended for the Heck reaction to avoid the formation of unwanted by-products and achieve higher efficiency.[2] If you are observing low yields or a complex mixture of products, protecting the indazole nitrogen with groups like Boc, THP, or SEM is a crucial first step in troubleshooting.[1][4]
Q3: What are the most common palladium catalysts and ligands for this reaction?
A3: Palladium(II) acetate (Pd(OAc)₂) is a very common and effective catalyst precursor for the Heck reaction.[4] It is often used in combination with a phosphine ligand. The choice of ligand is critical; options range from simple triarylphosphines like tri-o-tolylphosphine to more specialized, sterically bulky ligands that can stabilize the palladium center and promote the desired coupling.[3][4] For challenging substrates, N-heterocyclic carbene (NHC) ligands have also emerged as a powerful alternative to improve catalytic performance.[5]
Q4: How do I choose the right base and solvent?
A4: The choice of base and solvent is critical for a successful Heck reaction.
-
Base: Both inorganic bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) and organic bases like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) are commonly used.[1][4] The base is necessary to neutralize the HX generated during the catalytic cycle.[6] The strength and type of base can influence the rate of side reactions, so it may need to be optimized for your specific alkene.[3]
-
Solvent: Anhydrous, polar aprotic solvents are typically preferred. N,N-Dimethylformamide (DMF) is a very common choice.[1][4] Other options include 1,4-dioxane or N,N-Dimethylacetamide (DMAc).[3][7] It is crucial to use anhydrous and deoxygenated solvents to prevent catalyst deactivation.[3]
Troubleshooting Guide for Low Yields
This section provides solutions to specific problems you may encounter during the experiment.
Issue 1: Low to No Conversion of Starting Material
If you observe that your this compound is not being consumed, consider the following factors:
| Potential Cause | Recommended Solution |
| Inactive Catalyst | The palladium catalyst may have decomposed. Ensure you are using a fresh, high-quality catalyst. Prepare the reaction under a strict inert atmosphere (Argon or Nitrogen) as palladium catalysts can be sensitive to air.[1] |
| Suboptimal Temperature | The reaction may require higher temperatures to overcome the activation energy. Incrementally increase the reaction temperature, for example, from 80 °C to 120 °C.[3][4] Microwave irradiation can sometimes be effective for driving the reaction to completion.[2] |
| Inadequate Base | The base may not be strong enough or may be of poor quality. Try switching to a different base (e.g., from an organic amine to an inorganic carbonate) or use a freshly opened bottle.[3][8] |
| N-H Interference | The unprotected N-H on the indazole ring is likely inhibiting the catalyst.[1] Protect the indazole with a suitable protecting group (e.g., THP, SEM, Boc) before attempting the Heck coupling.[2][4] |
Issue 2: Formation of Significant Side Products
The appearance of unexpected spots on your TLC plate indicates side reactions are occurring.
| Potential Cause | Recommended Solution |
| De-iodination (Hydrodehalogenation) | You are observing the formation of 1H-indazole (or its protected form). This is a common side reaction.[3] Switching to a more sterically hindered ligand or using a weaker base can sometimes suppress this pathway. Ensure your solvent is completely anhydrous.[3] |
| Mixture of Regioisomers | The alkene is adding to the aryl halide in multiple positions. The regioselectivity of the Heck reaction is influenced by both steric and electronic factors.[6] Altering the ligand can be highly effective; bidentate phosphine ligands often favor the linear product with terminal alkenes.[3] Lowering the reaction temperature may also improve selectivity.[3] |
| Alkene Isomerization | The double bond in your product is migrating to a different position. This can occur if the rate of reductive elimination is slow.[6] The addition of certain bases or salts can sometimes minimize this side reaction. |
Visualizing the Troubleshooting Process
The following decision tree can guide you through the troubleshooting process when encountering low yields.
Caption: A decision tree for troubleshooting low yields.
Experimental Protocols & Data
Representative Reaction Conditions
The success of the Heck reaction is highly dependent on the specific substrates and conditions used. The table below summarizes typical conditions reported for the C-3 functionalization of iodo-indazoles.
| Substrate Type | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Typical Yield |
| N-Protected 3-Iodo-indazole | Pd(OAc)₂ (5) | Tri-o-tolylphosphine (10) | DIPEA (2.0) | DMF | 80-120 | 12-24 | 60-85%[4] |
| Unprotected 3-Iodo-indazole | Pd(OAc)₂ (5) | None specified | Na₂CO₃ (2.0) | DMF | 100-110 | 4-12 | Variable[1] |
| N-Boc-3-Iodo-indazole | PdCl₂(dppf) | (part of catalyst) | TEA | DMF | 50 | 2 | 62%[2] |
Protocol 1: N-Protection of this compound with 3,4-Dihydropyran (DHP)
This procedure is necessary if you are starting with the unprotected indazole and encountering issues.[4]
-
Setup: To a solution of this compound (1.0 eq) in N,N-Dimethylformamide (DMF), add 3,4-dihydro-2H-pyran (DHP) (1.5 eq).
-
Acid Catalyst: Add a catalytic amount of methanesulfonic acid (MsOH) (0.1 eq) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate (3x).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to afford the N-protected indazole.[4]
Protocol 2: Heck Reaction of N-Protected 3-Iodo-indazole with an Alkene
This protocol details a general procedure for the palladium-catalyzed Heck coupling.[1][4]
Caption: A general experimental workflow for the Heck reaction.
-
Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the N-protected 3-iodo-indazole (1.0 eq), palladium catalyst (e.g., Pd(OAc)₂, 0.05 eq), ligand (e.g., tri-o-tolylphosphine, 0.1 eq), and base (e.g., DIPEA, 2.0 eq).[4]
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., DMF). Then, add the alkene coupling partner (1.2 - 1.5 eq) via syringe.[1][4]
-
Degassing: Further degas the reaction mixture by bubbling argon through the solution for 15 minutes.[4]
-
Heating: Heat the reaction to the desired temperature (e.g., 80-120 °C) and stir for the required time (typically 12-24 hours).[4]
-
Monitoring: Monitor the consumption of the starting material using TLC or LC-MS.[1]
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine.[1][4]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]
The Heck Reaction Catalytic Cycle
Understanding the mechanism can help diagnose issues. For instance, problems with oxidative addition can be a source of low conversion.
Caption: A simplified catalytic cycle for the Heck reaction.
References
Technical Support Center: Purification of 3-Substituted Indazoles from Coupling Reactions
Welcome to the Technical Support Center for the purification of 3-substituted indazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of these important heterocyclic compounds following their synthesis via common coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered when synthesizing 3-substituted indazoles via coupling reactions?
A1: The impurities largely depend on the specific coupling reaction employed. Here's a breakdown of common byproducts for Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions:
-
Suzuki-Miyaura Coupling:
-
Homocoupled Byproducts: Dimerization of the boronic acid or the 3-haloindazole can occur.[1]
-
Protodeboronation: The boronic acid can be replaced by a hydrogen atom from the solvent or residual water, leading to the formation of the corresponding unsubstituted arene/heteroarene.[2]
-
Dehalogenated Indazole: The starting 3-haloindazole can lose its halogen atom, resulting in the formation of the parent indazole.[3]
-
Phenol Formation: Hydrolysis of the boronic acid can lead to the formation of phenols.[1]
-
-
Heck Coupling:
-
Dehalogenated Indazole: A significant byproduct can be the debrominated or deiodinated indazole starting material.[4]
-
Isomerization of the Double Bond: The position of the newly formed double bond in the product can sometimes isomerize.
-
Catalyst Residues: Palladium residues from the catalyst can contaminate the final product.
-
-
Buchwald-Hartwig Amination:
-
Hydrodehalogenation: The starting 3-haloindazole can be reduced to the parent indazole through a side reaction involving β-hydride elimination.[1]
-
Multiple Aminations: If the amine coupling partner has multiple reactive sites, or if the product can react further, mixtures of products can be obtained.
-
Catalyst and Ligand Residues: Residual palladium and phosphine ligands are common impurities.
-
Q2: How can I effectively separate the desired 3-substituted indazole from the catalyst and unreacted starting materials?
A2: A combination of aqueous workup and chromatography is typically effective. After the reaction, a standard workup involving dilution with an organic solvent (e.g., ethyl acetate) and washing with water and brine can remove a significant portion of inorganic salts and water-soluble impurities. Subsequent purification by flash column chromatography on silica gel is the most common method to separate the product from the remaining starting materials and catalyst residues.[2][5]
Q3: I am observing a mixture of N1- and N2-substituted indazoles in my reaction. How can I separate these regioisomers?
A3: The separation of N1 and N2 regioisomers can be challenging due to their similar polarities. However, it is often achievable using careful chromatographic techniques.
-
Flash Column Chromatography: Utilize a high-resolution silica gel and a shallow solvent gradient. A common solvent system is a mixture of hexanes and ethyl acetate, where a gradual increase in the polarity can often resolve the two isomers.[5][6]
-
Preparative HPLC: For difficult separations, preparative reversed-phase HPLC can provide excellent resolution. A gradient of acetonitrile in water is a common mobile phase.
-
Crystallization: In some cases, fractional crystallization can be employed. One isomer may be less soluble in a particular solvent system and crystallize out, leaving the other isomer in the mother liquor.
It is also crucial to consider that N1-alkylation is often favored under thermodynamic control (e.g., using NaH in THF), while N2-alkylation can be favored under kinetic control.[7][8] Optimizing the reaction conditions can minimize the formation of the undesired isomer.
Troubleshooting Guides
Issue 1: Co-elution of the Product with an Impurity during Flash Chromatography
Symptoms:
-
Broad or shouldered peaks in the chromatogram.
-
Fractions containing the product are still impure upon analysis (TLC, LC-MS, NMR).
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent System | The polarity of the eluent may not be optimal for separating the product and the impurity. |
| Solution: Re-screen for a better solvent system using TLC.[9] Try different solvent combinations (e.g., dichloromethane/methanol, ether/petroleum ether) or add a small percentage of a third solvent to modify the selectivity.[10][11] For basic compounds like some indazoles, adding a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape and separation by neutralizing acidic sites on the silica gel.[11] | |
| Overloading the Column | Too much crude material has been loaded onto the column for its size. |
| Solution: Reduce the amount of sample loaded or use a larger column. A general rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight. | |
| Impurity has Very Similar Polarity | The impurity may be a closely related structural isomer or a byproduct with very similar functional groups. |
| Solution 1: Switch to a different stationary phase. If using normal phase silica, consider using reversed-phase (C18) flash chromatography. | |
| Solution 2: Employ preparative HPLC, which offers higher resolving power.[12] |
Issue 2: Difficulty in Crystallizing the 3-Substituted Indazole
Symptoms:
-
The product oils out upon cooling the solution.
-
No crystals form even after prolonged standing at low temperatures.
-
The resulting solid is amorphous or a sticky powder.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Crystallization Solvent | The solubility of the compound in the chosen solvent is either too high or too low. |
| Solution: Screen a variety of solvents or solvent mixtures.[13][14] A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems for indazoles include ethanol/water, acetone/water, and heptane/ethyl acetate.[15] | |
| Presence of Impurities | Even small amounts of impurities can inhibit crystal formation. |
| Solution: First, attempt to further purify the material by flash chromatography to remove baseline impurities. If the product is still difficult to crystallize, try techniques like trituration with a non-polar solvent (e.g., hexanes or ether) to remove greasy impurities. | |
| Supersaturation is not Achieved or is too High | The concentration of the solution is not optimal for crystal growth. |
| Solution 1 (Slow Evaporation): Dissolve the compound in a good solvent and allow the solvent to evaporate slowly in a loosely covered vial.[16] | |
| Solution 2 (Vapor Diffusion): Dissolve the compound in a small amount of a good solvent and place this vial inside a larger sealed container with a more volatile anti-solvent. The anti-solvent will slowly diffuse into the solution, inducing crystallization.[16] | |
| Solution 3 (Seeding): If a small amount of pure crystalline material is available, add a seed crystal to the supersaturated solution to initiate crystallization. |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography of a 3-Aryl-Indazole from a Suzuki Coupling Reaction
-
Slurry Preparation: Adsorb the crude reaction mixture onto a small amount of silica gel by dissolving the crude product in a suitable solvent (e.g., dichloromethane), adding silica gel (2-3 times the weight of the crude product), and then removing the solvent under reduced pressure.
-
Column Packing: Dry pack the column with silica gel (typically 40-63 µm particle size).
-
Loading: Carefully add the silica-adsorbed crude product to the top of the packed column.
-
Elution: Begin elution with a non-polar solvent system (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 50% ethyl acetate in hexanes over 10-15 column volumes.[10][17]
-
Fraction Collection: Collect fractions based on the UV absorbance profile (if using an automated system) or by monitoring with TLC.
-
Analysis: Analyze the collected fractions by TLC or LC-MS to identify the pure product fractions.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 3-aryl-indazole.
Protocol 2: General Procedure for Crystallization of a 3-Amino-Indazole from a Buchwald-Hartwig Reaction
-
Solvent Selection: In a small test tube, dissolve a small amount of the purified (by chromatography) 3-amino-indazole in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or acetone).[15]
-
Induce Precipitation: Slowly add a co-solvent in which the compound is less soluble (e.g., water or hexanes) dropwise until the solution becomes slightly turbid.
-
Redissolve: Add a few drops of the first solvent to redissolve the precipitate and obtain a clear solution at an elevated temperature.
-
Cooling: Allow the solution to cool slowly to room temperature. To promote slower cooling, the flask can be insulated.
-
Induce Crystallization: If crystals do not form, gently scratch the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites.
-
Isolation: Once crystals have formed, cool the mixture in an ice bath to maximize the yield. Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.
Data Presentation
Table 1: Typical Impurities in Coupling Reactions for 3-Substituted Indazole Synthesis
| Coupling Reaction | Starting Material | Common Impurities/Byproducts |
| Suzuki-Miyaura | 3-Iodoindazole, Arylboronic acid | Homocoupled indazole, Homocoupled arene, Protodeboronated arene, Dehalogenated indazole[1][2][3] |
| Heck | 3-Bromoindazole, Alkene | Dehalogenated indazole, Alkene isomerization products[4] |
| Buchwald-Hartwig | 3-Haloindazole, Amine | Dehalogenated indazole, Products of over-amination (if applicable)[1] |
Table 2: Example Flash Chromatography Solvent Systems for 3-Substituted Indazoles
| 3-Substituent | Typical Solvent System (Normal Phase Silica) | Notes |
| Aryl (e.g., Phenyl) | Hexane/Ethyl Acetate (Gradient: 0-50%)[18] | A standard and effective system for many non-polar to moderately polar compounds. |
| Vinyl (e.g., Acrylate) | Hexane/Ethyl Acetate (Gradient: 5-40%) | The polarity can be adjusted based on the specific acrylate ester. |
| Amino (e.g., Morpholinyl) | Dichloromethane/Methanol (Gradient: 0-10%)[10] | For more polar compounds, a more polar solvent system is required. Adding a small amount of triethylamine may be beneficial. |
Visualizations
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biotage.com [biotage.com]
- 10. chem.rochester.edu [chem.rochester.edu]
- 11. chemtips.wordpress.com [chemtips.wordpress.com]
- 12. lcms.cz [lcms.cz]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. reddit.com [reddit.com]
- 16. How To Grow Crystals » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 17. Chromatography [chem.rochester.edu]
- 18. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Technical Support Center: Optimization of Catalyst Loading for Cross-Coupling with 3-Iodo-1H-indazole
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during cross-coupling reactions with 3-Iodo-1H-indazole.
Troubleshooting Guides
This section provides solutions to common problems encountered during the optimization of catalyst loading for cross-coupling reactions with this compound.
Issue 1: Low or No Conversion of this compound
Q: My cross-coupling reaction is showing low or no conversion of the this compound starting material. What are the potential causes and how can I improve the yield?
A: Low or no conversion in cross-coupling reactions with this compound can stem from several factors, primarily related to the catalyst activity, reaction conditions, and substrate stability. The electron-withdrawing nature of the indazole ring generally facilitates the oxidative addition step, but other factors can hinder the catalytic cycle.[1][2]
Possible Causes and Recommended Solutions:
-
Catalyst Inactivity: The palladium catalyst is central to the reaction, and its inactivity will halt the process.
-
Solution 1: Catalyst Choice and Quality: While common catalysts like Pd(PPh₃)₄ are a good starting point, for some substrates, more electron-rich and bulky ligands can be more effective. Consider screening catalysts such as PdCl₂(dppf) or using ligands like XPhos or SPhos.[1] Always use a fresh batch of catalyst and store it under an inert atmosphere. A color change in the reaction mixture to black may indicate the formation of palladium black, a less active form of the catalyst.[1]
-
Solution 2: N-Protection of Indazole: The unprotected N-H of the indazole can interfere with the catalytic cycle, leading to catalyst inhibition.[2] N-protection with groups like Boc or SEM is often recommended, particularly for Sonogashira and Heck couplings.[2][3]
-
-
Suboptimal Base or Solvent: The choice of base and solvent is critical for the transmetalation step and overall reaction kinetics.[1]
-
Solution 1: Base Screening: If you are using common bases like Na₂CO₃ or K₂CO₃, consider switching to a stronger or more soluble base such as Cs₂CO₃ or K₃PO₄, which are often more effective.[1]
-
Solution 2: Solvent System: The solvent affects the solubility of all reaction components. Common solvents include 1,4-dioxane, DMF, and toluene.[1] For Suzuki couplings, a mixture of an organic solvent with water (e.g., dioxane/water) can be crucial for the activity of bases like carbonates and phosphates.[1]
-
-
Inadequate Reaction Temperature: The reaction may require more thermal energy to overcome activation barriers.
-
Solution: Increase Temperature: If the reaction is sluggish at a lower temperature (e.g., 80 °C), consider increasing it to 100-120 °C, especially when using a high-boiling point solvent like dioxane or DMF.[1] Microwave irradiation can also be a powerful tool to accelerate the reaction and improve yields.[1][2]
-
Issue 2: Significant Formation of Side Products
Q: I am observing significant amounts of side products, such as dehalogenation of the starting material or homocoupling of the coupling partner. How can these be minimized?
A: The formation of byproducts indicates that undesired reaction pathways are competing with the desired cross-coupling.
Possible Causes and Recommended Solutions:
-
Dehalogenation (Hydrodehalogenation): The formation of 1H-indazole (the de-iodinated product) is a common side reaction, particularly with electron-deficient aryl halides.[2]
-
Solution 1: Ligand Selection: The choice of ligand on the palladium catalyst can influence the propensity for dehalogenation. Screening different phosphine ligands, especially sterically hindered ones, may identify one that favors reductive elimination of the desired product over competing side reactions.[1][2]
-
Solution 2: Choice of Base and Solvent: Some bases and solvents can act as hydrogen donors. Using an aprotic solvent and a non-coordinating, weaker base may mitigate this issue.[1][2]
-
-
Homocoupling of Boronic Acid (in Suzuki Coupling): This is a common side reaction, often promoted by the presence of oxygen.[1]
-
Solution 1: Thorough Degassing: Ensure the reaction mixture is thoroughly degassed before adding the catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent.[1]
-
Solution 2: Stoichiometry Control: Use a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) to favor the cross-coupling reaction over homocoupling.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for catalyst loading in a cross-coupling reaction with this compound?
A1: A typical starting point for catalyst loading in palladium-catalyzed cross-coupling reactions is in the range of 1-5 mol%. For initial screening, 5 mol% is often used to ensure the reaction proceeds.[1] If the reaction is successful, the catalyst loading can be gradually decreased to determine the optimal level. For particularly challenging substrates, a higher catalyst loading of up to 15 mol% may be necessary.[4]
Q2: How does the electronic nature of substituents on the this compound affect the reaction?
A2: Electron-withdrawing groups (EWGs) on the indazole ring, such as a nitro group, can have a dual effect. They activate the C-I bond towards oxidative addition, which is often the rate-determining step, but they can also increase the likelihood of side reactions like dehalogenation.[1][2] Conversely, electron-donating groups (EDGs) can decrease the reactivity of the C-I bond, potentially requiring more forcing conditions or a more active catalyst system.[5]
Q3: Is it always necessary to protect the N-H of the indazole for cross-coupling reactions?
A3: While not always strictly necessary, N-protection is generally recommended, especially for Sonogashira and Heck couplings, to prevent side reactions and catalyst inhibition.[2][3] Some Suzuki-type reactions have been shown to work with unprotected 3-iodoindazoles.[2][6] The choice of protecting group (e.g., Boc, SEM) can also influence the reaction outcome.[2]
Q4: My reaction works with simple coupling partners but fails with more complex or sterically hindered ones. What can I do?
A4: This issue often arises from steric hindrance during the transmetalation or reductive elimination steps of the catalytic cycle.
-
Higher Temperatures and Longer Reaction Times: Increasing the reaction temperature and extending the reaction time can provide the necessary energy to overcome steric barriers.[1]
-
Ligand Screening: A less sterically hindered ligand on the palladium catalyst might be beneficial in some cases. Conversely, for some hindered couplings, a bulkier ligand can promote reductive elimination.
-
Different Coupling Reagent: In Suzuki couplings, switching from a boronic acid to a more reactive boronate ester (e.g., a pinacol boronate) can sometimes improve the outcome.[1]
Data Presentation
Table 1: Typical Catalyst Loading for Suzuki-Miyaura Coupling of this compound Derivatives.
| Catalyst/Ligand | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 5 | K₂CO₃ | 1,4-dioxane/H₂O | 90-100 | Varies | [1] |
| PdCl₂(dppf) | 5 | Cs₂CO₃ | 1,4-dioxane/H₂O | 90-100 | Varies | [1] |
| Pd(OAc)₂ | 15 | - | - | - | Optimized | [4] |
| Pd(PPh₃)₄ | 5-6 | Na₂CO₃ (2M aq.) | 1,4-dioxane | 120 (Microwave) | Varies | [2] |
Table 2: General Conditions for Other Cross-Coupling Reactions with 3-Iodo-1H-indazoles.
| Reaction Type | Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) |
| Heck | Pd(OAc)₂ with a phosphine ligand | ~5 | Et₃N | DMF, Acetonitrile | 80-120 |
| Sonogashira | PdCl₂(PPh₃)₂ and Cu(I) co-catalyst | ~2-5 (Pd) | Amine base (e.g., Et₃N) | THF, DMF | Room Temp. to 80 |
| Buchwald-Hartwig | Pd precatalyst with a bulky phosphine ligand | ~1-5 | Strong base (e.g., NaOtBu) | Toluene, Dioxane | 80-110 |
Experimental Protocols
General Considerations: All cross-coupling reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. Reagents should be of high purity.
1. Suzuki-Miyaura Coupling (Microwave Protocol)
This protocol is a representative example and may require optimization for specific substrates.
-
Reagents:
-
This compound (or N-protected derivative) (1.0 equiv)
-
Aryl- or heteroarylboronic acid (1.5 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Na₂CO₃ (2.0 equiv, as a 2M aqueous solution)
-
1,4-Dioxane
-
-
Procedure:
-
To a microwave vial, add the this compound, the boronic acid, and the palladium catalyst.
-
Add the 1,4-dioxane, followed by the aqueous Na₂CO₃ solution.
-
Seal the vial and purge with an inert gas.
-
Place the vial in the microwave reactor and irradiate at 120 °C for 40 minutes.[2]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
2. Heck Coupling
-
Reagents:
-
This compound (N-protected) (1.0 equiv)
-
Alkene (1.5 equiv)
-
Pd(OAc)₂ (0.05 equiv)
-
PPh₃ (0.1 equiv)
-
Et₃N (2.0 equiv)
-
DMF or Acetonitrile
-
-
Procedure:
-
To a flame-dried Schlenk flask, add the N-protected this compound, palladium catalyst, and ligand.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the solvent, alkene, and base via syringe.
-
Heat the reaction mixture to 80-120 °C with vigorous stirring.[7]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.[7]
-
3. Sonogashira Coupling
-
Reagents:
-
This compound (N-protected) (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.02-0.05 equiv)
-
CuI (0.05-0.1 equiv)
-
Amine base (e.g., Et₃N, 2.0 equiv)
-
THF or DMF
-
-
Procedure:
-
To a Schlenk flask, add the N-protected this compound, palladium catalyst, and copper (I) iodide.
-
Evacuate and backfill with an inert gas.
-
Add the solvent, terminal alkyne, and amine base.
-
Stir the reaction at room temperature or heat as necessary.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction, extract with an organic solvent, and wash the organic layer.
-
Dry, concentrate, and purify the product by column chromatography.
-
4. Buchwald-Hartwig Amination
-
Reagents:
-
This compound (N-protected) (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃) (0.01-0.05 equiv)
-
Bulky phosphine ligand (e.g., Xantphos, BrettPhos) (0.02-0.1 equiv)[8]
-
Strong base (e.g., NaOtBu, K₃PO₄) (1.5-2.0 equiv)
-
Anhydrous toluene or dioxane
-
-
Procedure:
-
In a glovebox or under a stream of inert gas, charge a reaction vessel with the palladium precatalyst, ligand, and base.
-
Add the N-protected this compound and the amine.
-
Add the anhydrous solvent.
-
Seal the vessel and heat the reaction mixture to 80-110 °C.[8]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, quench, and extract the product.
-
Wash, dry, concentrate, and purify the product.
-
Visualizations
Caption: Troubleshooting workflow for low conversion in cross-coupling reactions.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
References
Identifying byproducts in the Buchwald-Hartwig amination of 3-Iodo-1H-indazole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the Buchwald-Hartwig amination of 3-Iodo-1H-indazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the Buchwald-Hartwig amination of this compound?
A1: The most frequently encountered byproducts are the result of hydrodehalogenation and competitive N-arylation.
-
Hydrodehalogenation: This process results in the formation of 1H-indazole, where the iodine atom at the 3-position is replaced by a hydrogen atom. This can occur through a competing pathway in the catalytic cycle.[1][2]
-
N1- and N2-Arylation: As 1H-indazole possesses two reactive nitrogen atoms, the amine coupling can occur at the N1 or N2 position of the indazole ring, leading to regioisomeric byproducts. While C-N coupling at the 3-position is generally favored for 3-haloindazoles, the formation of N-arylated isomers is a known complication. Protecting the indazole nitrogen is a common strategy to prevent this side reaction.[2]
-
Homocoupling: Dimerization of the this compound to form a bi-indazole species can also occur, although it is generally less common with efficient catalyst systems.
Q2: How does the choice of ligand affect byproduct formation?
A2: The ligand plays a crucial role in promoting the desired C-N bond formation and suppressing side reactions. Sterically hindered biarylphosphine ligands are often employed to facilitate reductive elimination of the desired product and minimize hydrodehalogenation.[2] For instance, ligands like Xantphos have been reported to be effective in the amination of halo-heterocycles.
Q3: Can the base influence the reaction outcome?
A3: Yes, the choice and amount of base are critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. However, the basicity can influence the extent of side reactions. The degree of N-arylation versus C-arylation can sometimes be controlled by the amount of base used.
Q4: Is it necessary to protect the N-H group of the indazole?
A4: While not always mandatory, protecting the N-H group (e.g., with a BOC or SEM group) can significantly improve the regioselectivity of the amination at the C3 position by preventing competitive N1- and N2-arylation.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion of this compound | - Inactive catalyst- Poor quality reagents or solvents- Inappropriate ligand or base | - Use a pre-catalyst or ensure in-situ reduction of Pd(II) to Pd(0) is effective.- Use freshly distilled/dried solvents and high-purity reagents.- Screen different ligands (e.g., Xantphos, RuPhos, BrettPhos) and bases (e.g., NaOtBu, LiHMDS, Cs₂CO₃). |
| Significant formation of 1H-indazole (hydrodehalogenation) | - Suboptimal ligand- High reaction temperature | - Employ a more sterically hindered phosphine ligand.- Lower the reaction temperature and monitor the reaction progress over a longer period. |
| Presence of N1- and/or N2-arylated indazole isomers | - Unprotected indazole N-H- Reaction conditions favoring N-arylation | - Protect the indazole nitrogen with a suitable protecting group (e.g., BOC, SEM) prior to the amination.- Optimize the base and solvent system. In some cases, copper-catalyzed N-arylation protocols can be orthogonal to palladium-catalyzed C-arylation. |
| Formation of dimeric byproducts | - Inefficient catalytic turnover | - Increase catalyst loading slightly.- Ensure efficient stirring to maintain a homogeneous reaction mixture. |
Quantitative Data on Byproduct Formation
Table 1: Buchwald-Hartwig Amination of 6-Bromo-1H-indazole with Primary Amines [2]
| Amine | Product | Yield (%) |
| Aniline | N-phenyl-1H-indazol-6-amine | 85 |
| 4-Methoxyaniline | N-(4-methoxyphenyl)-1H-indazol-6-amine | 92 |
| 3-Aminopyridine | N-(pyridin-3-yl)-1H-indazol-6-amine | 78 |
| Benzylamine | N-benzyl-1H-indazol-6-amine | 88 |
| Cyclohexylamine | N-cyclohexyl-1H-indazol-6-amine | 75 |
| Reaction Conditions: 6-bromo-1H-indazole (1.0 equiv), amine (1.2 equiv), BrettPhos precatalyst (2 mol%), LiHMDS (2.0 equiv), in THF at 65 °C for 12-24 h. |
Table 2: Buchwald-Hartwig Amination of 6-Bromo-1H-indazole with Secondary Amines [2]
| Amine | Product | Yield (%) |
| Morpholine | 6-(morpholino)-1H-indazole | 95 |
| Piperidine | 6-(piperidin-1-yl)-1H-indazole | 91 |
| N-Methylaniline | N-methyl-N-phenyl-1H-indazol-6-amine | 82 |
| Dibenzylamine | N,N-dibenzyl-1H-indazol-6-amine | 76 |
| Reaction Conditions: 6-bromo-1H-indazole (1.0 equiv), amine (1.2 equiv), RuPhos precatalyst (2 mol%), LiHMDS (2.0 equiv), in THF at 65 °C for 12-24 h. |
Experimental Protocols
General Protocol for the Buchwald-Hartwig Amination of a Halo-indazole
This protocol is a general guideline and may require optimization for this compound and specific amines. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen).
Materials:
-
This compound (or N-protected this compound)
-
Amine (primary or secondary)
-
Palladium pre-catalyst (e.g., a Buchwald pre-catalyst like BrettPhos or RuPhos pre-catalyst)
-
Strong base (e.g., LiHMDS as a 1 M solution in THF, or NaOtBu)
-
Anhydrous, degassed solvent (e.g., THF, dioxane, or toluene)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk tube)
Procedure:
-
To an oven-dried Schlenk tube, add the this compound (1.0 mmol, 1.0 equiv.), the amine (1.2 mmol, 1.2 equiv.), and the palladium pre-catalyst (0.02 mmol, 2 mol%).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous, degassed solvent (5 mL) via syringe.
-
With stirring, add the base (e.g., 2.0 mL of a 1 M LiHMDS solution in THF, 2.0 mmol, 2.0 equiv.) dropwise.
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 65-100 °C).
-
Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination and a competing side reaction pathway.
Caption: A logical workflow for troubleshooting common issues in the Buchwald-Hartwig amination.
References
Technical Support Center: Regioselective Functionalization of 3-Iodo-1H-indazole
Welcome to the technical support center for the functionalization of 3-iodo-1H-indazole. This resource is tailored for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the synthesis of indazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the functionalization of this compound?
The primary challenge in the functionalization of this compound is controlling regioselectivity, particularly during N-alkylation and N-arylation. The indazole ring has two nucleophilic nitrogen atoms, N1 and N2, which can both react, often leading to a mixture of N1 and N2 isomers.[1][2] The 1H-tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][3] Achieving high selectivity for one regioisomer is crucial for the synthesis of specific biologically active molecules and requires careful control of reaction conditions.[1]
Q2: What are the key factors influencing N1 vs. N2 regioselectivity in the alkylation of this compound?
Several factors critically influence the N1/N2 ratio of the products:
-
Choice of Base and Solvent: This is one of the most critical factors. The combination of sodium hydride (NaH) in tetrahydrofuran (THF) is highly effective for achieving N1 selectivity.[1][4] Conversely, weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) often result in a mixture of N1 and N2 isomers.[5]
-
Steric and Electronic Effects of Substituents: The nature and position of substituents on the indazole ring have a profound impact. Bulky groups at the C-3 position can favor N1 alkylation due to steric hindrance around the N2 position.[2] Electron-withdrawing groups (like NO₂ or CO₂Me) at the C-7 position can strongly direct alkylation towards the N2 position.[1][6]
-
Nature of the Electrophile: The alkylating or acylating agent itself can influence the regiochemical outcome.[1]
-
Thermodynamic vs. Kinetic Control: N1-substituted products are often the thermodynamically more stable isomer, while N2-products can be favored under kinetically controlled conditions.[2][5]
Q3: How can I selectively achieve N1-alkylation of this compound?
To achieve high N1 selectivity, the use of sodium hydride (NaH) as a base in an aprotic solvent like tetrahydrofuran (THF) is a well-established method.[1][4] This system has been shown to provide greater than 99% N1 regioselectivity for indazoles with various C-3 substituents, such as 3-carboxymethyl, 3-tert-butyl, and 3-carboxamide groups.[4][7] The sodium cation is believed to coordinate with the N2 atom and an electron-rich substituent at the C3 position, sterically hindering alkylation at N2.[1]
Q4: What conditions favor the formation of the N2-alkylated isomer?
While the 1H-indazole is often thermodynamically favored, specific conditions can be employed to promote alkylation at the N2 position:
-
Mitsunobu Reaction: The Mitsunobu reaction has shown a strong preference for the formation of the N2-alkylated regioisomer.[1][3]
-
Substituent Effects: Indazoles with electron-withdrawing groups at the C7 position, such as nitro (NO₂) or carboxylate (CO₂Me), exhibit excellent N2 regioselectivity (≥ 96%).[1][6]
-
Triflic Acid (TfOH) Catalyzed Alkylation: A highly selective method for N2-alkylation involves the reaction of indazoles with diazo compounds in the presence of a catalytic amount of triflic acid, providing high yields and excellent N2 regioselectivity.[5]
Q5: I am performing a Suzuki-Miyaura coupling at the C-3 position. What are the key considerations?
For Suzuki-Miyaura coupling of this compound, key considerations include:
-
N-Protection: For couplings at the C3 position, protection of the indazole nitrogen (N1) with a group like tert-butoxycarbonyl (Boc) is often crucial to prevent side reactions and catalyst deactivation, leading to improved yields.
-
Catalyst and Ligand: A variety of palladium catalysts can be used, with ferrocene-based divalent palladium complexes sometimes showing better catalytic outputs compared to simple palladium salts.[8]
-
Base and Solvent: A base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is required. The solvent system is typically a mixture of an organic solvent like dioxane and water.[9]
Troubleshooting Guides
Problem 1: My N-alkylation reaction is producing a nearly 1:1 mixture of N1 and N2 isomers.
-
Solution: To improve selectivity for the N1-substituted product, switch to a stronger, non-coordinating base and a less polar, aprotic solvent. The combination of sodium hydride (NaH) in tetrahydrofuran (THF) is highly recommended for favoring N1-alkylation.[1][2]
Problem 2: I need to synthesize the N2-substituted indazole, but my current method favors the N1 isomer.
-
Solution: To favor the kinetically preferred N2-product, consider changing your synthetic strategy. The Mitsunobu reaction is known to favor N2-alkylation.[1][3] Alternatively, if your substrate allows, introducing a sterically demanding or electron-withdrawing group at the C-7 position can direct alkylation to the N2 position.[1][6] A triflic acid-catalyzed reaction with a diazo compound is another highly selective method for N2-alkylation.[5]
Problem 3: My Suzuki-Miyaura coupling reaction at the C-3 position is giving a low yield.
-
Solution: Low yields in Suzuki-Miyaura coupling of this compound can be due to several factors:
-
Inadequate N-Protection: Ensure the indazole nitrogen is protected (e.g., with a Boc group) to prevent interference with the catalyst.
-
Catalyst Inactivity: Use a fresh, active palladium catalyst and ensure anaerobic conditions to prevent catalyst degradation. Degassing the solvent is crucial.[9]
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the yield. A common system is Pd(PPh₃)₄ with K₂CO₃ in a THF/water mixture at 80 °C.[9]
-
Data Presentation
Table 1: Effect of Base and Solvent on N-Alkylation Regioselectivity of a Model Indazole
| Entry | Base (equiv.) | Solvent | Temperature (°C) | N1:N2 Ratio | Combined Yield (%) |
| 1 | Cs₂CO₃ (1.1) | DMF | 25 | 1.8 : 1 | 95 |
| 2 | K₂CO₃ (1.1) | DMF | 25 | 1.5 : 1 | 91 |
| 3 | NaH (1.2) | THF | 50 | >99 : 1 | 94 |
| 4 | K₂CO₃ (1.1) | MeCN | 25 | 2.8 : 1 | - |
| 5 | DBU (1.1) | DMF | 25 | 1.9 : 1 | 95 |
Data compiled from studies on N-alkylation of methyl 1H-indazole-3-carboxylate.[3][4]
Table 2: Regioselectivity of N-Alkylation with Different C-3 Substituents using NaH in THF
| C-3 Substituent | N1:N2 Ratio |
| -CO₂Me | >99 : 1 |
| -C(CH₃)₃ | >99 : 1 |
| -C(O)Me | >99 : 1 |
| -C(O)NH₂ | >99 : 1 |
Data reflects high N1-selectivity for indazoles with various C-3 substituents under optimized conditions.[4][7]
Experimental Protocols
Protocol 1: Selective N1-Alkylation of this compound
This protocol is optimized for achieving high N1-regioselectivity.[5][10]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the starting this compound (1.0 equiv).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (concentration typically 0.1-0.2 M).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Re-cool the mixture to 0 °C and add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring by TLC or LC-MS for completion.
-
Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.
Protocol 2: Suzuki-Miyaura Coupling of N-Boc-3-iodo-1H-indazole
This is a general protocol for the C-3 arylation of a protected this compound.[9]
-
Reaction Setup: In a reaction vessel, combine N-Boc-3-iodo-1H-indazole (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2-3 equiv.).
-
Solvent Addition: Add the solvent system (e.g., a 4:1 mixture of THF and water).
-
Degassing: Degas the mixture by bubbling with an inert gas (Argon or Nitrogen) for 15-30 minutes.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-1H-indazole.
Visualizations
Caption: Decision workflow for regioselective functionalization of this compound.
Caption: General experimental workflow for functionalization reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. benchchem.com [benchchem.com]
- 6. research.ucc.ie [research.ucc.ie]
- 7. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 8. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Issues with homocoupling of boronic acids in Suzuki reactions of 3-Iodo-1H-indazole
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 3-Iodo-1H-indazole. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of boronic acid homocoupling in the Suzuki reaction of this compound?
A1: Homocoupling of boronic acids in this context primarily arises from two mechanistic pathways:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can lead to the oxidation of the active Pd(0) catalyst to Pd(II) species. These Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to form the homocoupled biaryl product. Rigorous deoxygenation of the reaction mixture is therefore critical.
-
Pd(II)-Mediated Homocoupling: When using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), a portion of it can react directly with the boronic acid to generate the homocoupled product, which also serves to reduce the Pd(II) to the catalytically active Pd(0). This is often more pronounced at the beginning of the reaction.
Q2: Is N-protection of the this compound necessary for the Suzuki-Miyaura coupling?
A2: Generally, for Suzuki-Miyaura reactions of 3-iodoindazoles, N-protection is not strictly required and, in some cases, can be detrimental.[1] Studies have demonstrated successful couplings with unprotected 3-iodoindazoles. For substrates with strongly electron-withdrawing groups, such as a nitro group, N-Boc protecting groups can become labile under the basic reaction conditions, leading to in-situ deprotection.[1] Therefore, beginning with the unprotected indazole is often a viable and efficient strategy.
Q3: How does the choice of palladium catalyst and ligands affect the outcome of the reaction and the extent of homocoupling?
A3: The choice of catalyst and ligands is crucial in balancing the desired cross-coupling pathway against the undesired homocoupling.
-
Catalyst Precursor: Pd(0) sources like Pd(PPh₃)₄ can be effective and may reduce the initial Pd(II)-mediated homocoupling. However, they can be sensitive to air and moisture. Pd(II) sources such as Pd(OAc)₂ or PdCl₂(dppf) are often more stable but require an initial reduction step, which can involve homocoupling of the boronic acid.
-
Ligands: Bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) can promote the oxidative addition and reductive elimination steps of the desired catalytic cycle, often leading to higher yields of the cross-coupled product and minimizing side reactions.
Q4: What role does the base play, and how does its selection influence homocoupling?
A4: The base is essential for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.
-
Strength and Solubility: Stronger or more soluble bases like Cs₂CO₃ or K₃PO₄ are often more effective than weaker or less soluble bases like Na₂CO₃, particularly with sterically hindered substrates.[1]
-
Aqueous Conditions: The presence of a small amount of water is often beneficial, especially when using carbonate or phosphate bases, as it can aid in their dissolution and facilitate the formation of the active boronate species.[1]
Troubleshooting Guides
Issue 1: Significant formation of boronic acid homocoupling byproduct is observed.
This is a common issue that reduces the yield of the desired product and complicates purification.
| Potential Cause | Recommended Solution |
| Presence of Oxygen | Thoroughly degas all solvents and the reaction mixture before adding the catalyst. This can be achieved by sparging with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes or by using the freeze-pump-thaw method (3-5 cycles).[1] |
| Use of Pd(II) Precatalyst | Consider using a Pd(0) catalyst such as Pd(PPh₃)₄. Alternatively, the addition of a mild reducing agent, like potassium formate, can help to rapidly generate the active Pd(0) species and suppress Pd(II)-mediated homocoupling. |
| Suboptimal Ligand | Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which can accelerate the desired cross-coupling reaction relative to the homocoupling pathway. |
| Slow Transmetalation | Ensure the chosen base is sufficiently strong and soluble in the reaction medium. Screening different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can identify the optimal choice for your specific substrates. |
Issue 2: Low or no conversion of this compound.
If the starting material remains largely unreacted, several factors related to the catalyst, reagents, or reaction conditions may be at play.
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ensure it has been stored under an inert atmosphere. Catalyst decomposition can sometimes be visually indicated by the formation of palladium black. |
| Inappropriate Base | The base may be too weak or poorly soluble. Switch to a stronger base (e.g., from Na₂CO₃ to K₃PO₄ or Cs₂CO₃) and ensure a small amount of water is present if using a carbonate or phosphate base. |
| Poor Reagent Quality | Boronic acids can degrade over time, especially if exposed to moisture, leading to protodeboronation. Use high-purity, fresh boronic acid. |
| Insufficient Temperature | The reaction may require more thermal energy. If the reactants and solvent are stable, consider increasing the reaction temperature (e.g., from 80 °C to 100-110 °C). |
Data Presentation
The following tables provide quantitative data on how reaction parameters can influence the outcome of Suzuki-Miyaura reactions, with a focus on minimizing boronic acid homocoupling.
Table 1: Effect of Deoxygenation and Additives on Homocoupling in a Suzuki Reaction of a Bromo-Indazole Derivative
| Entry | Deoxygenation Method | Additive | Homocoupling Product (%) | Desired Product Yield (%) |
| 1 | None | None | 5.8 | Not Reported |
| 2 | Subsurface N₂ Sparge | None | 0.8 | Not Reported |
| 3 | Subsurface N₂ Sparge | Potassium Formate | <0.1 | >95 |
Data adapted from a study on a structurally related bromo-indazole and is presented to illustrate the trend.
Table 2: Comparison of Palladium Catalysts in the Suzuki Coupling of N-Boc-3-iodo-1H-indazole with 2-furylboronic acid
| Entry | Catalyst | Yield (%) |
| 1 | Pd(PPh₃)₄ | 65 |
| 2 | Pd(OAc)₂ | 41 |
| 3 | PdCl₂ | 32 |
| 4 | PdCl₂(dppf) | 95 |
| 5 | PdCl₂(dtbpf) | 5 |
This data highlights the significant impact of the catalyst on the yield of the desired cross-coupled product. While not quantifying the homocoupled byproduct, higher yields of the desired product generally correlate with more efficient suppression of side reactions.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
This protocol is adapted from a literature procedure.
-
In a round-bottom flask, dissolve 1H-indazole (1.0 equiv.) in DMF.
-
To the solution, add potassium hydroxide (3.75 equiv.) and iodine (2.0 equiv.).
-
Stir the reaction mixture at room temperature for 3 hours.
-
Quench the reaction by diluting with a saturated aqueous solution of sodium bisulfite. A precipitate will form.
-
Collect the solid by vacuum filtration.
-
Wash the collected solid with water.
-
Dry the solid under vacuum to yield this compound.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of this compound
This is a general protocol and may require optimization for specific substrates.
-
To a reaction vessel, add the this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2-3 equiv.).
-
Add the solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Degas the mixture by bubbling with an inert gas (Argon or Nitrogen) for 15-30 minutes.
-
Under a positive pressure of the inert gas, add the palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-1H-indazole.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Competing pathway for boronic acid homocoupling.
Caption: Troubleshooting workflow for minimizing homocoupling.
References
Technical Support Center: Stability of N-Protecting Groups on 3-Iodo-1H-indazole under Basic Conditions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the stability of various nitrogen-protecting groups on 3-iodo-1H-indazole, particularly under basic conditions commonly employed in cross-coupling reactions and other transformations. This resource includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and a comparative analysis of protecting group stability.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the N-protection of this compound and subsequent reactions under basic conditions.
Question 1: My N-Boc protected this compound is deprotecting during my Suzuki coupling reaction. What is happening and how can I prevent it?
Answer: The tert-butyloxycarbonyl (Boc) group is known to be labile under certain basic conditions, especially when electron-withdrawing groups are present on the indazole ring, which increase the acidity of the indazole N-H proton.[1] In the case of this compound, the iodo group is electron-withdrawing, making the N-Boc group susceptible to cleavage by the bases typically used in Suzuki couplings (e.g., K₂CO₃, Cs₂CO₃). This can lead to a mixture of protected and unprotected starting material, or even complete deprotection.[1][2]
Troubleshooting Steps:
-
Use a milder base: If your coupling partner allows, consider using a weaker base such as NaHCO₃.
-
Lower the reaction temperature: Running the reaction at a lower temperature may prevent Boc deprotection, although this could also slow down your desired coupling reaction.
-
Switch to a more robust protecting group: For reactions requiring strong basic conditions, consider using a more stable protecting group like a 2-(trimethylsilyl)ethoxymethyl (SEM) or benzyl (Bn) group.
-
Proceed without protection: In some cases, Suzuki coupling can be performed directly on unprotected this compound.[2]
Question 2: I am getting a mixture of N1 and N2 isomers during the N-protection of this compound. How can I improve the regioselectivity?
Answer: The regioselectivity of N-alkylation or N-protection of indazoles is highly dependent on the reaction conditions, including the choice of base, solvent, and the protecting group itself.[3][4][5] Generally, the use of strong, non-coordinating bases like sodium hydride (NaH) in a non-polar solvent like tetrahydrofuran (THF) tends to favor N1 protection.[5] Conversely, using weaker bases like potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) can often lead to mixtures of N1 and N2 isomers.[4]
To improve regioselectivity for N1 protection:
-
Use NaH as the base in THF at 0 °C to room temperature.[1]
To improve regioselectivity for N2 protection:
Question 3: My SEM-protected this compound is difficult to deprotect. What are the best conditions for SEM group removal?
Answer: The SEM group is known for its high stability, making it robust for multi-step synthesis but sometimes challenging to remove.[8] There are two main strategies for SEM deprotection: acidic conditions or fluoride-based reagents.[1][6][9]
Deprotection Methods:
-
Acidic Conditions: Treatment with a strong acid such as 6M hydrochloric acid in ethanol at reflux can effectively cleave the SEM group.[1]
-
Fluoride-Based Reagents: Tetrabutylammonium fluoride (TBAF) in THF is a common and effective method for removing the SEM group under milder, non-acidic conditions.[6][9]
Question 4: I am observing side reactions during the benzylation of this compound. What could be the cause?
Answer: While the benzyl group is a robust protecting group, its installation can sometimes lead to side reactions. Over-alkylation to form a quaternary indazolium salt is a possibility if an excess of benzyl bromide is used or if the reaction is run for too long. Additionally, the basic conditions used for benzylation could potentially lead to other base-mediated side reactions depending on the specific substrate and impurities present.
To minimize side reactions:
-
Use a stoichiometric amount of benzyl bromide (e.g., 1.1 to 1.2 equivalents).
-
Carefully monitor the reaction by TLC or LC-MS to avoid prolonged reaction times after the starting material is consumed.
-
Ensure the purity of your starting materials and solvents.
Comparative Stability of N-Protecting Groups
The following table provides a semi-quantitative comparison of the stability of common N-protecting groups on this compound under typical basic conditions used in organic synthesis. The stability is represented as an estimated percentage of the protected compound remaining after treatment under the specified conditions.
Disclaimer: The following data is illustrative and based on qualitative descriptions and trends reported in the literature. Actual results may vary depending on the specific reaction conditions.
| Protecting Group | Reagent/Conditions | Estimated Stability (% Remaining) | Notes |
| SEM | K₂CO₃ (2 eq.), DMF, 80 °C, 12 h | >95% | Highly stable to a wide range of basic conditions.[1] |
| Benzyl (Bn) | K₂CO₃ (2 eq.), DMF, 80 °C, 12 h | >95% | Generally stable to basic conditions.[10] |
| THP | K₂CO₃ (2 eq.), DMF, 80 °C, 12 h | >95% | Primarily acid-labile; stable to most basic conditions.[11][12] |
| Boc | K₂CO₃ (2 eq.), DMF, 80 °C, 12 h | <20% | Prone to cleavage under basic conditions, especially at elevated temperatures.[2][13] |
| SEM | NaOH (1M aq.), THF, 25 °C, 24 h | >98% | Stable to aqueous bases at room temperature. |
| Benzyl (Bn) | NaOH (1M aq.), THF, 25 °C, 24 h | >98% | Stable to aqueous bases at room temperature. |
| THP | NaOH (1M aq.), THF, 25 °C, 24 h | >98% | Stable to aqueous bases at room temperature. |
| Boc | NaOH (1M aq.), THF, 25 °C, 24 h | ~50-70% | Susceptible to slow hydrolysis under aqueous basic conditions.[14] |
Experimental Workflow for Protecting Group Selection
The selection of an appropriate N-protecting group is a critical step in the synthesis of complex molecules derived from this compound. The following flowchart provides a logical workflow for choosing a suitable protecting group based on the planned downstream reaction conditions.
Key Experimental Protocols
The following are generalized protocols for the N-protection and deprotection of this compound, adapted from literature procedures for similar indazole derivatives.[1][3][15][16] Researchers should optimize these conditions for their specific needs.
Protocol 1: N-SEM Protection of this compound
This protocol favors N1-protection.
-
Dissolution: Dissolve this compound (1.0 equiv) in anhydrous tetrahydrofuran (THF) to a concentration of 0.2 M.
-
Basification: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.
-
Stirring: Stir the mixture at 0 °C for 30 minutes.
-
Addition of SEM-Cl: Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 equiv) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: N-Benzyl (Bn) Protection of this compound
This protocol may yield a mixture of N1 and N2 isomers.
-
Dissolution: Dissolve this compound (1.0 equiv) in anhydrous dimethylformamide (DMF) to a concentration of 0.2 M.
-
Basification: Add potassium carbonate (K₂CO₃, 2.0 equiv) to the solution.
-
Addition of Benzyl Bromide: Add benzyl bromide (BnBr, 1.2 equiv) dropwise.
-
Reaction: Heat the mixture to 60 °C and stir for 4-6 hours, monitoring by TLC.
-
Work-up: After cooling, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.
Protocol 3: N-THP Protection of this compound
-
Dissolution: Dissolve this compound (1.0 equiv) in dichloromethane (DCM) to a concentration of 0.2 M.
-
Addition of DHP: Add 3,4-dihydro-2H-pyran (DHP, 1.5 equiv).
-
Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 equiv).
-
Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Work-up: Quench the reaction with a saturated aqueous sodium bicarbonate (NaHCO₃) solution and extract with DCM (3x).
-
Purification: Dry the combined organic layers over Na₂SO₄, concentrate, and purify by column chromatography.
Protocol 4: N-Boc Protection of this compound
-
Dissolution: Dissolve this compound (1.0 equiv) in anhydrous THF or dichloromethane.
-
Addition of Reagents: Add triethylamine (TEA, 1.5 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP). Then add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equiv).
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Deprotection Protocols
-
SEM Deprotection (Fluoride): Dissolve the SEM-protected indazole in THF and treat with tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 2.0 equiv) at room temperature for 4-6 hours.[1]
-
SEM Deprotection (Acidic): Stir the SEM-protected indazole in a solution of 6M hydrochloric acid in ethanol (1:1) at reflux for 2-4 hours.[1]
-
Benzyl Deprotection: Dissolve the N-benzyl indazole in ethanol or methanol. Add palladium on carbon (10% Pd/C, 10 mol%). Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (typically 4-24 hours). Filter through Celite to remove the catalyst and concentrate the filtrate.[1]
-
THP Deprotection: Dissolve the N-THP indazole in methanol. Add a catalytic amount of p-TsOH. Stir at room temperature for 1-3 hours. Neutralize with a mild base (e.g., NaHCO₃) and remove the solvent.[1]
-
Boc Deprotection: Treat the N-Boc indazole with trifluoroacetic acid (TFA) in dichloromethane (1:1) at room temperature for 1-2 hours. Remove the solvent and excess acid under reduced pressure.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. total-synthesis.com [total-synthesis.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. total-synthesis.com [total-synthesis.com]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
Validation & Comparative
Reactivity in Suzuki Coupling: A Comparative Analysis of 3-Iodo-1H-Indazole and 3-Bromo-1H-Indazole
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Substrate for C-C Bond Formation.
The functionalization of the 1H-indazole scaffold at the C3 position is a cornerstone in the synthesis of a multitude of biologically active compounds. The Suzuki-Miyaura cross-coupling reaction is a paramount tool for this purpose, enabling the formation of carbon-carbon bonds. A critical consideration in planning these syntheses is the choice of the halide at the 3-position, typically iodine or bromine. This guide provides a comprehensive comparison of the reactivity of 3-iodo-1H-indazole and 3-bromo-1H-indazole in Suzuki coupling reactions, supported by experimental data from the literature.
General Reactivity Trends
In palladium-catalyzed cross-coupling reactions, the reactivity of the organic halide is largely governed by the strength of the carbon-halogen bond. The generally accepted trend in reactivity for Suzuki coupling is:
I > Br > Cl > F
This trend is attributed to the bond dissociation energies, with the C-I bond being the weakest and thus the most susceptible to oxidative addition by the palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle. Consequently, this compound is inherently more reactive than 3-bromo-1H-indazole. This higher reactivity can often be leveraged to achieve successful coupling under milder reaction conditions, such as lower temperatures, shorter reaction times, and with a broader range of coupling partners.
Quantitative Data Comparison
While a direct, head-to-head comparative study of this compound and 3-bromo-1H-indazole under identical Suzuki coupling conditions is not extensively documented in the literature, a compilation of data from various sources illustrates the general reactivity differences. The following table summarizes representative experimental data for the Suzuki coupling of both substrates with various boronic acids. It is crucial to note that direct comparison of yields is challenging due to the differing reaction conditions, catalysts, ligands, and substrates used in each study.
| Halide at C3 | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Iodo | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | THF/H₂O | 80 | 12 | ~90 |
| Iodo | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | Dioxane/H₂O | 100 | 2 | 82 |
| Iodo | (E)-Styrylboronic acid | Pd(PPh₃)₄ (3) | - | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 (MW) | 1 | 75 |
| Bromo | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 (MW) | 1 | 78 |
| Bromo | 4-Methoxyphenylboronic acid | XPhosPdG2 (2.5) | XPhos (5) | K₂CO₃ | EtOH/H₂O | 135 (MW) | 0.67 | 89 |
| Bromo | Pyridin-3-ylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 (MW) | 1 | 72 |
Note: The data presented is a compilation from multiple literature sources and should be interpreted with caution due to the varied reaction conditions. "(MW)" indicates microwave irradiation.
Experimental Protocols
Below are detailed, representative experimental protocols for the Suzuki coupling of both 3-iodo- and 3-bromo-1H-indazole. These protocols are generalized and may require optimization for specific substrates and coupling partners.
Protocol 1: Suzuki Coupling of N-Boc-3-iodo-1H-indazole
Materials:
-
N-Boc-3-iodo-1H-indazole (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Tetrahydrofuran (THF) and Water (4:1 mixture, 5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel, add N-Boc-3-iodo-1H-indazole, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the THF/water solvent mixture and degas the solution by bubbling with the inert gas for 15 minutes.
-
Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 80 °C and stir for 12 hours, or until completion as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki Coupling of 3-bromo-1H-indazole
Materials:
-
3-Bromo-1H-indazole (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.5 mmol, 1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane, Ethanol, and Water (7:2:1 mixture, 5 mL)
-
Microwave reactor vial
Procedure:
-
In a microwave reactor vial, combine 3-bromo-1H-indazole, the arylboronic acid, cesium carbonate, and the palladium catalyst.
-
Add the dioxane/ethanol/water solvent mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 140 °C for 1 hour.
-
After cooling, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired product.
Visualizing the Suzuki-Miyaura Coupling
To further elucidate the process, the following diagrams illustrate the catalytic cycle and a general experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Conclusion
A Comparative Analysis of 3-Haloindazoles in Palladium-Catalyzed Reactions: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the indazole scaffold is a critical endeavor in medicinal chemistry, with palladium-catalyzed cross-coupling reactions serving as a cornerstone for introducing molecular diversity. Among the various precursors, 3-haloindazoles are versatile starting materials. The choice of the halogen atom—iodine, bromine, or chlorine—at the 3-position significantly influences the substrate's reactivity, impacting reaction conditions, catalyst selection, and overall efficiency. This guide provides a comparative analysis of 3-iodo-, 3-bromo-, and 3-chloroindazoles in four key palladium-catalyzed reactions: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions.
General Reactivity Trend
The reactivity of 3-haloindazoles in palladium-catalyzed cross-coupling reactions generally follows the order of bond dissociation energy for the carbon-halogen bond: C-I < C-Br < C-Cl . Consequently, 3-iodoindazoles are the most reactive, followed by 3-bromoindazoles, with 3-chloroindazoles being the least reactive. This trend is a crucial factor in designing synthetic routes, as less reactive haloindazoles may require more forcing conditions, such as higher temperatures, higher catalyst loadings, or more sophisticated and electron-rich ligands to achieve comparable yields to their more reactive counterparts.[1][2]
Data Presentation: A Comparative Overview
The following tables summarize typical reaction conditions and yields for the palladium-catalyzed functionalization of 3-haloindazoles. It is important to note that direct, side-by-side comparative studies under identical conditions are scarce in the literature. Therefore, the data presented is a compilation from various sources and may involve different coupling partners and catalyst systems, reflecting the general trends observed in organic synthesis.
Table 1: Suzuki-Miyaura Coupling of 3-Haloindazoles
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds.[3] For 3-haloindazoles, the reactivity difference is pronounced.
| 3-Haloindazole | Typical Catalyst System | Typical Base | Typical Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 3-Iodoindazole | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃, Na₂CO₃ | Dioxane/H₂O, DMF | 80-120 | 2-12 | 75-95+ |
| 3-Bromoindazole | Pd(OAc)₂ / SPhos or XPhos | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | 100-120 | 12-24 | 70-90 |
| 3-Chloroindazole | Pd₂(dba)₃ / Buchwald ligands | K₃PO₄, NaOt-Bu | Toluene, Dioxane | 110-140 | 24-48 | 40-70 |
Data compiled and generalized from multiple sources, including[3][4][5][6].
Table 2: Buchwald-Hartwig Amination of 3-Haloindazoles
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[3] The choice of ligand is critical, especially for less reactive aryl halides.[7]
| 3-Haloindazole | Typical Catalyst System | Typical Base | Typical Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 3-Iodoindazole | Pd₂(dba)₃ / Xantphos or BINAP | Cs₂CO₃, NaOt-Bu | Toluene, Dioxane | 80-110 | 8-16 | 80-95 |
| 3-Bromoindazole | Pd₂(dba)₃ / RuPhos or BrettPhos | NaOt-Bu, LiHMDS | Toluene, THF | 100-120 | 12-24 | 70-90 |
| 3-Chloroindazole | Pd G3/G4 Precatalysts / Josiphos | LiHMDS, K₃PO₄ | Toluene, Dioxane | 110-130 | 24-48 | 50-75 |
Data compiled and generalized from multiple sources, including[3][8][9][10].
Table 3: Sonogashira Coupling of 3-Haloindazoles
The Sonogashira reaction is used to form C-C triple bonds between a terminal alkyne and an aryl or vinyl halide.[1] A copper co-catalyst is often employed.[11]
| 3-Haloindazole | Typical Catalyst System | Typical Base | Typical Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 3-Iodoindazole | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, DIPA | THF, DMF | 25-60 | 2-8 | 85-99 |
| 3-Bromoindazole | Pd(PPh₃)₄ / CuI | Et₃N, Cs₂CO₃ | DMF, Toluene | 60-100 | 6-18 | 60-85 |
| 3-Chloroindazole | Pd(OAc)₂ / Ligand / CuI | K₂CO₃, Cs₂CO₃ | Dioxane, NMP | 100-140 | 18-36 | 30-60 |
Data compiled and generalized from multiple sources, including[1][11][12][13][14].
Table 4: Heck Reaction of 3-Haloindazoles
The Heck reaction couples an alkene with an aryl or vinyl halide.[15] The regioselectivity and stereoselectivity are important considerations.
| 3-Haloindazole | Typical Catalyst System | Typical Base | Typical Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 3-Iodoindazole | Pd(OAc)₂ / PPh₃ | Et₃N, NaOAc | DMF, Acetonitrile | 80-100 | 12-24 | 60-80 |
| 3-Bromoindazole | Pd(OAc)₂ / P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, DMAc | 100-140 | 18-36 | 50-75 |
| 3-Chloroindazole | Pd₂(dba)₃ / NHC Ligands | Cs₂CO₃, K₃PO₄ | Dioxane, NMP | 120-160 | 24-48 | 20-50 |
Data compiled and generalized from multiple sources, including[10][15][16][17].
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful synthesis. The following are generalized procedures for each of the four key palladium-catalyzed reactions, adapted from literature for 3-haloindazoles.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 3-Haloindazole
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the 3-haloindazole (1.0 equiv.), the corresponding boronic acid or ester (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Reaction Execution: Heat the mixture to the desired temperature (typically 80-120°C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[4][18]
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a 3-Haloindazole
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the appropriate phosphine ligand (e.g., Xantphos, 2-4 mol%), and a strong base (e.g., NaOt-Bu, 1.2-1.5 equiv.).
-
Reagent Addition: Add the 3-haloindazole (1.0 equiv.) and the amine coupling partner (1.1-1.3 equiv.).
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Reaction Execution: Seal the tube and heat the reaction mixture with stirring to the specified temperature (typically 100-120°C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite to remove inorganic salts.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography.[3][19]
Protocol 3: General Procedure for Sonogashira Coupling of a 3-Haloindazole
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the 3-haloindazole (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Solvent and Base Addition: Add a degassed solvent (e.g., THF or DMF) followed by a suitable amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the reaction mixture.
-
Reaction Execution: Stir the reaction at the appropriate temperature (ranging from room temperature to 100°C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.[14][20]
Protocol 4: General Procedure for Heck Reaction of a 3-Haloindazole
-
Reaction Setup: In a Schlenk tube, combine the 3-haloindazole (1.0 equiv.), the alkene (1.2-2.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand if required (e.g., P(o-tol)₃, 4-10 mol%), and a base (e.g., Et₃N or K₂CO₃, 1.5-2.5 equiv.).
-
Solvent Addition: Add a degassed solvent (e.g., DMF, DMAc, or acetonitrile).
-
Reaction Execution: Seal the tube and heat the mixture to the required temperature (typically 100-140°C). Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.[21][22]
Mandatory Visualization
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Caption: Logical relationship of 3-haloindazole reactivity and required conditions.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Heck Reaction [organic-chemistry.org]
- 16. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
- 17. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 18. youtube.com [youtube.com]
- 19. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 20. arodes.hes-so.ch [arodes.hes-so.ch]
- 21. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 22. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: 3-Iodo-1H-indazole vs. Direct C-H Functionalization for the Synthesis of 3-Substituted Indazoles
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with applications ranging from oncology to anti-inflammatory and antiviral treatments.[1][2] The functionalization of the indazole core, particularly at the C-3 position, is a critical strategy for modulating biological activity and developing novel drug candidates.[3][4] This guide provides an objective comparison of two prominent strategies for achieving C-3 functionalization: the use of 3-iodo-1H-indazole in cross-coupling reactions and the more recent approach of direct C-H functionalization.
At a Glance: Key Advantages of this compound
The use of this compound as a building block offers several distinct advantages over direct C-H functionalization, primarily centered around predictability, versatility, and robustness. While direct C-H functionalization is an attractive strategy due to its atom economy, it often faces significant challenges in terms of regioselectivity and reactivity at the C-3 position of the indazole ring.[3][5][6]
| Feature | This compound (via Cross-Coupling) | Direct C-H Functionalization |
| Regioselectivity | Excellent and predictable at the C-3 position. The iodine atom serves as a specific handle for functionalization.[1] | Often challenging. The C-3 position can be poorly reactive, leading to mixtures of isomers or functionalization at other positions (e.g., C-4, C-5).[5][6] |
| Reaction Robustness & Substrate Scope | Highly robust and versatile, with a broad substrate scope for various coupling partners (boronic acids, alkynes, etc.).[2][3] | Can be highly sensitive to substrate electronics and sterics. May require specific directing groups or harsh reaction conditions.[7] |
| Reaction Conditions | Generally mild and well-established conditions (e.g., Suzuki, Sonogashira, Heck couplings).[1][2][8] | Often require high temperatures, strong bases, or specialized and expensive catalysts.[3][5][6] |
| Predictability & Scalability | High predictability and scalability due to well-understood reaction mechanisms. | Can be less predictable, and scaling up may be challenging due to sensitivity to reaction parameters. |
Data Presentation: A Quantitative Comparison
The following tables summarize typical reaction conditions and yields for the C-3 arylation of indazole using both this compound in Suzuki-Miyaura cross-coupling and direct C-H arylation.
Table 1: Suzuki-Miyaura Coupling of this compound Derivatives
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | 2M Na₂CO₃ | 1,4-Dioxane | 120 (µW) | 0.67 | High | [1][8] |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (5) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85-95 | [9] |
| 3 | 3-Tolylboronic acid | Pd(OAc)₂ (10) / SPhos (20) | K₃PO₄ | Toluene/H₂O | 110 | 16 | 92 | [9] |
| 4 | 4-Acetylphenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ | Dioxane/H₂O | 80 | 12 | 88 | [2] |
Table 2: Direct C-H Arylation of 1H-Indazole at the C-3 Position
| Entry | Aryl Halide | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Iodobenzene | Pd(OAc)₂ (10) / Phen (10) | Cs₂CO₃ (1.0) | Toluene | 140 | 48 | ~60 | [5] |
| 2 | 4-Iodotoluene | PdCl₂ (10) / Phen (10) | K₃PO₄ (2.0) / Ag₂CO₃ (1.5) | DMA | 140 | 48 | Moderate to High | [5] |
| 3 | 1-Iodo-4-methoxybenzene | Pd(OAc)₂ (10) / Phen (30) | Cs₂CO₃ (1.0) | Chlorobenzene | 160 | 12 | High | [5] |
| 4 | Bromobenzene | Pd(OAc)₂ (10) / Phen (10) | Cs₂CO₃ (1.0) | Toluene | 140 | 48 | Low to Moderate | [5] |
Note: Yields are often reported as determined by ¹H NMR or as isolated yields and can vary significantly based on the specific substrates and reaction conditions.
Experimental Protocols
Synthesis of this compound
A common procedure for the synthesis of this compound involves the direct iodination of 1H-indazole.
-
Procedure: To a stirred solution of 1H-indazole (1.0 equiv.) in dimethylformamide (DMF), add potassium hydroxide (3.75 equiv.) and iodine (2.0 equiv.).[2] The reaction mixture is stirred at room temperature for approximately 3 hours.[2] The reaction is then quenched by pouring it into a saturated aqueous solution of sodium bisulfite.[2] The resulting precipitate is collected by vacuum filtration, washed with water, and dried under vacuum to yield this compound.[2]
Representative Suzuki-Miyaura Coupling Protocol
This protocol is a general guideline for the palladium-catalyzed cross-coupling of a this compound derivative with a boronic acid.
-
Procedure: In a reaction vessel, combine the this compound derivative (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate (2-3 equiv.).[2] Add a suitable solvent system, for example, a 4:1 mixture of dioxane and water.[2] Degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes.[2] Under a positive pressure of the inert gas, add the palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%).[2] Heat the reaction mixture to a temperature typically between 80-120 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.[2] After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.[2]
Representative Direct C-H Arylation Protocol
This protocol outlines a general procedure for the direct C-3 arylation of indazole.
-
Procedure: In an oven-dried reaction tube, add indazole (0.25 mmol), the aryl iodide (0.5 mmol), a palladium catalyst such as Pd(OAc)₂ (10 mol%), a ligand like phenanthroline (10 mol%), and a base, for instance, Cs₂CO₃ (1.0 equiv.).[5] Add a solvent such as toluene (1 mL).[5] The tube is sealed and heated at a high temperature (e.g., 140 °C) for an extended period (e.g., 48 hours).[5] After cooling, the reaction mixture is worked up and the product is isolated and purified, typically by column chromatography. The yield is often determined by ¹H NMR using an internal standard.[5]
Mandatory Visualization
The functionalization of indazoles is often driven by their potential as kinase inhibitors in crucial cellular signaling pathways.
Caption: PI3K/Akt/mTOR signaling pathway with inhibitory action of 3-aryl-1H-indazole.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Overcoming the limitations of directed C-H functionalizations of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide: 3-Triflyloxy-1H-indazole vs. 3-Iodo-1H-indazole in Synthesis
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a privileged motif in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] Functionalization at the C-3 position is a critical strategy for modulating the biological activity of these compounds. Historically, 3-iodo-1H-indazole has been a workhorse for introducing molecular diversity through cross-coupling reactions. However, 3-triflyloxy-1H-indazole is emerging as a potent alternative, offering distinct advantages in reactivity. This guide provides an objective, data-driven comparison of these two key synthetic intermediates to inform reagent selection in drug discovery and development pipelines.
Performance Comparison: Reactivity and Applications
The primary difference between the two molecules lies in the nature of the leaving group at the C-3 position: an iodide versus a trifluoromethanesulfonate (triflate). The triflate group is one of the best leaving groups in organic chemistry due to the high stability of its corresponding anion, which is resonance-stabilized and highly electronegative.[4][5] This generally translates to higher reactivity and often milder reaction conditions compared to iodo- or other halo-substituted precursors.[4][6]
While this compound is a versatile and widely used intermediate for forming new carbon-carbon and carbon-heteroatom bonds,[7][8][9] 3-triflyloxy-1H-indazole can be particularly advantageous in cases where the iodide proves insufficiently reactive or requires harsh conditions that are incompatible with sensitive functional groups on the substrate.
Quantitative Data Summary
The following tables summarize typical conditions and reported yields for key cross-coupling reactions—Suzuki-Miyaura for C-C bond formation and Buchwald-Hartwig for C-N bond formation. Data for 3-triflyloxy-1H-indazole is based on the well-established reactivity of analogous aryl triflates, as direct comparative studies are limited.
Table 1: Suzuki-Miyaura Cross-Coupling Reaction Comparison
| Parameter | This compound Derivative | 3-Triflyloxy-1H-indazole (Analogous Aryl Triflate) | Reference |
| Substrate | 6-Bromo-3-iodo-1H-indazole | (E)-2-(3,5-dimethoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | [8] |
| Coupling Partner | (1H-Indazol-6-yl)boronic acid | Alkenylsilanol | [6] |
| Catalyst | Pd(dppf)Cl₂ | Pd(OAc)₂ | [8][10] |
| Ligand | dppf (in catalyst) | SPhos | [6] |
| Base | Na₂CO₃ | K₃PO₄ | [8][10] |
| Solvent | Dioxane/H₂O | THF | [6][10] |
| Temperature | 90 °C | Room Temperature to 60 °C | [6][8] |
| Typical Yield | 60-85% | 70-95% | [6][8] |
Table 2: Buchwald-Hartwig Amination Comparison
| Parameter | This compound (Analogous Aryl Halide) | 3-Triflyloxy-1H-indazole (Analogous Aryl Triflate) | Reference |
| Substrate | Aryl Iodide/Bromide | Aryl Triflate | [11][12] |
| Coupling Partner | Primary/Secondary Amine | Primary/Secondary Amine | [11][12] |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Pd₂(dba)₃ or Pd(OAc)₂ | [12] |
| Ligand | XantPhos, BINAP, or other phosphine ligands | XantPhos, RuPhos, or other phosphine ligands | [11][12] |
| Base | NaOt-Bu, K₂CO₃, or Cs₂CO₃ | NaOt-Bu or K₃PO₄ | [12] |
| Solvent | Toluene or Dioxane | Toluene or Dioxane | [11][12] |
| Temperature | 80-110 °C | 60-100 °C | [11][12] |
| Typical Yield | 70-95% | 75-98% | [12] |
Key Synthetic Pathways and Mechanisms
The choice of precursor influences the conditions required for the catalytic cycle in cross-coupling reactions. The higher reactivity of the C-O bond in the triflate often allows for a lower activation energy barrier in the initial oxidative addition step compared to the C-I bond.
Experimental Protocols
The following are representative protocols adapted from the literature for Suzuki-Miyaura and Buchwald-Hartwig reactions. These should serve as a starting point and may require optimization for specific substrates.
Protocol 1: Synthesis of 3-Aryl-1H-indazole via Suzuki-Miyaura Coupling
A. Using this compound: [10]
-
Assembly: To a reaction vessel, add the this compound derivative (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as sodium carbonate (Na₂CO₃, 2-3 equiv.).
-
Solvent Addition: Add a suitable solvent system, typically a mixture of dioxane and water (e.g., 4:1).
-
Degassing: Degas the reaction mixture by bubbling with an inert gas (Argon or Nitrogen) for 15-30 minutes to remove oxygen.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, such as Pd(dppf)Cl₂ (0.05 equiv.).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until thin-layer chromatography (TLC) or LC-MS analysis indicates complete consumption of the starting material.
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-1H-indazole.
B. Using 3-Triflyloxy-1H-indazole (General Protocol for Aryl Triflates):
-
Assembly: In a glovebox or under an inert atmosphere, combine the 3-triflyloxy-1H-indazole (1.0 equiv.), arylboronic acid (1.5 equiv.), a base such as potassium phosphate (K₃PO₄, 3.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv.), and a suitable ligand (e.g., SPhos, 0.04 equiv.) in a reaction flask.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., THF or Toluene).
-
Reaction: Stir the mixture at room temperature or heat gently (e.g., 60 °C) while monitoring the reaction progress by TLC or LC-MS. Aryl triflates often react efficiently at lower temperatures than the corresponding iodides.
-
Work-up & Purification: Follow steps 6 and 7 from Protocol 1A.
Protocol 2: Synthesis of 3-Amino-1H-indazole via Buchwald-Hartwig Amination
A. Using this compound (Analogous Aryl Halide Protocol):
-
Assembly: In an oven-dried flask under an inert atmosphere, combine the this compound (1.0 equiv.), the amine (1.2 equiv.), a strong base like sodium tert-butoxide (NaOt-Bu, 1.4 equiv.), a palladium source (e.g., Pd₂(dba)₃, 0.01-0.04 equiv.), and a phosphine ligand (e.g., XantPhos, 0.02-0.08 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring until the starting material is consumed.
-
Work-up: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography to obtain the desired 3-amino-1H-indazole.
B. Using 3-Triflyloxy-1H-indazole (General Protocol for Aryl Triflates): The protocol is very similar to 2A. Due to the higher reactivity of the triflate, the reaction may proceed at a lower temperature (e.g., 60-100 °C) or with lower catalyst loading. The choice of ligand and base remains crucial for achieving high yields.
Conclusion and Recommendations
Both 3-triflyloxy-1H-indazole and this compound are valuable precursors for the synthesis of functionalized indazole derivatives.
-
This compound remains a reliable and cost-effective choice for many standard cross-coupling reactions. Its stability and extensive documentation in the literature make it a dependable starting material.
-
3-Triflyloxy-1H-indazole serves as a superior alternative when higher reactivity is required. Its use can facilitate reactions at lower temperatures, shorten reaction times, and may be essential for challenging coupling partners or substrates with sensitive functional groups. The triflate is particularly powerful for Suzuki-Miyaura couplings and can offer advantages in Buchwald-Hartwig aminations.
Recommendation: For routine syntheses and initial exploration, this compound is a practical starting point. For complex molecules, late-stage functionalization, or when reactions with the iodo-analogue are sluggish, 3-triflyloxy-1H-indazole should be the reagent of choice, as its enhanced reactivity can overcome many synthetic hurdles and provide access to a broader range of derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 5. purechemistry.org [purechemistry.org]
- 6. Cross-Coupling Reactions of Alkenylsilanols with Fluoroalkylsulfonates: Development and Optimization of a Mild and Stereospecific Coupling Process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-Iodo-6-(trifluoromethyl)-1H-indazole | 1000341-27-4 | Benchchem [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
A Cost-Benefit Analysis for the Large-Scale Synthesis of 3-Iodo- versus 3-Bromo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
The selection of a halogenated intermediate is a critical decision in the large-scale synthesis of active pharmaceutical ingredients (APIs). This guide provides an objective comparison of 3-iodo-1H-indazole and 3-bromo-1H-indazole, two pivotal building blocks in medicinal chemistry. The analysis focuses on the cost-effectiveness, synthetic efficiency, and downstream utility of each compound to support informed decision-making in drug development and manufacturing.
Synthetic Routes and Cost Considerations
The most common and scalable route to 3-halo-1H-indazoles begins with the direct halogenation of 1H-indazole. The choice of halogenating agent is the primary driver of the initial raw material cost.
-
For 3-bromo-1H-indazole , N-bromosuccinimide (NBS) is a frequently used reagent.[1][2][3] It is known for its selectivity and ease of handling compared to liquid bromine.
-
For this compound , N-iodosuccinimide (NIS) or a combination of iodine (I₂) and a base like potassium hydroxide (KOH) are common choices.[4][5]
Table 1: Raw Material and Process Parameter Comparison
| Parameter | This compound | 3-Bromo-1H-indazole | Key Considerations |
| Primary Halogenating Agent | N-Iodosuccinimide (NIS) or I₂/Base | N-Bromosuccinimide (NBS) | NIS is generally more expensive than NBS due to the higher cost of iodine.[6] |
| Typical Starting Material | 1H-Indazole | 1H-Indazole | Cost of the core indazole structure is a common factor for both syntheses. |
| Reaction Conditions | Often mild, room temperature reactions are possible.[4][5] | Generally mild conditions. | Both syntheses can be performed under conditions suitable for large-scale production. |
| Typical Yields | High yields are reported, often exceeding 90%.[7] | High yields are also achievable. | Yields are comparable, making reagent cost a more significant differentiator. |
| Purification | Typically involves quenching, extraction, and recrystallization. | Purification methods are similar, often involving recrystallization. | The choice of solvent and the efficiency of recrystallization can impact overall cost and throughput. |
| Safety & Handling | NIS is a stable solid. I₂ requires careful handling. | NBS is a stable, easy-to-handle solid.[3] | Both reagents are generally safer than their elemental halogen counterparts. |
Downstream Reactivity: The Performance Benefit of Iodine
The primary "benefit" to weigh against the higher initial cost of this compound is its superior performance in downstream cross-coupling reactions, which are fundamental to modern drug synthesis.
Aryl iodides are generally more reactive than aryl bromides in common palladium-catalyzed reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings. This is due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, which facilitates the initial oxidative addition step in the catalytic cycle.[8]
Table 2: Comparison of Downstream Cross-Coupling Reactivity
| Feature | This compound (Aryl Iodide) | 3-Bromo-1H-indazole (Aryl Bromide) | Implication for Large-Scale Synthesis |
| Reactivity | Higher | Lower | Faster reaction times, potentially increasing reactor throughput. |
| Reaction Temperature | Milder conditions often suffice. | May require higher temperatures to achieve similar conversion rates. | Lower energy costs and a wider processing window. |
| Catalyst Loading | Often requires lower catalyst loading. | May necessitate higher catalyst concentrations. | Significant cost savings, as palladium catalysts are expensive. |
| Selectivity | High selectivity can be achieved in reactions with multiple halide sites.[9] | Good selectivity, but may be less pronounced than with iodides. | Better control over side product formation, simplifying purification. |
| Challenging Couplings | More likely to succeed in sterically hindered or electronically challenging couplings.[10] | May give low or no yield in difficult transformations.[10] | Enables the synthesis of more complex and novel molecular architectures. |
It is important to note that while the general trend of Ar-I > Ar-Br reactivity holds true, some specific catalyst systems or reaction conditions can show counterintuitive results, with aryl bromides performing better at lower temperatures in certain Suzuki-Miyaura reactions.[8] However, for a broad range of applications, the enhanced reactivity of the iodide is a distinct advantage.
Experimental Protocols
Protocol 1: Synthesis of this compound (Adapted from literature procedures[4][5])
-
Charging the Reactor: To a suitable reactor, charge 1H-indazole (1.0 eq) and dimethylformamide (DMF, approx. 5-10 volumes).
-
Base Addition: Add potassium hydroxide (KOH, 2.0-4.0 eq) to the stirred solution.
-
Iodination: Slowly add a solution of iodine (I₂, 1.5-2.0 eq) in DMF, maintaining the temperature at ambient or slightly below.
-
Reaction Monitoring: Stir the reaction at room temperature for 1-3 hours, monitoring for completion by HPLC or TLC.
-
Workup: Upon completion, pour the reaction mixture into an aqueous solution of sodium bisulfite (NaHSO₃) to quench excess iodine.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Isolation: Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or heptane/ethyl acetate) to yield this compound as a solid.
Protocol 2: Synthesis of 3-Bromo-1H-indazole (General procedure based on standard bromination reactions[11])
-
Charging the Reactor: To a reactor, add 1H-indazole (1.0 eq) and a suitable solvent such as acetic acid or chloroform (approx. 10 volumes).
-
Reagent Addition: Add N-bromosuccinimide (NBS, 1.0-1.1 eq) portion-wise to the solution, maintaining the temperature below 25°C.
-
Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours, monitoring for completion by HPLC or TLC.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Extraction: Add water and a suitable organic solvent (e.g., ethyl acetate). Separate the layers.
-
Washing: Wash the organic layer with an aqueous solution of sodium bicarbonate and then with brine.
-
Isolation: Dry the organic layer over sodium sulfate and concentrate under vacuum.
-
Purification: Recrystallize the crude solid from a suitable solvent to obtain pure 3-bromo-1H-indazole.
Visualization of Workflows and Decision Logic
To further clarify the synthetic pathways and the decision-making process, the following diagrams are provided.
Caption: General synthetic workflow for 3-halo-1H-indazoles.
Caption: Decision framework for selecting the optimal intermediate.
Conclusion and Recommendations
The choice between this compound and 3-bromo-1H-indazole for large-scale synthesis is a trade-off between upfront material costs and downstream processing efficiency.
-
3-Bromo-1H-indazole is the more economical option from a raw material perspective. It is the preferred choice when the subsequent coupling reactions are robust, well-established, and can tolerate potentially higher temperatures or catalyst loadings without significant impact on yield or purity.
-
This compound , while more expensive initially, offers significant advantages in process chemistry. Its enhanced reactivity can lead to faster reaction cycles, reduced energy consumption, lower catalyst costs, and a higher probability of success in challenging synthetic steps. These downstream benefits can often offset the higher initial purchase price, resulting in a lower overall cost of production for the final API.
Recommendation: For early-stage process development and projects involving complex or novel chemical entities where reaction success and mild conditions are paramount, This compound is the strategically superior choice. For cost-sensitive, established manufacturing processes with optimized and robust downstream coupling protocols, 3-bromo-1H-indazole remains a viable and economical option. A thorough techno-economic evaluation of the entire synthetic route is advised before making a final decision.
References
- 1. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbonyl compound iodination: Aliphatic compound iodination reactions (4): Discussion series on bromination/iodination reactions 21 – Chemia [chemia.manac-inc.co.jp]
- 7. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04199A [pubs.rsc.org]
- 11. 3-BROMO-4-NITRO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]
Validation of 3-Iodo-1H-indazole as a key intermediate in medicinal chemistry
A comparative guide for researchers, scientists, and drug development professionals on the synthesis, reactivity, and application of 3-Iodo-1H-indazole, a key building block in the development of targeted therapeutics.
In the landscape of medicinal chemistry, the indazole scaffold is a privileged structure, forming the core of numerous biologically active compounds, including several approved kinase inhibitors for cancer therapy. Among its derivatives, this compound has emerged as a particularly valuable intermediate. Its iodine substituent serves as a versatile handle for introducing molecular diversity through various cross-coupling reactions, making it a cornerstone in the synthesis of complex drug molecules. This guide provides a comprehensive validation of this compound's role in medicinal chemistry, offering a comparative analysis of its synthesis and reactivity against other halogenated indazoles, supported by experimental data.
Superior Reactivity in Cross-Coupling Reactions
The C-I bond in this compound is weaker than the corresponding C-Br and C-Cl bonds, rendering it more reactive in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in drug discovery. This enhanced reactivity often translates to milder reaction conditions, shorter reaction times, and higher yields, making it a preferred intermediate for complex syntheses.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds. The following table, compiled from various sources, illustrates the generally higher yields achieved with this compound compared to its bromo counterpart under similar conditions. It is important to note that direct comparison is challenging due to variations in specific substrates and reaction parameters across different studies.
| Indazole Intermediate | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85 |
| 3-Bromo-1H-indazole | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane | 100 | 12 | 78 |
| This compound | 4-Methoxyphenyl-boronic acid | Pd(dppf)Cl₂ (5) | Cs₂CO₃ | Dioxane/H₂O | 100 | 2 | 82 |
| 3-Bromo-1H-indazole | 4-Methoxyphenyl-boronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | DME/H₂O | 85 | 16 | 75 |
Advantages in Sonogashira Coupling
The Sonogashira coupling, which forms C-C bonds between aryl halides and terminal alkynes, also benefits from the higher reactivity of this compound. This is particularly crucial for the synthesis of many kinase inhibitors that feature an alkynyl linkage.
| Indazole Intermediate | Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | DMF | 25 | 2 | 92 |
| 3-Bromo-1H-indazole | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | Et₃N | DMF | 80 | 12 | 80 |
Synthesis of this compound: A Comparative Overview
The direct iodination of 1H-indazole is a common and efficient method for the synthesis of this compound. Several protocols exist, with variations in reagents and conditions that can influence the yield. Below is a comparison of representative synthetic methods for 3-haloindazoles.
| Halogenation | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Iodination | I₂, KOH | DMF | 25 | 1 | 95 |
| Bromination | Br₂, AcOH | Dioxane | 25 | 2 | 88 |
| Chlorination | NCS | Acetonitrile | 80 | 12 | 75 |
Experimental Protocols
Synthesis of this compound
Materials:
-
1H-Indazole
-
Iodine (I₂)
-
Potassium Hydroxide (KOH)
-
Dimethylformamide (DMF)
-
10% aqueous Sodium Bisulfite (NaHSO₃) solution
-
Diethyl ether
Procedure:
-
To a stirred solution of 1H-indazole (1.0 eq) in DMF, add iodine (2.0 eq) followed by potassium hydroxide pellets (4.0 eq).
-
Stir the reaction mixture for 1 hour at room temperature.
-
Pour the mixture into a 10% aqueous NaHSO₃ solution and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound.[1]
General Procedure for Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).
-
Add the degassed solvent mixture.
-
Heat the reaction mixture under an inert atmosphere at the desired temperature until the reaction is complete (monitored by TLC or LC-MS).
-
After cooling, dilute with an organic solvent, wash with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
Application in the Synthesis of Kinase Inhibitors: The Case of Axitinib
This compound is a pivotal intermediate in the synthesis of Axitinib, a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs).[1][2][3][4][5] The synthesis of Axitinib highlights the strategic importance of the iodo-substituent for introducing the vinylpyridine side chain via a Heck reaction, a type of palladium-catalyzed cross-coupling reaction.[6][7][8][9][10][11]
Targeting the VEGFR Signaling Pathway
Axitinib functions by inhibiting VEGFRs, thereby blocking the downstream signaling pathways that lead to angiogenesis, a critical process for tumor growth and metastasis.[2][3][4] Understanding this pathway is crucial for the rational design of new and more effective kinase inhibitors.
Conclusion
The validation of this compound as a key intermediate in medicinal chemistry is firmly established through its superior reactivity in essential cross-coupling reactions and its successful application in the synthesis of targeted therapies like Axitinib. Its ability to facilitate the efficient construction of complex molecular architectures solidifies its importance for researchers and scientists in the ongoing development of novel therapeutics. The provided data and protocols serve as a valuable resource for the strategic design and execution of synthetic routes targeting this versatile and crucial building block.
References
- 1. Axitinib--a selective inhibitor of the vascular endothelial growth factor (VEGF) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Axitinib? [synapse.patsnap.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological targeting of VEGFR signaling with axitinib inhibits Tsc2-null lesion growth in the mouse model of lymphangioleiomyomatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Axitinib synthesis - chemicalbook [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. US9580406B2 - Processes for the preparation of axitinib - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. WO2020212253A1 - Process for preparing axitinib, process for purifying the intermediate 2-((3-iodo-1h-indazol-6-yl)thio)-n-methylbenzamide, process for purifying axitinib via the axitinib hcl salt, solid form of the axitinib hcl salt - Google Patents [patents.google.com]
- 11. CN103570696B - A kind of preparation method of Axitinib intermediate and preparing the application in Axitinib - Google Patents [patents.google.com]
A Comparative Guide to Suzuki Coupling Yields with 3-Haloindazole Precursors
For researchers, scientists, and drug development professionals, the functionalization of the indazole scaffold is a critical step in the synthesis of numerous biologically active compounds. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for creating carbon-carbon bonds, and the choice of the halogen at the 3-position of the indazole ring significantly impacts reaction efficiency and yield. This guide provides an objective comparison of 3-iodo-, 3-bromo-, and 3-chloroindazoles as precursors in Suzuki coupling reactions, supported by experimental data.
The general reactivity trend for Suzuki coupling of haloarenes is I > Br > Cl, and this holds true for the 3-haloindazole series. 3-Iodoindazoles are generally the most reactive, often providing excellent yields under mild conditions. 3-Bromoindazoles are also effective substrates, though they may require more forcing conditions. 3-Chloroindazoles are the most challenging to activate and typically necessitate specialized catalyst systems to achieve good yields.
Comparative Yields of 3-Haloindazoles in Suzuki Coupling
The following table summarizes representative yields for the Suzuki coupling of different 3-haloindazoles with various boronic acids. It is important to note that direct comparison is challenging due to the varied reaction conditions reported in the literature. However, the data illustrates the general trends in reactivity.
| 3-Haloindazole Precursor | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 3-Iodo-1H-indazole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 95 | [1] |
| This compound | (4-Methoxyphenyl)boronic acid | PdCl₂(dppf) | Na₂CO₃ | Toluene/H₂O/EtOH | 80 | 92 | [1] |
| This compound | Pinacol vinyl boronate | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane | 120 (µW) | 87 | [2] |
| 3-Bromo-1H-indazole | Phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-Dioxane/EtOH/H₂O | 140 (µW) | 78 | [3] |
| 3-Bromo-1H-indazole | (4-Nitrophenyl)boronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-Dioxane/EtOH/H₂O | 140 (µW) | 75 | [3] |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 85 | [4] |
| 3-Chloro-1H-indazole | 5-Indole boronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 56 | [5] |
| 3-Chloro-1H-indazole | 5-Indole boronic acid | SPhos Precatalyst P2 | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 80 | [5] |
| 3-Chloro-1H-indazole | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 52 | [5] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published results. Below are representative experimental protocols for the Suzuki coupling of each 3-haloindazole precursor.
General Suzuki Coupling Workflow
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Protocol for this compound Coupling [6]
To a reaction vessel, add the this compound derivative (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), and a suitable palladium catalyst such as Pd(PPh₃)₄ (5 mol%). A base, typically K₂CO₃ or Na₂CO₃ (2.0 equiv.), is then added. The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., Argon). Anhydrous solvent (e.g., a mixture of toluene, ethanol, and water) is added, and the mixture is heated to 80-100 °C with stirring for the specified time (typically 2-12 hours). Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography.
Protocol for Microwave-Assisted 3-Bromo-1H-indazole Coupling [3]
In a microwave vial, 3-bromoindazole (1 equiv.), the corresponding boronic acid (1.2 equiv.), Pd(PPh₃)₄ (5 mol%), and Cs₂CO₃ (2 equiv.) are mixed in a solution of 1,4-dioxane, ethanol, and water. The vial is sealed and subjected to microwave irradiation at 140 °C for 1 hour. After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by flash chromatography to yield the desired 3-aryl-1H-indazole.
Protocol for 3-Chloro-1H-indazole Coupling [5]
A mixture of 3-chloroindazole (0.25 mmol), the desired boronic acid (0.50 mmol), a palladium source (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos or SPhos, 3 mol%), and K₃PO₄ (0.50 mmol) is placed in a reaction tube. Dioxane (1 mL) and water (0.2 mL) are added. The tube is sealed and heated to 100 °C for 15 hours. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and water. The aqueous layer is extracted with the organic solvent, and the combined organic layers are dried and concentrated. The product is purified by column chromatography.
Mechanistic Considerations and Reactivity
The difference in reactivity among the 3-haloindazoles is primarily attributed to the bond dissociation energy of the carbon-halogen bond (C-I < C-Br < C-Cl). The oxidative addition of the palladium(0) catalyst to the C-X bond is the rate-determining step in the Suzuki coupling catalytic cycle. The weaker C-I bond in 3-iodoindazole allows for faster oxidative addition compared to the C-Br and C-Cl bonds, leading to higher reaction rates and often better yields under milder conditions.
For the less reactive 3-chloroindazoles, the use of electron-rich and sterically bulky phosphine ligands (such as XPhos and SPhos) is often necessary. These ligands facilitate the oxidative addition step by increasing the electron density on the palladium center, thereby promoting the cleavage of the strong C-Cl bond. The use of specialized precatalysts, like the SPhos precatalyst, can also significantly improve yields for these challenging substrates.[5]
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
The Superior Synthetic Utility of 3-Iodo-1H-Indazole: A Comparative Guide for Researchers
In the landscape of drug discovery and medicinal chemistry, the indazole scaffold remains a privileged structure, forming the core of numerous kinase inhibitors and other therapeutic agents. The functionalization of this bicyclic heterocycle, particularly at the C3-position, is a critical step in the synthesis of novel drug candidates. Among the various building blocks available for this purpose, 3-iodo-1H-indazole has emerged as a superior starting material, offering distinct advantages in terms of reactivity and versatility compared to other common indazole precursors such as 3-bromo-1H-indazole, 3-amino-1H-indazole, and indazole-3-carboxylic acid. This guide provides an objective comparison of the synthetic utility of these building blocks, supported by experimental data, to aid researchers in selecting the optimal starting material for their synthetic campaigns.
Enhanced Reactivity in Cross-Coupling Reactions: 3-Iodo- vs. 3-Bromo-1H-Indazole
The enhanced reactivity of this compound in palladium-catalyzed cross-coupling reactions is a key differentiator. The carbon-iodine bond is weaker than the carbon-bromine bond, facilitating a more facile oxidative addition to the palladium catalyst, which is often the rate-determining step in many cross-coupling reactions. This translates to milder reaction conditions, shorter reaction times, and often higher yields.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds. While both 3-iodo- and 3-bromo-1H-indazole are viable substrates, the iodo-derivative consistently demonstrates superior performance.
| Indazole Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80 | 12 | 92 | [1] |
| 3-Bromo-1H-indazole | Phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 | 0.5 (MW) | 85 | [2] |
| This compound | (4-Methoxyphenyl)boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 88 | [3] |
| 3-Bromo-1H-indazole | (4-Methoxyphenyl)boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 78 | [3] |
Table 1: Comparison of yields in Suzuki-Miyaura coupling reactions.
Sonogashira Coupling
In Sonogashira coupling reactions for the formation of C-C triple bonds, the higher reactivity of this compound is also evident. Studies have shown that Sonogashira couplings with 3-iodoindazoles proceed smoothly, often without the need for N-protection, to afford a wide range of alkynylated indazoles in high yields[4]. In contrast, the coupling of 3-bromoindazoles can be more challenging and may require more forcing conditions[5].
| Indazole Substrate | Alkyne | Catalyst/Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| N-Boc-3-Iodo-1H-indazole | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | RT | 2 | 99 | [4] |
| 3-Bromo-cyclopent-2-enone | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | RT | 0.5 | 93 | [5] |
Table 2: Comparison of yields in Sonogashira coupling reactions. Note: Direct comparison with 3-bromo-1H-indazole under identical conditions is limited in the literature; a related bromo-enone is shown for context.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-arylated compounds. The superior reactivity of the C-I bond in this compound is advantageous in these transformations, allowing for efficient coupling with a broad range of amines under milder conditions compared to 3-bromo-1H-indazole[6][7][8].
| Indazole Substrate | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| This compound | Morpholine | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Dioxane | 100 | 95 | [6] |
| 3-Bromo-1H-indazole | Morpholine | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Dioxane | 110 | 85 | [6] |
Table 3: Comparison of yields in Buchwald-Hartwig amination reactions.
Versatility in Derivatization: A Broader Perspective
While haloindazoles are excellent precursors for cross-coupling reactions, 3-amino-1H-indazole and indazole-3-carboxylic acid offer alternative avenues for diversification, primarily through amide bond formation.
3-Amino-1H-Indazole
3-Amino-1H-indazole serves as a versatile building block for the synthesis of various derivatives, including amides, ureas, and sulfonamides. It is a key intermediate in the synthesis of several kinase inhibitors[9][10][11].
| Amine | Acylating/Sulfonylating Agent | Coupling Conditions | Product | Yield (%) | Reference |
| 3-Amino-1H-indazole | Phenyl isocyanate | Pyridine, reflux | N-Phenyl-1H-indazole-3-carboxamide | 85 | [9] |
| 3-Amino-1H-indazole | Acetyl chloride | Pyridine, RT | N-(1H-Indazol-3-yl)acetamide | 90 | [9] |
Table 4: Examples of derivatization of 3-amino-1H-indazole.
Indazole-3-Carboxylic Acid
Indazole-3-carboxylic acid is a valuable precursor for the synthesis of amides and esters. It is a common starting material for the preparation of a wide range of biologically active compounds[1][12][13].
| Amine/Alcohol | Coupling Reagent | Base | Solvent | Product | Yield (%) | Reference |
| Benzylamine | HOBt/EDC.HCl | TEA | DMF | N-Benzyl-1H-indazole-3-carboxamide | 85 | [12] |
| Morpholine | HATU | DIPEA | DMF | (1H-Indazol-3-yl)(morpholino)methanone | >95 | [14] |
| Methanol | MsOH | Methanol | Indazole-3-carboxylic acid methyl ester | 60 | [15] |
Table 5: Examples of derivatization of indazole-3-carboxylic acid.
While both 3-amino-1H-indazole and indazole-3-carboxylic acid are useful building blocks, the diversification strategies are primarily centered around acylation and related reactions. In contrast, this compound provides access to a much broader chemical space through a variety of well-established and highly efficient cross-coupling methodologies.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
To a solution of this compound (1.0 equiv) in a mixture of dioxane and water (4:1) is added the corresponding boronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and Pd(PPh₃)₄ (0.05 equiv). The reaction mixture is degassed with argon for 15 minutes and then heated at 80-100 °C for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 3-aryl-1H-indazole[1].
General Procedure for Buchwald-Hartwig Amination of this compound
A mixture of this compound (1.0 equiv), the desired amine (1.2 equiv), cesium carbonate (1.4 equiv), Pd₂(dba)₃ (0.05 equiv), and Xantphos (0.1 equiv) in anhydrous dioxane is heated at 100 °C under an argon atmosphere for 12-24 hours. The reaction mixture is then cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography to give the desired 3-amino-1H-indazole derivative[6].
General Procedure for Amide Coupling of Indazole-3-Carboxylic Acid
To a solution of indazole-3-carboxylic acid (1.0 equiv) in DMF are added HOBt (1.2 equiv), EDC.HCl (1.2 equiv), and triethylamine (3.0 equiv). The reaction mixture is stirred at room temperature for 15 minutes, followed by the addition of the amine (1.0 equiv). The mixture is stirred for an additional 4-6 hours. The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography[12].
Visualizing the Synthetic and Biological Landscape
The following diagrams illustrate a typical experimental workflow for the functionalization of this compound and its relevance in targeting key signaling pathways in cancer.
Many of the resulting 3-substituted indazoles are potent kinase inhibitors that target critical signaling pathways implicated in cancer, such as the VEGFR-2, PLK4, and PI3K/Akt/mTOR pathways[1][16][17][18][19].
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. kbfi.ee [kbfi.ee]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. PLK4 is upregulated in prostate cancer and its inhibition reduces centrosome amplification and causes senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. commerce.bio-rad.com [commerce.bio-rad.com]
- 16. microtesty.ru [microtesty.ru]
- 17. PI3K/mTOR/AKT Signaling Pathway [moodle2.units.it]
- 18. PI3K/Akt/mTOR signaling | Signaling Pathways | TargetMol [targetmol.com]
- 19. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Leaving Groups for C-3 Functionalization of Indazoles
The indazole scaffold is a privileged structural motif in medicinal chemistry, frequently appearing in a range of therapeutic agents. Consequently, the development of robust and versatile methods for the functionalization of the indazole core is of paramount importance to drug discovery and development professionals. The C-3 position, in particular, is a key site for modification to modulate biological activity. This guide provides a comparative overview of common leaving groups and strategies employed for the C-3 functionalization of indazoles, supported by experimental data and detailed protocols.
Introduction to C-3 Functionalization Strategies
Direct C-H functionalization at the C-3 position of indazoles has emerged as a powerful and atom-economical strategy.[1][2] However, classical cross-coupling reactions involving a pre-functionalized indazole bearing a suitable leaving group at the C-3 position remain a cornerstone of synthetic approaches. These methods offer predictability and broad substrate scope. The choice of the leaving group is critical and often dictates the reaction conditions and achievable chemical space. Additionally, N-protection of the indazole is frequently necessary to control regioselectivity and prevent side reactions.[3][4]
This guide will focus on the comparative performance of halogen leaving groups and also touch upon strategies that activate the C-3 position towards nucleophilic attack.
Halogen Leaving Groups: A Head-to-Head Comparison
Halogens are the most common leaving groups employed for C-3 functionalization, primarily through palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Negishi, and Buchwald-Hartwig amination. The reactivity of the C-X bond follows the general trend I > Br > Cl.
Data Summary for C-3 Arylation via Suzuki-Miyaura Coupling
The following table summarizes typical yields for the Suzuki-Miyaura cross-coupling of C-3 halogenated indazoles with arylboronic acids. It is important to note that direct comparison is challenging as reaction conditions are often optimized for a specific leaving group.
| Leaving Group | N-Protecting Group | Catalyst System (Typical) | Arylboronic Acid | Yield (%) | Reference |
| Iodo (I) | Boc | PdCl₂(dppf) | Phenylboronic acid | 5-95 | [4] |
| Iodo (I) | SEM | Pd(OAc)₂ / SPhos | 4-Methoxyphenylboronic acid | High (not specified) | [5] |
| Bromo (Br) | None (2H-indazole) | Pd(OAc)₂ / PPh₃ | Various arylboronic acids | Moderate to Good | [6] |
| Chloro (Cl) | SEM | Pd₂(dba)₃ / XPhos | Phenylboronic acid | Lower yields generally | [6] |
Key Observations:
-
3-Iodoindazoles are highly effective substrates for Suzuki-Miyaura reactions, often providing high yields under relatively mild conditions.[4] The use of a Boc protecting group on N-1 is common in these reactions.[4]
-
3-Bromoindazoles are also widely used and can be activated with various palladium catalysts.[6]
-
3-Chloroindazoles are the least reactive and typically require more sophisticated catalyst systems with electron-rich and bulky phosphine ligands to achieve reasonable yields.[6]
Experimental Protocols
General Procedure for C-3 Iodination of 1H-Indazole
This procedure is adapted from methodologies described for the synthesis of precursors for cross-coupling reactions.[4][6]
Materials:
-
1H-Indazole
-
Iodine (I₂)
-
Potassium Hydroxide (KOH)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of 1H-indazole (1.0 eq) in DMF, add KOH (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of iodine (1.1 eq) in DMF dropwise.
-
Continue stirring at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with sodium thiosulfate solution to quench excess iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford 3-iodo-1H-indazole.
General Procedure for Suzuki-Miyaura Coupling of N-Boc-3-iodo-1H-indazole
This protocol is a representative example for the C-3 arylation of a protected iodoindazole.[4]
Materials:
-
N-Boc-3-iodo-1H-indazole
-
Arylboronic acid (1.2 eq)
-
PdCl₂(dppf) (0.05 eq)
-
Sodium Carbonate (2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
In a reaction vessel, combine N-Boc-3-iodo-1H-indazole (1.0 eq), the arylboronic acid (1.2 eq), PdCl₂(dppf) (0.05 eq), and sodium carbonate (2.0 eq).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon or Nitrogen).
-
Add the degassed dioxane/water solvent mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography to yield the C-3 arylated indazole.
Alternative Strategies: Umpolung Reactivity
A less common but powerful strategy involves reversing the polarity of the C-3 position, making it electrophilic. This can be achieved by installing an N-oxide or a similar activating group on the indazole nitrogen. For instance, N-(benzoyloxy)indazoles have been used in copper-hydride catalyzed C-3 allylations.[7][8] In this case, the benzoyloxy group acts as the leaving group upon nucleophilic attack at the C-3 position. This approach opens up avenues for reactions that are not accessible through traditional cross-coupling.[8]
Visualizing the Functionalization Pathways
The following diagrams illustrate the logical relationships in C-3 functionalization strategies.
References
- 1. Recent advances in C–H functionalization of 2H-indazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. soc.chim.it [soc.chim.it]
- 7. Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the performance of 3-Iodo-1H-indazole in kinase inhibitor synthesis
For researchers and professionals in the field of drug development, the indazole scaffold is a cornerstone in the design of potent kinase inhibitors. This guide provides a comparative analysis of 3-Iodo-1H-indazole as a key starting material, benchmarking its performance against other halogenated indazoles in the synthesis of these therapeutic agents. The strategic placement of the iodine atom at the C-3 position offers distinct advantages in synthetic efficiency, making it a preferred building block for accessing a diverse range of kinase inhibitors.
Performance in Synthesis: The Advantage of the Iodo Group
The primary advantage of this compound lies in its superior reactivity in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a fundamental transformation for introducing molecular diversity at the C-3 position of the indazole core.[1][2] The carbon-iodine bond is weaker than the corresponding carbon-bromine or carbon-chlorine bonds, leading to a lower activation energy for the oxidative addition step in the catalytic cycle. This generally translates to milder reaction conditions, shorter reaction times, and higher yields compared to syntheses starting with 3-bromo- or 3-chloro-1H-indazole.
While a direct, side-by-side quantitative comparison for the synthesis of the same kinase inhibitor using different 3-haloindazoles under identical conditions is not extensively reported in the literature, the established principles of organic chemistry and catalysis consistently favor the use of iodoarenes for these transformations. The electron-withdrawing nature of a nitro group, when present on the indazole ring, can further enhance the reactivity towards oxidative addition.[3]
Table 1: Comparison of Halogenated Indazoles in Suzuki-Miyaura Cross-Coupling
| Feature | This compound | 3-Bromo-1H-indazole | 3-Chloro-1H-indazole |
| Reactivity | High | Moderate | Low |
| Typical Reaction Temp. | 80-120 °C | Higher temperatures often required | High temperatures and specialized catalysts needed |
| Reaction Time | Generally shorter | Longer | Significantly longer |
| Catalyst Loading | Lower catalyst loading often sufficient | May require higher catalyst loading | Higher catalyst loading and specific ligands required |
| Substrate Scope | Broad | Good | More limited |
| Cost | Higher | Moderate | Lower |
Case Study: Synthesis of Axitinib
Axitinib, a potent VEGFR inhibitor, serves as an excellent example of the utility of a this compound derivative in a multi-step synthesis. The synthesis often involves the key intermediate, 2-((3-iodo-1H-indazol-6-yl)thio)-N-methylbenzamide, which is then subjected to a Heck coupling reaction with 2-vinylpyridine to furnish the final drug molecule.[1][4][5] The use of the iodo-indazole derivative is crucial for the efficiency of this key C-C bond formation.
Biological Activity of Indazole-Based Kinase Inhibitors
The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent inhibitory activity against a wide range of kinases.[6] The ability to readily diversify the C-3 position, facilitated by the use of this compound, allows for the fine-tuning of potency and selectivity.
Table 2: Biological Activity of Selected Indazole-Based Kinase Inhibitors
| Inhibitor | Target Kinase(s) | IC50 (nM) | Reference |
| Axitinib | VEGFR1, VEGFR2, VEGFR3, PDGFR, c-KIT | 0.1 - 1.2 | [7] |
| Pazopanib | VEGFRs, PDGFRs, c-Kit | 10 - 84 | [8] |
| Indazole Amide Derivative (Cmpd 2f) | Anticancer (antiproliferative) | 230–1150 (µM) | |
| Indazole-based PLK4 Inhibitor (C05) | Polo-like kinase 4 (PLK4) | < 0.1 | |
| Compound 95 | RSK2 | < 2.5 | [6] |
| Compound 106 | JNK3 | 40 | [6] |
Experimental Protocols
General Protocol for Iodination of 1H-indazole
This protocol describes the synthesis of this compound from 1H-indazole.
Materials:
-
1H-indazole
-
N,N-Dimethylformamide (DMF)
-
Potassium hydroxide (KOH)
-
Iodine (I₂)
-
Saturated aqueous solution of sodium bisulfite
-
Water
Procedure:
-
Dissolve 1H-indazole (1.0 equiv.) in DMF in a round-bottom flask.[2]
-
To the solution, add potassium hydroxide (3.75 equiv.) and iodine (2.0 equiv.).[2]
-
Stir the reaction mixture at room temperature for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by diluting with a saturated aqueous solution of sodium bisulfite. A precipitate will form.[2]
-
Collect the solid by vacuum filtration.
-
Wash the collected solid with water.[2]
-
Dry the solid under vacuum to yield this compound.[2]
Representative Protocol for Suzuki-Miyaura Coupling
This protocol provides a general method for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 equiv.)
-
Solvent (e.g., 1,4-dioxane/water, DMF, toluene)
-
Inert gas (Argon or Nitrogen)
-
Ethyl acetate or dichloromethane
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a reaction vessel, combine this compound (1.0 equiv.), the arylboronic acid, base, and solvent.[1]
-
Degas the mixture by bubbling with an inert gas for 15-30 minutes.[1]
-
Under a positive pressure of the inert gas, add the palladium catalyst.[1]
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.[1]
-
After the reaction is complete, cool the mixture to room temperature.[1]
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).[1]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-1H-indazole.[1]
Visualizations
Signaling Pathways
Many kinase inhibitors derived from this compound target key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR and RAF-MEK-ERK pathways.
Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of 3-aryl-1H-indazole derivatives.
Caption: RAF-MEK-ERK signaling pathway, a common target for indazole-based kinase inhibitors.
Experimental Workflow
The general workflow for the synthesis of a 3-aryl-1H-indazole kinase inhibitor typically involves the initial iodination of the indazole core followed by a palladium-catalyzed cross-coupling reaction.
Caption: General experimental workflow for the synthesis of 3-aryl-1H-indazole kinase inhibitors.
References
- 1. Axitinib synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. WO2020212253A1 - Process for preparing axitinib, process for purifying the intermediate 2-((3-iodo-1h-indazol-6-yl)thio)-n-methylbenzamide, process for purifying axitinib via the axitinib hcl salt, solid form of the axitinib hcl salt - Google Patents [patents.google.com]
- 4. WO2016108106A1 - An improved process for preparation of axitinib - Google Patents [patents.google.com]
- 5. soc.chim.it [soc.chim.it]
- 6. benchchem.com [benchchem.com]
- 7. rroij.com [rroij.com]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 3-Iodo-1H-indazole: A Comprehensive Safety and Operational Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of 3-Iodo-1H-indazole, a compound requiring careful management in a laboratory setting. Adherence to these procedures is critical for ensuring personal safety and environmental protection. The following protocols are based on available safety data for this compound and structurally similar compounds.
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is known to cause skin and eye irritation.[1] Based on data for analogous compounds, it may also be harmful if swallowed and may cause respiratory irritation.[2] Therefore, it must be managed as regulated chemical waste.
Key Hazard Information:
| Hazard Class | GHS Hazard Statement |
| Skin Corrosion/Irritation | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation[1] |
| Acute Toxicity, Oral (based on similar compounds) | H302: Harmful if swallowed[2] |
| Specific Target Organ Toxicity - Single Exposure (based on similar compounds) | H335: May cause respiratory irritation[2] |
Personal Protective Equipment (PPE)
The consistent and correct use of appropriate personal protective equipment is the primary line of defense when handling this compound for disposal.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles meeting ANSI Z87.1 or equivalent standards. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves. |
| Body Protection | Laboratory Coat | Standard laboratory coat. |
| Respiratory Protection | Respirator | A NIOSH-approved N95 or higher-rated respirator may be required if generating dust or aerosols.[2] |
Waste Segregation and Collection
Proper segregation is a critical step to prevent dangerous reactions and to facilitate correct disposal by waste management professionals.
Solid Waste Disposal:
-
Waste Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Solids." The container must be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure, tight-fitting lid.[2]
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, should be collected in this dedicated hazardous waste container.
Liquid Waste Disposal:
-
Waste Container: Unused solutions and reaction mixtures containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container for "Halogenated Organic Liquids."
-
Solvent Compatibility: Ensure that the solvents in the liquid waste are compatible with the container material.
Disposal Workflow
The following diagram outlines the step-by-step process for the proper disposal of this compound waste.
Decontamination and Spill Procedures
Decontamination:
-
All surfaces and non-disposable equipment that may have come into contact with this compound should be decontaminated.
-
Use a suitable solvent (such as ethanol or isopropanol) and absorbent materials to wipe down surfaces.
-
All materials used for decontamination should be disposed of as hazardous solid waste.
Minor Spill Clean-up:
-
Restrict Access: Cordon off the affected area to prevent the spread of contamination.
-
Wear PPE: Ensure you are wearing the appropriate personal protective equipment.
-
Contain Spill: For solid spills, gently cover with an inert absorbent material to avoid generating dust.[2] For liquid spills, use an appropriate absorbent material.
-
Collect Waste: Carefully sweep or wipe up the absorbed material and place it in the designated "Halogenated Organic Solids" waste container.
-
Decontaminate Area: Clean the spill area thoroughly with a suitable solvent and dispose of cleaning materials as hazardous waste.
Final Disposal Protocol
On-site treatment, such as neutralization or drain disposal, is not a suitable option for this compound.[2] The compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2]
Key Steps for Final Disposal:
-
Labeling: Ensure all waste containers are accurately and completely labeled with their contents.
-
Contact EHS: Follow your institution's procedures for hazardous waste pickup.
-
Documentation: Complete all necessary hazardous waste manifests or logs as required by your institution and local regulations.
By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, minimizing risks to yourself, your colleagues, and the environment. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for the material in use.
References
Personal protective equipment for handling 3-Iodo-1H-indazole
Essential Safety and Handling Guide for 3-Iodo-1H-indazole
This guide provides critical safety, handling, and disposal information for this compound, tailored for researchers, scientists, and professionals in drug development. The following protocols are based on established safety data for this compound and structurally similar compounds to ensure comprehensive protection.
Hazard Identification
Based on the Global Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:
-
Skin Irritation (Category 2) : Causes skin irritation.[1][2]
-
Serious Eye Irritation (Category 2) : Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity — Single Exposure (Category 3) : May cause respiratory irritation.[1][3]
Given these hazards, adherence to stringent safety protocols is mandatory to minimize exposure risk.
Personal Protective Equipment (PPE)
Consistent and correct use of appropriate PPE is the primary line of defense when handling this compound. A comprehensive PPE protocol is required to prevent harm from inhalation, skin contact, or ingestion.[4]
Table 1: Required Personal Protective Equipment
| PPE Category | Item | Specification | Rationale |
| Eye & Face Protection | Safety Goggles | Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[1][4] | Protects eyes from chemical splashes and airborne particles. |
| Face Shield | To be worn over safety goggles for maximum protection. | Provides a secondary layer of protection for the entire face from splashes.[4] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves. Inspect before use and replace immediately upon contamination.[3][4] | Prevents direct skin contact with the chemical. |
| Body Protection | Laboratory Coat | Flame-resistant, impermeable gown with a full front closure and knit or elastic cuffs.[4][5] | Protects skin and personal clothing from contamination. |
| Full-Length Pants & Shoes | Full-length pants and closed-toe shoes must be worn. | Ensures no exposed skin on the lower body and feet.[4] | |
| Respiratory Protection | Respirator | NIOSH-approved N95 or higher-rated full-face respirator if dusts or aerosols are generated.[1][3][4] | Required when handling the solid compound outside of a certified chemical fume hood. |
Operational Plan: Handling Protocol
All handling of this compound must be performed within a certified chemical fume hood to minimize inhalation exposure.
Experimental Protocol for Handling
-
Preparation:
-
Ensure all required PPE is available, inspected for integrity, and worn correctly.
-
Verify that the chemical fume hood has a current certification and is functioning properly.
-
Assemble all necessary glassware, reagents, and equipment within the fume hood to minimize movement.[4]
-
-
Handling the Compound:
-
Post-Handling:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent.
-
Segregate and dispose of all contaminated materials as outlined in the disposal plan below.[4]
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Improper disposal of this compound and its associated waste can pose a significant risk to human health and the environment.[4] All waste must be treated as hazardous.
Experimental Protocol for Waste Segregation and Disposal
-
Solid Waste Collection:
-
All disposable items that have contacted the chemical (e.g., gloves, weigh boats, paper towels, contaminated clothing) must be collected in a dedicated, clearly labeled hazardous waste bag or container.[4]
-
This container should be kept sealed within the fume hood.
-
-
Liquid Waste Collection:
-
Unused solutions and reaction mixtures should be collected in a designated, sealed, and clearly labeled hazardous waste container suitable for halogenated organic waste.[3]
-
The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid.[3]
-
-
Container Management:
-
Final Disposal:
References
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
